Dibenzo(a,i)pyrene
Description
Dibenz[a,i]pyrene is a colorless solid. Water insoluble.
Dibenzo[a,i]pyrene is an ortho- and peri-fused polycyclic arene.
Dibenzo[a,i]pyrene is an aromatic hydrocarbon that consists of six fused rings and is produced by the incomplete combustion of organic matter. Dibenzo[a,i]pyrene is primarily found in gasoline exhaust, tobacco smoke and coal tar. Dibenzo[a,i]pyrene is reasonably anticipated to be a human carcinogen. (NCI05)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYIJVAYAHHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Record name | DIBENZ[A,I]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059751 | |
| Record name | Dibenzo[a,i]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenz[a,i]pyrene is a colorless solid. Water insoluble., Greenish-yellow solid; [HSDB] | |
| Record name | DIBENZ[A,I]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo(a,i)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4732 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 275 °C at 0.05 mm Hg | |
| Record name | Dibenzo(a,i)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in 1,4-dioxane, boiling glacial acetic acid (2 g/L) and boiling benzene (5 g/L); almost insoluble in diethyl ether and ethanol | |
| Record name | Dibenzo(a,i)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Greenish-yellow needles, prisms or lamellae | |
CAS No. |
189-55-9 | |
| Record name | DIBENZ[A,I]PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16193 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo[a,i]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,i)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[rst]pentaphene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[a,i]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo(r,s,t)pentaphene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZO(A,I)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FMI112D18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibenzo(a,i)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
283.6 °C | |
| Record name | Dibenzo(a,i)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
What are the chemical properties of Dibenzo(a,i)pyrene?
An In-depth Technical Guide to the Chemical Properties of Dibenzo(a,i)pyrene
For Researchers, Scientists, and Drug Development Professionals
This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in environmental science and toxicology due to its potent carcinogenic activity.[1] This guide provides a comprehensive overview of its chemical properties, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development professionals.
Physical and Chemical Properties
This compound is a colorless to greenish-yellow solid at room temperature.[2][3] It is classified as an ortho- and peri-fused polycyclic arene.[1][2] Like other high molecular weight PAHs, it is characterized by its low volatility and poor solubility in water.
Quantitative Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its environmental fate, transport, and biological availability.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₄ | |
| Molecular Weight | 302.37 g/mol | |
| Melting Point | 281.5 °C to 283.6 °C | |
| Boiling Point | 275 °C at 0.05 mm Hg; 378.4 °C (rough estimate) | |
| Vapor Pressure | 1.12 x 10⁻¹¹ to 1.8 x 10⁻¹¹ mm Hg at 25 °C | |
| Water Solubility | Insoluble | |
| Ionization Potential | 6.95 - 7.30 eV |
Solubility Profile
The solubility of this compound is a key factor in its analysis and biological uptake. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.
| Solvent | Solubility Description | Reference(s) |
| Water | Insoluble | |
| Ethanol | Almost insoluble | |
| Diethyl Ether | Almost insoluble | |
| Benzene (boiling) | 5 g/L | |
| 1,4-Dioxane | Soluble | |
| Glacial Acetic Acid (boiling) | 2 g/L | |
| Chloroform | Very Slightly Soluble (Heated) | |
| Dichloromethane | Slightly Soluble (Heated) | |
| Concentrated Sulfuric Acid | Soluble (forms a blue solution with red fluorescence) |
Spectroscopic Properties
Spectroscopic data are essential for the identification and quantification of this compound in various matrices.
UV-Vis Absorption Spectra
The ultraviolet-visible absorption maxima are dependent on the solvent used.
| Solvent | λmax (nm) | Reference(s) |
| Ethanol | 222, 242, 272 | |
| Benzene | 285, 297, 317, 332, 356, 375, 397, 419, 433 |
Fluorescence Spectroscopy
This compound exhibits fluorescence, a property leveraged in sensitive analytical methods. When dissolved in concentrated sulfuric acid, it produces a red fluorescence. Its isomers can be unambiguously identified using laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) at cryogenic temperatures, which provides characteristic line-narrowed spectra.
Reactivity and Stability
Chemical Reactivity
This compound is a stable aromatic compound but can undergo vigorous, sometimes explosive, reactions with strong oxidizing agents. It can also react exothermically with bases and diazo compounds. As an aromatic hydrocarbon, it is susceptible to substitution reactions at the benzene nucleus, including:
-
Halogenation (with an acid catalyst)
-
Nitration
-
Sulfonation
-
Friedel-Crafts reaction
References
Synthesis and Purification of Dibenzo(a,i)pyrene for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Dibenzo(a,i)pyrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicological and carcinogenic research. Due to its potent carcinogenic activity, handling of this compound requires strict adherence to safety protocols. This guide outlines a plausible synthetic route and details established purification methodologies to obtain high-purity material suitable for research purposes.
Overview of this compound
This compound, also known as Benzo[rst]pentaphene, is a high molecular weight PAH with the chemical formula C₂₄H₁₄.[1] It is a yellow, crystalline solid that is insoluble in water but soluble in some organic solvents.[2][3] Its potent carcinogenicity necessitates careful handling in a controlled laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Benzo[rst]pentaphene | [1] |
| CAS Number | 189-55-9 | [1] |
| Molecular Formula | C₂₄H₁₄ | |
| Molecular Weight | 302.37 g/mol | |
| Melting Point | 281.5 °C | |
| Boiling Point | 378.4 °C (estimated) | |
| Appearance | Greenish-yellow needles or prisms | |
| Solubility | Soluble in chloroform (very slightly, heated), dichloromethane (slightly, heated). Almost insoluble in alcohol and ether. |
Synthesis of this compound
A specific, detailed laboratory synthesis of this compound is not widely published. However, based on the synthesis of related dibenzopyrene isomers and general principles of aromatic chemistry, a plausible synthetic route can be proposed. One such approach involves a Wittig-type reaction followed by intramolecular cyclization.
Proposed Synthetic Pathway
A potential synthetic route could involve the reaction of a suitable bis-phosphonium salt with a dialdehyde, followed by an intramolecular cyclization to form the final dibenzopyrene core. This multi-step synthesis requires careful control of reaction conditions to achieve a reasonable yield.
Hypothetical Experimental Protocol
Disclaimer: This is a hypothetical protocol based on established organic synthesis reactions for similar compounds. Researchers should conduct their own literature search and risk assessment before attempting any synthesis.
Step 1: Synthesis of the Bis-Wittig Reagent
-
A suitable naphthalene-based bis(halomethyl) compound is reacted with triphenylphosphine in an appropriate solvent (e.g., toluene or DMF) under reflux conditions to form the corresponding bis(triphenylphosphonium) salt.
-
The resulting salt is isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Step 2: Wittig Reaction
-
The bis(triphenylphosphonium) salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at low temperature (e.g., -78 °C or 0 °C) to generate the ylide.
-
A solution of an appropriate dialdehyde (e.g., a biphenyl dialdehyde) in the same solvent is then added slowly to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water, and the organic product is extracted with a suitable solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate.
Step 3: Intramolecular Cyclization (Scholl Reaction)
-
The crude intermediate from the Wittig reaction is dissolved in a suitable solvent (e.g., dichloromethane).
-
A Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride) is added, and the mixture is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., dilute HCl).
-
The crude this compound is extracted, and the organic layer is washed, dried, and concentrated.
Table 2: Hypothetical Reaction Parameters
| Parameter | Value |
| Wittig Reaction | |
| Solvent | Anhydrous THF |
| Base | n-Butyllithium |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Scholl Reaction | |
| Solvent | Dichloromethane |
| Catalyst | Iron(III) Chloride |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Overall Yield (Hypothetical) | 20-30% |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and isomers. A combination of chromatographic and crystallization techniques is typically employed.
Column Chromatography
Column chromatography is an effective method for the initial purification of crude this compound.
Experimental Protocol:
-
Stationary Phase: Silica gel or alumina is commonly used as the stationary phase. The adsorbent should be activated by heating before use to remove moisture.
-
Eluent System: A non-polar solvent system is typically used, with a gradual increase in polarity to elute the compounds. A common starting eluent is hexane or a mixture of hexane and a slightly more polar solvent like toluene or dichloromethane.
-
Procedure:
-
A slurry of the stationary phase in the initial eluent is packed into a glass column.
-
The crude this compound, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.
-
The column is eluted with the solvent system, starting with the least polar solvent and gradually increasing the polarity.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
Table 3: Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent | Hexane/Toluene gradient (e.g., 100:0 to 80:20) |
| Monitoring | TLC (UV visualization at 254 nm and 365 nm) |
Recrystallization
Recrystallization is used to further purify the this compound obtained from chromatography. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: An ideal solvent for recrystallization will dissolve this compound sparingly at room temperature but readily at its boiling point. Based on its solubility profile, a mixture of solvents, such as toluene/hexane or chloroform/methanol, may be effective.
-
Procedure:
-
The partially purified this compound is dissolved in a minimal amount of the hot solvent (or the more soluble solvent of a mixed system).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
If a mixed solvent system is used, the less soluble solvent is added dropwise to the hot solution until turbidity appears, which is then cleared by adding a few drops of the hot, more soluble solvent before cooling.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
-
Table 4: Recrystallization Solvents
| Solvent System | Rationale |
| Toluene/Hexane | This compound is soluble in hot toluene and less soluble in hexane. |
| Chloroform/Methanol | This compound is soluble in chloroform and insoluble in methanol. |
Sublimation
For obtaining ultra-high purity this compound, sublimation can be employed as a final purification step. This technique is suitable for compounds that have a sufficiently high vapor pressure below their melting point.
Experimental Protocol:
-
Apparatus: A standard laboratory sublimation apparatus consists of a vessel to hold the crude solid, a cold finger to condense the vapor, and a vacuum source.
-
Procedure:
-
The this compound is placed in the bottom of the sublimation apparatus.
-
The cold finger is inserted and cooled with circulating cold water or a dry ice/acetone slurry.
-
The apparatus is evacuated to a low pressure.
-
The bottom of the apparatus is gently heated.
-
The this compound will sublime and then deposit as pure crystals on the cold finger.
-
After the sublimation is complete, the apparatus is allowed to cool to room temperature before venting to atmospheric pressure.
-
The purified crystals are carefully scraped from the cold finger.
-
Characterization
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.
Table 5: Analytical Data for this compound
| Technique | Expected Result |
| ¹H NMR | A complex aromatic proton pattern consistent with the this compound structure. |
| ¹³C NMR | A set of signals in the aromatic region corresponding to the 24 carbon atoms of the molecule. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 302. |
| Melting Point | Sharp melting point at approximately 281.5 °C. |
| HPLC | A single sharp peak with a characteristic retention time under specific chromatographic conditions. |
Safety Considerations
This compound is a potent carcinogen and should be handled with extreme care. All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, must be worn at all times. All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional guidelines.
References
An In-Depth Technical Guide to the Environmental Sources and Formation Pathways of Dibenzo(a,i)pyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo(a,i)pyrene (DBaip) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of six fused benzene rings. Like other dibenzopyrene isomers, it is not produced commercially but is formed as a product of incomplete combustion of organic materials.[1][2] Recognized for its potent carcinogenic properties, DBaip is a significant environmental contaminant of concern.[3][4] This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and analytical methodologies for this compound, tailored for professionals in research and development.
Environmental Sources of this compound
This compound is ubiquitously present in the environment as a component of complex PAH mixtures. Its primary sources are anthropogenic activities involving the incomplete combustion of organic matter.[1] Natural sources such as forest fires and volcanoes also contribute to its environmental burden.
Key anthropogenic sources include:
-
Industrial Emissions: Coke ovens are a significant source, with concentrations of this compound reported to be between 493.3 to 693.2 µg/g in coke oven emissions. Stack emissions from industrial coal combustion facilities also contribute to its release.
-
Vehicle Exhaust: this compound has been detected in the exhaust of both diesel and gasoline-fueled light-duty vehicles.
-
Residential Heating: Emissions from the open-fire, unvented combustion of coal have been shown to contain this compound in particulate collections at a concentration of 1.4 µg/m³. The burning of wood, such as mesquite, also releases this compound.
-
Tobacco Smoke: this compound is a constituent of tobacco smoke.
-
Tire Wear: Automobile tires have been identified as a potential environmental source of carcinogenic dibenzopyrenes, including this compound.
Once released into the environment, this compound can be found in various environmental compartments, including the air, water, and soil. In the atmosphere, it is typically adsorbed onto particulate matter.
Quantitative Data on this compound Concentrations
The following table summarizes reported concentrations of this compound in various environmental media and emission sources. This data is essential for exposure assessment and understanding the environmental fate of this compound.
| Environmental Matrix/Source | Concentration Range | Units | Reference(s) |
| Air | |||
| Urban Air (Rome, Italy) | Mean: 0.02 | ng/m³ | |
| Urban Air (Tokyo, Japan) | 11 | µg/g of particulates | |
| Air Particulate Matter (Bahrain, Kuwait during oil field burning) | <0.05 to 0.13 | ng/m³ | |
| Underground Mine (vicinity of diesel vehicles) | 1.9 | ng/m³ | |
| Indoor Air (unvented coal combustion) | 1.4 | µg/m³ (particulate) | |
| Water | |||
| Seawater (Baltic Sea) | 1.0 | ng/L | |
| Soil & Sediment | |||
| Urban Soil (UK) | Median: 249 | µg/kg | |
| Emission Sources | |||
| Coke Oven Emissions | 493.3 to 693.2 | µg/g per sample | |
| Diesel and Gasoline Vehicle Exhaust | Detected at trace amounts | - | |
| Mesquite Wood Smoke | Detected | µg/kg wood burned | |
| Food | |||
| Margarine | 0.2 | µg/kg | |
| Spinach | <0.03 | µg/kg | |
| Kale | <0.07 | µg/kg | |
| Smoked Sausages | 0.4 | ppb | |
| Charbroiled Hamburgers | Trace levels | - |
Formation Pathways of this compound
The formation of this compound, like other high molecular weight PAHs, occurs through pyrosynthesis at high temperatures (300-600 °C) during the incomplete combustion of organic materials. The primary mechanisms involved are the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism and Diels-Alder reactions.
Hydrogen-Abstraction-Acetylene-Addition (HACA) Mechanism
The HACA mechanism is a widely accepted pathway for the growth of PAHs. It involves a repetitive sequence of reactions that build larger aromatic systems from smaller ones. The general steps are:
-
Hydrogen Abstraction: A hydrogen atom is removed from an aromatic ring by a radical (e.g., H•), creating a stable aryl radical.
-
Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site on the aromatic ring.
-
Cyclization and Aromatization: The resulting structure undergoes intramolecular cyclization and subsequent hydrogen elimination to form a new, stable aromatic ring.
This process can repeat, leading to the formation of increasingly larger and more complex PAHs.
Diels-Alder Reactions
Diels-Alder reactions are another important route to PAH formation. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. In the context of PAH formation, smaller unsaturated hydrocarbon fragments generated during combustion can act as the diene and dienophile, leading to the stepwise construction of the polycyclic aromatic framework.
Proposed Formation Pathway of this compound
While a definitive, experimentally verified pathway for the specific formation of the this compound isomer is not extensively documented, a plausible pathway can be hypothesized based on the principles of PAH growth. One potential route involves the growth from a smaller, stable PAH such as Benzo(ghi)perylene (C₂₂H₁₂) through the HACA mechanism.
This diagram illustrates a simplified, hypothetical pathway where Benzo(ghi)perylene undergoes hydrogen abstraction to form a radical, which then reacts with acetylene. Subsequent cyclization and aromatization lead to the formation of this compound. The actual formation in a complex combustion environment is likely to involve multiple competing and parallel reaction pathways.
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound in environmental samples requires robust analytical methods due to its low concentrations and the complexity of the sample matrices. The following sections detail common experimental protocols for its analysis.
Sample Collection and Preparation
1. Sample Extraction (Soxhlet Extraction)
Soxhlet extraction is a widely used technique for the extraction of PAHs from solid matrices like air particulate filters and soil.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and extraction thimble.
-
Solvent: Dichloromethane or a mixture of benzene and ethanol is commonly used.
-
Procedure:
-
Place the sample (e.g., filter paper) into the extraction thimble.
-
Add the extraction solvent to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for a sufficient duration (typically 16-24 hours) to ensure complete removal of the analytes from the sample matrix.
-
After extraction, cool the apparatus and collect the solvent containing the extracted PAHs.
-
2. Sample Cleanup (Silica Gel Chromatography)
A cleanup step is crucial to remove interfering compounds from the sample extract before instrumental analysis.
-
Materials: Glass chromatography column, silica gel (activated at 150-160°C), anhydrous sodium sulfate, and elution solvents (e.g., pentane, hexane, methylene chloride).
-
Procedure:
-
Prepare a slurry of activated silica gel in an appropriate solvent (e.g., methylene chloride) and pack it into the chromatography column.
-
Add a layer of anhydrous sodium sulfate to the top of the silica gel.
-
Pre-elute the column with a non-polar solvent like pentane or hexane.
-
Carefully load the concentrated sample extract onto the column.
-
Elute the column with a series of solvents of increasing polarity. The PAH fraction is typically eluted with a mixture of hexane and methylene chloride.
-
Collect the fraction containing the PAHs.
-
Instrumental Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of PAHs. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points. For example, start at 80°C, ramp to 290°C, and hold.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM). For this compound (molecular weight 302.4 g/mol ), the molecular ion (m/z 252 for the common fragment after loss of a benzene ring, or 302 for the parent ion) and qualifier ions are monitored.
-
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with a fluorescence detector is another highly sensitive and selective method for PAH analysis, as many PAHs are naturally fluorescent.
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A C18 reverse-phase column designed for PAH analysis (e.g., Vydac 201TP54, 250 mm x 4.6 mm, 5 µm particles).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for separation.
-
Flow Rate: Typically around 1.0-1.8 mL/min.
-
-
Fluorescence Detector (FLD) Conditions:
-
Wavelength Programming: The excitation and emission wavelengths are programmed to change during the chromatographic run to optimize the detection of each PAH as it elutes from the column. For this compound, specific excitation and emission wavelengths would be selected based on its fluorescence spectrum.
-
Conclusion
This compound is a potent carcinogenic PAH that is primarily released into the environment from the incomplete combustion of organic materials. Its presence in air, water, soil, and various emission sources necessitates sensitive and reliable analytical methods for its monitoring and for assessing human exposure. This guide has provided a detailed overview of the environmental sources, formation pathways, and analytical protocols for this compound. A thorough understanding of these aspects is critical for researchers and professionals working to mitigate the environmental and health impacts of this hazardous compound. Further research into the specific isomer formation pathways of dibenzopyrenes will enhance our ability to predict their formation and control their emissions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzopyrenes - Wikipedia [en.wikipedia.org]
- 4. Direct determination of dibenzo[a,l]pyrene and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carcinogenic Mechanism of Dibenzo(a,i)pyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo(a,i)pyrene (DB[a,i]P), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen found in sources such as tobacco smoke and polluted air.[1] Its carcinogenicity is attributed to its metabolic activation to reactive intermediates that form covalent adducts with DNA, leading to mutations and the initiation of cancer. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the carcinogenic action of DB[a,i]P, with a focus on its metabolic activation, DNA adduct formation, and the subsequent cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cancer research and drug development.
Metabolic Activation of this compound
The carcinogenicity of this compound is not inherent to the parent molecule but arises from its metabolic activation into highly reactive electrophilic metabolites. This biotransformation is primarily carried out by Phase I and Phase II metabolizing enzymes.
1.1. Role of Cytochrome P450 Enzymes
The initial and rate-limiting step in the metabolic activation of DB[a,i]P is its oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[2][3] These enzymes convert DB[a,i]P into epoxides, which are then hydrated by epoxide hydrolase to form dihydrodiols. A second epoxidation of the dihydrodiol results in the formation of highly reactive diol epoxides.
The primary pathway for DB[a,i]P activation involves the formation of a "fjord-region" diol epoxide, specifically the Dibenzo[a,i]pyrene-11,12-diol-13,14-epoxide (DB[a,l]PDE).[2] Both human CYP1A1 and CYP1B1 are capable of catalyzing the formation of DB[a,l]PDE, with studies indicating that CYP1B1 may have a higher catalytic efficiency for this reaction compared to CYP1A1.[2]
Table 1: Kinetic Parameters of this compound Metabolism by Human Cytochrome P450 Enzymes
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/nmol P450) | Catalytic Efficiency (Vmax/Km) | Reference |
| CYP1A1 | DB[a,l]P-11,12-dihydrodiol | 3.9 | 116 | 29.7 | |
| CYP1A2 | DB[a,l]P-11,12-dihydrodiol | - | 22 | - | |
| CYP1B1 | DB[a,l]PDE-DNA adducts | - | 82 (anti-DB[a,l]PDE) | - | |
| CYP2C9 | DB[a,l]P-11,12-dihydrodiol | - | 29 | - | |
| CYP2B6 | DB[a,l]P-11,12-dihydrodiol | - | 18 | - | |
| CYP3A4 | DB[a,l]P-11,12-dihydrodiol | - | 16 | - |
Note: Data for Km and Vmax are not available for all enzyme-metabolite combinations. The rate of DB[a,l]PDE-DNA adduct formation for CYP1B1 is presented as a measure of its activation activity.
1.2. Experimental Protocol: In Vitro Metabolism Assay
A typical experimental workflow to determine the kinetic parameters of DB[a,i]P metabolism is as follows:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant human CYP enzyme, a NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time period.
-
Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate). The metabolites are then extracted into the organic phase.
-
Analysis: The extracted metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.
DNA Adduct Formation
The ultimate carcinogenic metabolites of this compound, the diol epoxides, are highly electrophilic and can covalently bind to the nucleophilic sites on DNA, forming DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.
2.1. Types of DNA Adducts
DB[a,l]PDE primarily forms adducts with deoxyguanosine (dG) and deoxyadenosine (dA) residues in DNA. The major adducts are formed through the reaction of the C14 position of DB[a,l]PDE with the exocyclic amino groups of these purine bases. Both stable and depurinating adducts are formed. Depurinating adducts result in the loss of the adducted base, creating an apurinic (AP) site, which is also a mutagenic lesion.
Table 2: Quantitative Data on this compound-DNA Adduct Formation
| System | Treatment | Adduct Type | Adduct Level (adducts / 108 nucleotides) | Reference |
| Mouse Skin | Dibenzo[a,i]pyrene | Stable Adducts | 1% of total adducts (51% dG, 46% dA) | |
| Human Oral Buccal Cells (Smokers) | Tobacco Smoke | BPDE-N2-dG | 20.18 ± 8.40 | |
| Human Oral Buccal Cells (Non-smokers) | - | BPDE-N2-dG | 0.84 ± 1.02 | |
| Human Oral Buccal Cells (Smokers) | Tobacco Smoke | DBPDE-N6-dA | 5.49 ± 3.41 | |
| Human Oral Buccal Cells (Non-smokers) | - | DBPDE-N6-dA | 2.76 ± 2.29 |
Note: BPDE-N2-dG and DBPDE-N6-dA are adducts formed from Benzo[a]pyrene and Dibenzo[a,l]pyrene respectively, which are both present in tobacco smoke.
2.2. Experimental Protocols for DNA Adduct Detection
2.2.1. 32P-Postlabeling Assay
This is a highly sensitive method for detecting a wide range of DNA adducts.
References
- 1. Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of dibenzo[a,l]pyrene by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Activation of Dibenzo(a,i)pyrene In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo(a,i)pyrene (DB[a,i]P), also known as Dibenzo[a,l]pyrene (DB[a,l]P), is a potent polycyclic aromatic hydrocarbon (PAH) and a formidable environmental carcinogen. Found in sources such as cigarette smoke, diesel exhaust, and industrial emissions, its procarcinogenic nature necessitates a thorough understanding of its metabolic activation pathways in vivo. This technical guide provides an in-depth overview of the core processes involved in the transformation of DB[a,i]P into its ultimate carcinogenic metabolites, focusing on the enzymatic reactions, resulting DNA adducts, and the experimental methodologies used to study these phenomena in living organisms.
Core Concepts: The Metabolic Activation Pathway
The carcinogenicity of this compound is not inherent to the parent molecule but arises from its metabolic conversion into highly reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA. This process, known as metabolic activation, is a multi-step enzymatic cascade primarily occurring in the liver but also in other tissues.
The principal pathway for the metabolic activation of DB[a,i]P involves a series of oxidation and hydrolysis reactions catalyzed by Phase I and Phase II metabolizing enzymes. The key steps are:
-
Epoxidation: The initial attack on the DB[a,i]P molecule is carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes introduce an epoxide group across one of the double bonds of the pyrene ring system.
-
Hydrolysis: The resulting epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol.
-
Second Epoxidation: The dihydrodiol intermediate undergoes a second epoxidation, again catalyzed by CYP enzymes. This reaction forms a highly reactive diol epoxide. It is the fjord region diol epoxides of DB[a,i]P that are considered its ultimate carcinogenic metabolites.
-
DNA Adduct Formation: These electrophilic diol epoxides can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts. The formation of these DB[a,i]P-DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Key Enzymes in this compound Metabolism
Several key enzymes are integral to the metabolic activation of this compound in vivo:
-
Cytochrome P450 (CYP) Isoforms:
-
CYP1A1: Plays a major role in the initial oxidation of DB[a,i]P.
-
CYP1B1: Also heavily involved in the metabolic activation of DB[a,i]P, often exhibiting high catalytic activity towards this substrate.
-
CYP1A2: Contributes to the metabolism of DB[a,i]P, although generally to a lesser extent than CYP1A1 and CYP1B1.
-
-
Microsomal Epoxide Hydrolase (mEH): This enzyme is crucial for the conversion of the initial epoxide metabolite into the corresponding dihydrodiol, a critical step in the formation of the ultimate carcinogenic diol epoxides.
Quantitative Data on this compound-DNA Adducts In Vivo
The formation of DNA adducts is a key biomarker of exposure to and metabolic activation of this compound. The following tables summarize quantitative data on DB[a,i]P-DNA adduct levels from in vivo studies in mouse models.
| Animal Model | Tissue | Compound Administered | Dosing Regimen | Adduct Analysis Method | Adduct Level (adducts / 10^9 nucleotides) | Reference |
| C57BL/6 Mice | Lung | Dibenzo[a,l]pyrene (DBP) | 1, 5, or 20 mg/kg body weight daily for 10 days by gavage | 33P-postlabeling | Dose-dependent increase | [1] |
| Mouse | Skin | Dibenzo[a,l]pyrene (DB[a,l]P) | Topical application | 32P-postlabeling | 1% of total adducts were stable adducts (51% guanine, 46% adenine) | [2] |
| Rat | Mammary Gland | Dibenzo[a,l]pyrene (DB[a,l]P) | Direct application | 32P-postlabeling | 2% of total adducts were stable adducts (42% guanine, 55% adenine) | [2] |
| Mouse | Oral Tissues | Dibenzo[a,l]pyrene (DB[a,l]P) | 240 nmol per day for 2 days, direct oral application | LC-MS/MS | (-)-anti-trans-DB[a,l]PDE-dA: 4.03 ± 0.27 fmol/μg DNA (at 48h) | [3] |
| Mouse | Oral Tissues | Dibenzo[a,l]pyrene (DB[a,l]P) | 24 nmol, 3 times per week for 5 weeks, direct oral application | LC-MS/MS | (-)-anti-cis-DB[a,l]PDE-dA: 1.63 ± 0.42 fmol/μg DNA (at 48h) | [3] |
Experimental Protocols
A comprehensive understanding of the in vivo metabolic activation of this compound relies on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Dosing and Sample Collection in a Mouse Model
Objective: To study the formation of this compound-DNA adducts in target tissues of mice following systemic exposure.
Materials:
-
This compound (DB[a,i]P)
-
Vehicle (e.g., corn oil, acetone)
-
Female C57BL/6 mice (or other appropriate strain)
-
Gavage needles or micropipettes for topical application
-
Surgical instruments for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
-80°C freezer for sample storage
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dosing Preparation: Prepare a solution or suspension of DB[a,i]P in the chosen vehicle at the desired concentration.
-
Administration:
-
Oral Gavage: Administer the DB[a,i]P solution directly into the stomach of the mice using a gavage needle. A typical dosing regimen might be daily administration for a set number of days.
-
Topical Application: Apply the DB[a,i]P solution directly to a shaved area of the skin.
-
Direct Oral Cavity Application: Administer a specific volume of the DB[a,i]P solution directly into the oral cavity of the mice.
-
-
Monitoring: Observe the animals daily for any signs of toxicity, and record body weights regularly.
-
Tissue Collection: At predetermined time points after the final dose, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection and Storage: Immediately dissect the target tissues (e.g., liver, lung, skin, mammary gland, oral tissues). Rinse the tissues with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze them in liquid nitrogen. Store the frozen tissues at -80°C until DNA extraction.
DNA Adduct Analysis by ³²P-Postlabeling
Objective: To detect and quantify a wide range of this compound-DNA adducts with high sensitivity.
Materials:
-
DNA isolated from tissues of DB[a,i]P-treated and control animals
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC tanks and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA samples to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates using different solvent systems for each dimension.
-
Detection and Quantification: Visualize the separated adducts using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity of the adduct spots relative to the total amount of DNA analyzed.
Analysis of this compound Metabolites by HPLC with Fluorescence Detection
Objective: To identify and quantify this compound metabolites in biological samples.
Materials:
-
Tissue homogenates or plasma from DB[a,i]P-treated animals
-
Organic solvents for extraction (e.g., ethyl acetate, methanol)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
High-performance liquid chromatography (HPLC) system equipped with a fluorescence detector
-
Reversed-phase HPLC column (e.g., C18)
-
Metabolite standards (e.g., dihydrodiols, phenols of DB[a,i]P)
Procedure:
-
Sample Preparation and Extraction: Homogenize the tissue samples in a suitable buffer. Extract the metabolites from the homogenate or plasma using liquid-liquid extraction or solid-phase extraction.
-
HPLC Separation: Inject the extracted sample onto a reversed-phase HPLC column. Separate the metabolites using a gradient elution program with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Fluorescence Detection: Detect the eluting metabolites using a fluorescence detector set at the appropriate excitation and emission wavelengths for this compound and its metabolites.
-
Identification and Quantification: Identify the metabolites by comparing their retention times with those of authentic standards. Quantify the concentration of each metabolite by comparing its peak area to a calibration curve generated with the corresponding standard.
Visualizations
Metabolic Activation Pathway of this compound
Caption: Metabolic activation of this compound to its ultimate carcinogenic metabolite.
Experimental Workflow for In Vivo Study of this compound Metabolism
Caption: A typical experimental workflow for studying this compound metabolism in vivo.
Conclusion
The in vivo metabolic activation of this compound is a complex process that is fundamental to its carcinogenic activity. A detailed understanding of the enzymatic pathways, the resulting DNA adducts, and the methodologies to study these processes is crucial for researchers in the fields of toxicology, cancer research, and drug development. The information presented in this technical guide provides a comprehensive foundation for scientists working to unravel the mechanisms of DB[a,i]P-induced carcinogenesis and to develop strategies for its prevention and mitigation.
References
A Historical Overview of Dibenzo(a,i)pyrene Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo(a,i)pyrene (DB(a,i)P) is a polycyclic aromatic hydrocarbon (PAH) of significant interest to the scientific community due to its potent carcinogenic properties. As a component of tobacco smoke, polluted air, and contaminated food, human exposure is a critical public health concern. This technical guide provides a comprehensive historical overview of the research into DB(a,i)P, from its initial discovery to our current understanding of its mechanisms of action. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex biological pathways involved in its carcinogenicity.
Early Discovery and Synthesis
The initial synthesis and identification of various dibenzopyrene isomers occurred as part of the broader effort to understand the carcinogenic components of coal tar and other combustion products. While specific details on the very first synthesis of this compound are not extensively documented in readily available literature, the general methods for synthesizing polycyclic aromatic hydrocarbons in the early 20th century involved multi-step organic reactions, often starting from smaller aromatic precursors. These methods have evolved significantly, with modern techniques such as palladium-catalyzed cross-coupling reactions offering more efficient and specific routes to these complex molecules.
Carcinogenicity Studies: A Quantitative Perspective
Early research firmly established this compound as a potent carcinogen in various animal models. The mouse skin painting model has been a cornerstone of this research, providing valuable quantitative data on its tumor-initiating activity.
Table 1: Tumor-Initiating Activity of this compound in Mouse Skin (Initiation-Promotion Protocol)
| Initiating Dose (nmol) | Animal Strain | Promotion Agent | Tumor Incidence (%) | Tumors per Mouse | Latency (weeks) | Reference |
| 100 | SENCAR | TPA | 40 | 0.5 | >20 | [1] |
| 500 | SENCAR | TPA | 85 | 5.8 | >20 | [1] |
| 800 (242 µg) | SENCAR | TPA | 62.5 | 2.6 | 12 | [1] |
TPA: 12-O-tetradecanoylphorbol-13-acetate
Table 2: Comparative Tumorigenicity of Dibenzopyrene Isomers in Mouse Skin
| Compound | Initiating Dose (nmol) | Animal Strain | Tumors per Mouse | Reference |
| Dibenzo[a,h]pyrene | Not Specified | SENCAR | ~2x this compound | [2] |
| Dibenzo[a,i]pyrene | Not Specified | SENCAR | - | [2] |
| Dibenzo[a,l]pyrene | 1 | SENCAR | 2.6 | |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 1 | SENCAR | 0.29 | |
| Benzo[a]pyrene (B[a]P) | 1 | SENCAR | Inactive |
These studies highlight the significant carcinogenic potential of this compound, although it is noted that its isomer, Dibenzo[a,l]pyrene, is even more potent.
Experimental Protocols
Mouse Skin Carcinogenesis Bioassay (Initiation-Promotion Model)
This protocol is a standard method for assessing the carcinogenic potential of chemical compounds on the skin.
1. Animal Model:
-
Species: Mouse
-
Strain: SENCAR (sensitive to skin carcinogenesis) or other appropriate strains like FVB/N.
-
Age: 6-8 weeks at the start of the experiment.
-
Sex: Typically female, as they are often more sensitive and less prone to fighting-induced skin injuries.
2. Preparation:
-
The dorsal skin of the mice is shaved 1-2 weeks before the initiation phase. Care is taken to avoid any nicks or cuts to the skin.
-
Animals are acclimatized to the housing conditions for at least one week prior to the start of the study.
3. Initiation:
-
A single topical application of this compound, dissolved in a suitable solvent (e.g., acetone, dioxane:DMSO), is applied to the shaved dorsal skin.
-
A control group receives the solvent only.
4. Promotion:
-
One to two weeks after initiation, the promotion phase begins.
-
A tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week.
-
The promotion phase continues for a predefined period, often 20-30 weeks.
5. Observation and Data Collection:
-
Animals are monitored regularly for the appearance and development of skin tumors (papillomas and carcinomas).
-
The number of tumors per mouse and the percentage of tumor-bearing mice (tumor incidence) are recorded weekly.
-
The latency period (time to the appearance of the first tumor) is also noted.
-
At the end of the study, tumors are histopathologically examined to confirm their malignancy.
Metabolic Activation and Mechanism of Carcinogenesis
The carcinogenicity of this compound is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process is a critical step in the initiation of cancer.
The primary pathway for the metabolic activation of many polycyclic aromatic hydrocarbons, including dibenzopyrenes, involves the action of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase. This enzymatic cascade leads to the formation of highly reactive diol epoxides. For dibenzopyrenes with a "fjord region," such as Dibenzo[a,l]pyrene, the corresponding fjord region diol epoxides are considered the ultimate carcinogenic metabolites. These diol epoxides can covalently bind to the DNA bases, primarily guanine and adenine, forming bulky DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes, thereby initiating the process of carcinogenesis.
Experimental Workflow for Studying this compound Carcinogenesis
The investigation of this compound's carcinogenic properties involves a multi-step experimental workflow, from initial exposure to the analysis of molecular changes.
References
- 1. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes: the very potent environmental carcinogen dibenzo[a, l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Profile of Dibenzo(a,i)pyrene and its Metabolites: An In-depth Technical Guide
Executive Summary
Dibenzo(a,i)pyrene [DB(a,i)P], a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen found in fossil fuels, coal tar, and tobacco smoke.[1][2] Like many PAHs, DB(a,i)P is a procarcinogen that requires metabolic activation to exert its toxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, results in the formation of highly reactive diol epoxide metabolites. These ultimate carcinogens covalently bind to DNA, forming adducts that can lead to mutations, genotoxicity, and the initiation of cancer. The aryl hydrocarbon receptor (AhR) and p53 signaling pathways are critically involved in its mechanism of action. This document provides a comprehensive overview of the metabolism, mechanisms of toxicity, quantitative toxicological data, and key experimental protocols relevant to the study of this compound and its metabolites.
Metabolism and Metabolic Activation
The carcinogenicity of this compound is contingent upon its metabolic activation into electrophilic intermediates capable of reacting with cellular macromolecules like DNA.[3][4] This biotransformation is a multi-step process involving Phase I and Phase II metabolizing enzymes.
Phase I Metabolism: The initial and rate-limiting step is the oxidation of the parent DB(a,i)P compound by the cytochrome P450 mixed-function oxidase system.[1] This enzymatic action introduces epoxide groups onto the aromatic structure. These epoxides are subsequently hydrated by epoxide hydrolase to form dihydrodiols. Further oxidation of these dihydrodiols by CYP enzymes generates the ultimate carcinogenic species: diol epoxides. For dibenzopyrenes, these fjord-region diol epoxides are particularly potent mutagens.
Key Metabolites:
-
Phenols and Dihydrodiols: Initial metabolites formed include various phenols and dihydrodiols, such as 1,2- and 3,4-dihydrodiols.
-
Diol Epoxides: These are considered the ultimate carcinogenic metabolites. The 3,4-dihydrodiol of DB(a,i)pyrene has been reported to be mutagenic to bacteria and acts as a tumor initiator on mouse skin.
The metabolic pathway is illustrated below.
Table 1: Key Metabolites of Dibenzopyrenes and Their Biological Activity
| Metabolite Class | Specific Example | Biological Activity | Reference |
| Dihydrodiols | This compound-3,4-dihydrodiol | Mutagenic in bacteria, tumor initiator in mice. | |
| Dihydrodiols | Dibenzo(a,h)pyrene-1,2-dihydrodiol | Mutagenic in bacteria, tumor initiator in mice. | |
| Diol Epoxides | (±)-anti-DB[a,l]PDE | Potent oral carcinogen, induces p53 overexpression. | |
| Diol Epoxides | syn- and anti-DB[a,l]PDE | Form stable DNA adducts, primarily at deoxyadenosine. | |
| Note: Data for the closely related and highly potent isomer Dibenzo[a,l]pyrene (DB[a,l]P) is included for context, as its metabolites are well-characterized. |
Mechanisms of Toxicity
Genotoxicity and Carcinogenicity via DNA Adduction
The primary mechanism underlying the carcinogenicity of DB(a,i)P is its ability to cause genetic damage. The diol epoxide metabolites are highly electrophilic and readily form covalent bonds with the nucleophilic sites on DNA bases, creating bulky DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.
If not repaired, these adducts can lead to:
-
Mutations: Miscoding during DNA replication, leading to permanent changes in the DNA sequence. For the related isomer Dibenzo[def,p]chrysene, the main types of gene mutations observed are G→T and A→T transversions.
-
DNA Strand Breaks: The formation and repair of bulky adducts can lead to single or double-strand breaks in the DNA.
-
Chromosomal Aberrations: Large-scale genetic damage, including sister-chromatid exchanges.
This DNA damage triggers cellular stress responses, including the activation of tumor suppressor pathways like p53. The p53 protein, in turn, induces the expression of downstream targets such as p21(WAF1), which mediates cell cycle arrest to allow time for DNA repair. Persistent damage can overwhelm these repair mechanisms, leading to apoptosis or the fixation of mutations that can drive neoplastic transformation.
Role of the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in the toxicity of many PAHs. DB(a,i)P can bind to and activate the AhR. Upon activation, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like CYP1A1 and CYP1B1.
This creates a feedback loop where DB(a,i)P induces the very enzymes responsible for its own metabolic activation, thereby amplifying its toxic and carcinogenic potential. Studies in AhR-deficient mice have shown dramatically suppressed genotoxic and carcinogenic responses to dibenzopyrenes, confirming the crucial role of this receptor in mediating their toxicity.
Quantitative Toxicological Data
Quantitative data underscores the high potency of dibenzopyrenes. The following tables summarize key findings from in vitro and in vivo studies.
Table 2: Carcinogenicity and Tumorigenicity of Dibenzopyrenes in Animal Models
| Compound | Animal Model | Dose & Regimen | Endpoint | Result | Reference |
| Dibenzo[a,l]pyrene | SENCAR Mice | 4 nmol (initiation) | Malignant Tumors | 70% incidence | |
| Dibenzo[a,l]pyrene | SENCAR Mice | 8 nmol (initiation) | Malignant Tumors | 91% incidence | |
| Dibenzo[a,l]pyrene | SENCAR Mice | 1 nmol (initiation) | Tumors/mouse | 2.6 | |
| (±)-anti-DB[a,l]PDE | B6C3F1 Mice | 3 nmol (oral, 3x/wk) | Oral Squamous Cell Carcinoma | 89% incidence | |
| (±)-anti-DB[a,l]PDE* | B6C3F1 Mice | 6 nmol (oral, 3x/wk) | Oral Squamous Cell Carcinoma | 100% incidence | |
| Note: Data for the highly potent isomer Dibenzo[a,l]pyrene (DB[a,l]P) and its diol epoxide (PDE) are presented due to their extensive characterization in carcinogenicity studies. |
Table 3: In Vitro Genotoxicity and Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Dibenzo[a,l]pyrene | Human Lung Fibroblasts | DNA Adducts | 0.1 µM (24h) | 2360 ± 798 adducts/10⁸ nucleotides | |
| Benzo[a]pyrene (for comparison) | Human Lung Fibroblasts | DNA Adducts | 1.0 µM (24h) | 237 ± 107 adducts/10⁸ nucleotides | |
| Dibenzo[def,p]chrysene | HepG2 | MTT Assay | 72h exposure | IC₅₀ = 0.06 µM | |
| Dibenzo[def,p]chrysene* | HepG2 | Comet Assay | 50 nM (24h) | Statistically significant DNA damage | |
| Note: Dibenzo[def,p]chrysene is an alternative name for Dibenzo[a,l]pyrene. |
Table 4: Potency Equivalency Factors (PEFs) Relative to Benzo[a]pyrene
| Compound | Potency Equivalency Factor (PEF) | Agency/Source | Reference |
| This compound | 10 | ATSDR | |
| Dibenzo(a,h)pyrene | 10 | ATSDR | |
| Dibenzo(a,l)pyrene | 10 | ATSDR | |
| Dibenzo(a,e)pyrene | 1 | ATSDR | |
| Benzo(a)pyrene | 1 (Benchmark) | ATSDR | |
| Note: PEFs are used in risk assessment to evaluate the carcinogenicity of PAH mixtures relative to the benchmark compound, Benzo[a]pyrene. |
Key Experimental Protocols
In Vitro Genotoxicity: The Comet Assay
This assay, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Line: Human lung fibroblast cell lines (e.g., MRC-5) or human hepatoma cells (e.g., HepG2) are commonly used.
-
Experimental Protocol:
-
Exposure: Cells are cultured and exposed to various concentrations of DB(a,i)P (e.g., 0.05 µM to 0.6 µM) for a defined period (e.g., 6 to 24 hours).
-
Cell Embedding: Harvested cells are suspended in low-melting-point agarose and layered onto a microscope slide.
-
Lysis: Slides are immersed in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding & Electrophoresis: Slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA containing strand breaks migrates from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized via fluorescence microscopy.
-
-
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The "comet moment" is a key metric representing the extent of DNA damage.
In Vivo Carcinogenicity: Mouse Skin Initiation-Promotion Model
This two-stage model is a classic method for evaluating the carcinogenic potential of chemicals.
-
Animal Model: Highly sensitive mouse strains such as SENCAR or FVB/N are typically used.
-
Experimental Protocol:
-
Initiation: A single, sub-carcinogenic dose of the test compound (e.g., 1 to 8 nmol of a dibenzopyrene isomer) is applied topically to the shaved dorsal skin of the mice. A vehicle control group (e.g., acetone) is included.
-
Promotion: Beginning approximately one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20-40 weeks).
-
Observation: Animals are monitored weekly for the appearance, number, and size of skin tumors (papillomas and carcinomas).
-
-
Endpoints:
-
Tumor Incidence: The percentage of animals in a group that develop at least one tumor.
-
Tumor Multiplicity: The average number of tumors per animal.
-
Latency: The time in weeks to the appearance of the first tumor.
-
In Vitro Metabolism: Hepatic Microsomal Assay
This assay is used to identify metabolites formed by Phase I enzymes.
-
Enzyme Source: Liver microsomes are isolated from rodents (e.g., Sprague-Dawley rats) pre-treated with a CYP-inducing agent like 3-methylcholanthrene to increase metabolic activity. Human liver microsomes can also be used.
-
Experimental Protocol:
-
Incubation: DB(a,i)P is incubated with the liver microsomes in a buffered solution.
-
Cofactor Addition: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is an essential cofactor for CYP450 enzyme activity.
-
Reaction Quenching & Extraction: After a set time, the reaction is stopped (e.g., by adding a cold organic solvent). The metabolites are then extracted from the aqueous phase.
-
Analysis: The extracted compounds are separated, identified, and quantified using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
-
-
Endpoints: Identification and quantification of specific metabolites, such as phenols and dihydrodiols, to elucidate the metabolic pathway.
Conclusion
This compound is a highly potent genotoxic and carcinogenic PAH. Its toxicological profile is defined by its requisite metabolic activation to reactive diol epoxide intermediates. These metabolites form stable DNA adducts, a mechanistic cornerstone that initiates a cascade of cellular events including DNA damage responses, cell cycle arrest, and, upon failure of these systems, the fixation of mutations that can lead to cancer. The aryl hydrocarbon receptor (AhR) is a key upstream regulator, inducing the very enzymes that potentiate the toxicity of DB(a,i)P. Quantitative data confirms its high potency relative to other PAHs. The experimental models detailed herein are crucial for both hazard identification and for elucidating the complex molecular pathways that govern its carcinogenicity, providing a critical knowledge base for human health risk assessment and regulatory decision-making.
References
Dibenzo(a,i)pyrene DNA Adduct Formation and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo(a,i)pyrene (DBP), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates that form covalent bonds with cellular DNA, creating this compound-DNA adducts. These bulky lesions distort the DNA helix, interfering with replication and transcription, and if not repaired, can lead to mutations and the initiation of cancer. This technical guide provides an in-depth overview of the mechanisms of DBP-DNA adduct formation, the cellular repair processes that counteract this damage, and the experimental methodologies used to study these phenomena.
This compound DNA Adduct Formation
The formation of DBP-DNA adducts is a multi-step process initiated by the metabolic activation of the parent DBP molecule. This process is primarily carried out by cytochrome P450 enzymes and epoxide hydrolase.
Metabolic Activation Pathway
DBP is metabolically activated to its ultimate carcinogenic form, an anti-DBP-11,12-diol-13,14-epoxide (DBPDE). This fjord-region diol epoxide is highly reactive and readily forms covalent adducts with DNA. The metabolic activation primarily involves cytochrome P450 enzymes 1A1 and 1B1.[1] The process stereoselectively produces different enantiomers of DBPDE, with the (-)-anti-DBPDE being a major contributor to DNA adducts observed in vivo.[2]
Types of DNA Adducts
Once formed, DBPDE reacts with the exocyclic amino groups of purine bases in DNA, primarily at the N² position of guanine (dG) and the N⁶ position of adenine (dA).[3][4] This results in the formation of bulky stereoisomeric adducts. The major adducts are derived from the reaction of (+)-anti-DBPDE with dG and dA.[3] The formation of both guanine and adenine adducts is significant, with studies showing roughly equal amounts of stable adducts formed with both bases in some in vitro systems.
Cellular Repair of this compound-DNA Adducts
The primary mechanism for the removal of bulky DBP-DNA adducts is the Nucleotide Excision Repair (NER) pathway. NER is a versatile and highly conserved process that recognizes and eliminates a wide range of DNA lesions that distort the DNA helix.
Nucleotide Excision Repair (NER)
The NER pathway involves the coordinated action of a large number of proteins in a multi-step process:
-
Damage Recognition: The bulky DBP-DNA adduct is recognized by a complex of proteins, including the XPC-RAD23B complex for global genome NER (GG-NER) and a stalled RNA polymerase II for transcription-coupled NER (TC-NER).
-
DNA Unwinding: The DNA around the lesion is unwound by the helicase activity of the TFIIH complex, creating a bubble of approximately 30 base pairs.
-
Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, make incisions on the damaged strand on either side of the lesion.
-
Excision: The oligonucleotide fragment containing the DBP-DNA adduct is removed.
-
DNA Synthesis and Ligation: The resulting gap is filled in by DNA polymerase δ/ε, using the undamaged strand as a template, and the final phosphodiester bond is sealed by DNA ligase.
Differential Repair of DBP-DNA Adducts
A critical finding in the study of DBP-DNA adducts is the differential repair of guanine and adenine adducts. Studies have shown that DBP-N⁶-dA adducts are significantly more resistant to NER than DBP-N²-dG adducts. In cell-free extracts, guanine adducts can be up to 35 times more susceptible to NER than their stereochemically identical adenine counterparts. This resistance of adenine adducts to repair is hypothesized to contribute to the high genotoxic and carcinogenic potential of DBP, as these persistent lesions are more likely to lead to mutations during DNA replication.
Quantitative Data on DBP-DNA Adduct Formation and Repair
The following tables summarize quantitative data on DBP-DNA adduct formation and repair from various studies.
| Cell Line/Tissue | Treatment | Adduct Level | Reference |
| NER-proficient human cells | 1-5 nM (+)-anti-DBPDE for 2h | Variable, dependent on cell line | |
| NER-deficient human cells | 1-5 nM (+)-anti-DBPDE for 2h | Higher than NER-proficient cells | |
| Human oral buccal cells (smokers) | Tobacco smoke | 5.49 ± 3.41 DBPDE-N⁶-dA adducts/10⁸ dA | |
| Human oral buccal cells (non-smokers) | - | 2.76 ± 2.29 DBPDE-N⁶-dA adducts/10⁸ dA | |
| Mouse lung tissue | 1, 5, or 20 mg/kg DBP daily for 10 days | Dose-dependent increase |
| Cell Line | Adduct Type | Repair Efficiency | Reference |
| HeLa cell extracts | R-DB[a,l]P-N²-dG | ~35 times more efficient than R-DB[a,l]P-N⁶-dA | |
| HeLa cell extracts | S-DB[a,l]P-N²-dG | ~15 times more efficient than S-DB[a,l]P-N⁶-dA | |
| NER-proficient human cells | Total DBP adducts | ~30% removal in 6 hours | |
| NER-proficient human cells | Total DBP adducts | ~85% removal in 34 hours |
Experimental Protocols
Several key experimental techniques are employed to study DBP-DNA adduct formation and repair.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.
Methodology:
-
DNA Isolation and Digestion: DNA is isolated from cells or tissues and enzymatically digested to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic DBP-DNA adducts are enriched from the normal nucleotides, often by nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the ratio of adducted nucleotides to total nucleotides.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS provides a highly specific and sensitive method for the identification and quantification of specific DNA adducts.
Methodology:
-
DNA Isolation and Hydrolysis: DNA is isolated and enzymatically hydrolyzed to individual nucleosides.
-
Internal Standard: A stable isotope-labeled internal standard, such as ¹⁵N₅-DBPDE-N⁶-dA, is added to the sample for accurate quantification.
-
HPLC Separation: The mixture of nucleosides is separated by reverse-phase HPLC. A C18 column is commonly used.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The adducts are ionized (e.g., by electrospray ionization) and specific parent-daughter ion transitions are monitored for both the native adduct and the internal standard.
-
Quantification: The amount of the specific DBP-DNA adduct is determined by comparing the peak area of the native adduct to that of the known amount of the internal standard.
Host Cell Reactivation (HCR) Assay
The HCR assay measures the cellular DNA repair capacity by assessing the ability of cells to repair a damaged reporter plasmid.
Methodology:
-
Plasmid Damage: A reporter plasmid (e.g., containing a luciferase gene) is damaged in vitro with a DNA-damaging agent, in this case, the ultimate carcinogen of DBP, (+)-anti-DBPDE.
-
Transfection: The damaged plasmid is transfected into the host cells of interest.
-
Incubation: The cells are incubated for a period of time (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Calculation of Repair Capacity: The reporter gene expression from cells transfected with the damaged plasmid is compared to that from cells transfected with an undamaged control plasmid. The percentage of reactivation reflects the DNA repair capacity of the cells.
Conclusion
The formation of this compound-DNA adducts is a critical initiating event in its mechanism of carcinogenicity. Understanding the metabolic activation pathways leading to these adducts, their specific chemical structures, and the cellular repair mechanisms that counteract their formation is essential for assessing the risk posed by this potent environmental carcinogen. The differential repair of guanine and adenine adducts, with the latter being significantly more persistent, highlights a key aspect of DBP's high tumorigenicity. The experimental protocols detailed in this guide provide robust methods for researchers to investigate these processes, contributing to the development of strategies for cancer prevention and therapy.
References
- 1. A quantitative comparison of dibenzo[a,l]pyrene-DNA adduct formation by recombinant human cytochrome P450 microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzo[a,l]pyrene induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel method for the isolation and identification of stable DNA adducts formed by Dibenzo[a,l]pyrene and Dibenzo[a,l]pyrene 11, 12-dihydrodiol 13,14-epoxides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Dibenzo(a,i)pyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo(a,i)pyrene, a polycyclic aromatic hydrocarbon (PAH), is a colorless to greenish-yellow solid.[1][2] It is an ortho- and peri-fused polycyclic arene that is insoluble in water.[1][3] Recognized for its potent carcinogenic activity, this compound has been shown to induce DNA adduction and tumorigenicity.[4] This compound is found in cigarette smoke condensate and automobile exhaust, highlighting its relevance in environmental and health studies.
Physical Characteristics
The physical properties of this compound are crucial for understanding its environmental fate and behavior, as well as for its handling and analysis in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₄ | |
| Molecular Weight | 302.37 g/mol | |
| Appearance | Colorless solid; Greenish-yellow needles, prisms or lamellae | |
| Melting Point | 281.5 °C | |
| Boiling Point | 275 °C at 0.05 mm Hg | |
| Vapor Pressure | 1.12 x 10⁻¹¹ to 1.78 x 10⁻¹¹ mm Hg at 25 °C | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in 1,4-dioxane, boiling glacial acetic acid (2 g/L), and boiling benzene (5 g/L); Almost insoluble in diethyl ether and ethanol; Slightly soluble in heated chloroform and dichloromethane. |
Chemical Characteristics
This compound exhibits chemical properties typical of polycyclic aromatic hydrocarbons, including participation in reactions characteristic of aromatic compounds.
| Property | Description | Reference |
| Chemical Class | Polycyclic Aromatic Hydrocarbon (PAH) | |
| Reactivity | Vigorous reactions, potentially explosive, can occur with strong oxidizing agents. Concentrated sulfuric acid solutions are blue with red fluorescence. It can be sublimed without change. | |
| Carcinogenicity | Classified as a possible human carcinogen (IARC Group 2B) and anticipated to be a human carcinogen by the NTP. It is recognized as a chemical known to the state of California to cause cancer. |
Spectral Properties
Spectroscopic data are essential for the identification and quantification of this compound.
| Spectral Type | Wavelengths/Details | Reference |
| UV-Vis Absorption | In Ethanol: 222, 242, 272 nmIn Benzene: 285, 297, 317, 332, 356, 375, 397, 419, 433 nm | |
| Fluorescence | Solutions in concentrated sulfuric acid exhibit red fluorescence. | |
| Mass Spectrometry (GC-MS) | Major peaks observed at m/z 302 and 151. | |
| ¹³C NMR | Spectral data is available. |
Experimental Protocols
The determination of the physical and chemical properties of this compound relies on established analytical methods. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure :
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of about 3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating block or an oil bath (Thiele tube).
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).
-
Boiling Point Determination at Reduced Pressure
Due to its high boiling point, the boiling point of this compound is determined under reduced pressure to prevent decomposition.
-
Apparatus : Distillation apparatus suitable for vacuum distillation, vacuum pump, manometer, heating mantle, thermometer.
-
Procedure :
-
A sample of this compound is placed in the distillation flask with boiling chips.
-
The apparatus is assembled and evacuated to the desired pressure (e.g., 0.05 mm Hg), which is monitored by a manometer.
-
The sample is heated gently until it begins to boil.
-
The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance, which can be used for identification and quantification.
-
Apparatus : UV-Visible spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.
-
Procedure :
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or benzene) in a volumetric flask.
-
A series of dilutions are made from the stock solution to prepare standards of known concentrations.
-
The spectrophotometer is blanked using the pure solvent.
-
The absorbance of each standard solution is measured across a range of UV and visible wavelengths (e.g., 200-500 nm).
-
The wavelengths of maximum absorbance (λmax) are identified from the resulting spectra.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a highly sensitive and selective method for the analysis of PAHs like this compound in complex mixtures.
-
Apparatus : High-Performance Liquid Chromatograph (HPLC) system equipped with a fluorescence detector, a suitable analytical column (e.g., C18), sample vials, syringes, and filters.
-
Procedure :
-
Sample Preparation : The sample containing this compound is dissolved in a suitable solvent (e.g., acetonitrile) and filtered to remove any particulate matter.
-
Chromatographic Conditions : The mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate are optimized to achieve good separation of the PAHs in the sample.
-
Fluorescence Detection : The excitation and emission wavelengths of the fluorescence detector are set to values optimal for this compound to ensure high sensitivity and selectivity.
-
Analysis : A known volume of the prepared sample is injected into the HPLC system. The retention time and the fluorescence signal of the peak corresponding to this compound are recorded.
-
Quantification : The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Metabolic Activation and Carcinogenicity
The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations. The primary pathway involves the formation of diol epoxides.
Analytical Workflow
The analysis of this compound in environmental samples typically involves several steps from sample collection to final quantification.
References
Preliminary Risk Assessment of Dibenzo(a,i)pyrene Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo(a,i)pyrene (DBP), a polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen found in tobacco smoke, polluted air, and contaminated food and water.[1] This document provides a preliminary risk assessment of DBP exposure, summarizing its toxicological profile, mechanism of action, and key experimental protocols for its evaluation. Quantitative toxicity data are presented for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding. This guide is intended for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development who are investigating the effects of DBP and other PAHs.
Introduction
This compound (CAS No. 189-55-9) is a member of the dibenzopyrene family of PAHs, which are known for their high carcinogenic potential.[2][3] Human exposure to DBP occurs primarily through the inhalation of tobacco smoke and polluted air, as well as the ingestion of contaminated food and water resulting from the incomplete combustion of organic materials.[1] The International Agency for Research on Cancer (IARC) has classified DBP as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence of carcinogenicity in experimental animals.[1] A thorough understanding of its risk profile is crucial for regulatory assessment and the development of mitigation strategies.
Toxicological Profile and Quantitative Data
The primary toxicological effect of this compound is its carcinogenicity. Quantitative data on its cancer potency and non-cancer risk levels are summarized in the tables below.
Table 1: Cancer Potency of this compound
| Parameter | Value | Agency/Reference |
| Inhalation Unit Risk | 1.1 x 10⁻² (µg/m³)^-1 | OEHHA |
| Inhalation Slope Factor | 3.9 x 10¹ (mg/kg-day)^-1 | OEHHA |
| Oral Slope Factor | 1.2 x 10² (mg/kg-day)^-1 | OEHHA |
| Potency Equivalency Factor (PEF) | 10 | ATSDR |
The Potency Equivalency Factor (PEF) is relative to Benzo(a)pyrene, which has a PEF of 1.
Table 2: Non-Cancer Risk Levels for this compound
| Parameter | Value | Agency/Reference |
| No Significant Risk Level (NSRL) - Oral | 0.005 µ g/day | OEHHA |
Mechanism of Action: Metabolic Activation and Aryl Hydrocarbon Receptor (AHR) Signaling
The carcinogenicity of this compound, like many other PAHs, is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.
The metabolic activation of the related and well-studied Dibenzo[a,l]pyrene provides a model for DBP. The process begins with the oxidation of the DBP molecule to form dihydrodiols. Further epoxidation of these dihydrodiols results in the formation of highly reactive diol epoxides, which can covalently bind to cellular macromolecules, including DNA.
A key regulator of this metabolic activation is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. Upon binding of DBP, the AHR translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased expression of metabolic enzymes such as CYP1A1.
Below is a diagram illustrating the AHR signaling pathway leading to the metabolic activation of this compound.
Key Experimental Protocols
The assessment of this compound's toxicity involves a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test chemical to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.
Experimental Protocol:
-
Bacterial Strains: Commonly used strains for detecting frameshift and base-pair substitution mutations include TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation (S9 Fraction): Since DBP requires metabolic activation to become mutagenic, the test is performed in the presence and absence of a liver homogenate fraction (S9) from rats pre-treated with an inducer of CYP enzymes (e.g., Aroclor 1254 or a mixture of phenobarbital and β-naphthoflavone).
-
Plate Incorporation Method:
-
A dilution series of this compound (e.g., in DMSO) is prepared.
-
To a test tube containing molten top agar, the following are added in order: the test solution, the bacterial culture, and either the S9 mix or a buffer control.
-
The mixture is vortexed and poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the background, is considered a positive result. Positive controls (e.g., 2-aminoanthracene for S9-dependent mutagenicity) are run in parallel.
In Vivo Carcinogenicity Bioassay
Animal bioassays are essential for determining the carcinogenic potential of a substance in a whole-organism system. Mouse skin painting and oral gavage studies are common models for PAHs. The following protocol is a generalized approach based on studies of related dibenzopyrenes.
Experimental Protocol (Mouse Skin Painting):
-
Animal Model: Female SENCAR or B6C3F1 mice, known for their sensitivity to skin carcinogens, are often used.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., acetone). A range of doses (e.g., nanomolar quantities) is applied topically to the shaved dorsal skin of the mice.
-
Treatment Regimen:
-
Initiation-Promotion Study: A single application of DBP (initiation) is followed by repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) for several weeks.
-
Complete Carcinogenesis Study: DBP is applied repeatedly (e.g., twice weekly) for an extended period (e.g., 40 weeks).
-
-
Observation: Animals are monitored regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas). Body weight and clinical signs of toxicity are also recorded.
-
Histopathology: At the end of the study, all animals are euthanized, and skin tumors and major organs are collected for histopathological examination to confirm the diagnosis and identify any other lesions.
DNA Adduct Analysis
The formation of DNA adducts is a key biomarker of exposure to genotoxic carcinogens like this compound. Two common methods for detecting and quantifying DBP-DNA adducts are ³²P-postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.3.1. ³²P-Postlabeling Assay
This highly sensitive method allows for the detection of very low levels of DNA adducts.
Experimental Protocol:
-
DNA Isolation: DNA is extracted from tissues or cells exposed to DBP using standard enzymatic or chemical methods, ensuring high purity.
-
DNA Digestion: The DNA is enzymatically hydrolyzed to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The DBP-adducted nucleotides are enriched from the bulk of normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not bulky aromatic adducts.
-
Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC).
-
Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging to detect and quantify the radioactive spots corresponding to the DBP-DNA adducts. Adduct levels are expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.
4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity and structural information for the identification and quantification of DNA adducts.
Experimental Protocol:
-
DNA Isolation and Hydrolysis: DNA is isolated and enzymatically digested to deoxynucleosides.
-
Internal Standard: A stable isotope-labeled internal standard of the expected DBP-DNA adduct is added to the sample for accurate quantification.
-
Sample Purification: The DNA hydrolysate is purified, typically by solid-phase extraction (SPE), to remove interfering substances.
-
LC Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) system, where the DBP-deoxynucleoside adducts are separated from normal deoxynucleosides.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent-to-daughter ion transitions for both the native DBP adduct and the isotope-labeled internal standard.
-
Quantification: The amount of DBP-DNA adduct in the sample is determined by comparing the peak area of the native adduct to that of the internal standard.
Conclusion
This compound is a potent genotoxic carcinogen that poses a significant risk to human health upon exposure. Its carcinogenicity is driven by metabolic activation via the AHR signaling pathway, leading to the formation of DNA adducts. The experimental protocols outlined in this guide provide a framework for the toxicological evaluation of DBP and other PAHs. A comprehensive understanding of its risk profile, supported by robust experimental data, is essential for informing public health policies, developing preventative measures, and advancing the development of safer chemicals and pharmaceuticals. Further research is warranted to fill the existing data gaps, particularly regarding non-cancer endpoints and the development of more refined, DBP-specific analytical methods.
References
- 1. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Mutagenesis and carcinogenesis induced by dibenzo[a,l]pyrene in the mouse oral cavity: a potential new model for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dibenzo(a,i)pyrene
Application Note and Protocol
This document provides a detailed methodology for the analysis of Dibenzo(a,i)pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection. This compound is a potent carcinogen, and its monitoring in various environmental and food matrices is of significant toxicological importance.[1] The methods outlined below are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are byproducts of incomplete combustion of organic materials.[2] Their presence in the environment, food, and consumer products is a major health concern due to their carcinogenic and mutagenic properties.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the separation and quantification of PAHs.[5] Fluorescence detection, in particular, offers high sensitivity and selectivity for many PAHs, including this compound. This application note details a robust HPLC method for the determination of this compound, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the matrix. The following are generalized protocols for common sample types.
2.1.1. Solid Samples (e.g., Soil, Sediment, Foodstuff)
A validated method for smokeless tobacco products involves hydration and extraction with a hexane and acetone mixture, followed by cleanup using adsorption chromatography with base-modified silica. For other solid matrices, the following procedure can be adapted:
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of hexane and acetone, or acetonitrile).
-
Vortex or sonicate the sample for 15-30 minutes to ensure efficient extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with the appropriate solvents (e.g., methanol followed by water).
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the PAHs with a suitable solvent (e.g., acetonitrile or a mixture of dichloromethane and hexane).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the mobile phase (e.g., acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC injection.
-
2.1.2. Liquid Samples (e.g., Water, Beverages)
For liquid samples, a dispersive liquid-liquid microextraction (DLLME) method has been shown to be effective for the extraction and preconcentration of PAHs.
-
Protein Precipitation (if necessary): For samples like milk, precipitate proteins by adding acetonitrile, followed by ultrasonication and centrifugation.
-
Dispersive Liquid-Liquid Microextraction (DLLME):
-
Take a known volume of the liquid sample (or the supernatant from protein precipitation).
-
Add a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., dichloromethane) to the sample.
-
Vortex vigorously to form a cloudy solution.
-
Centrifuge to separate the phases. The analyte will be concentrated in the small droplet of extraction solvent at the bottom.
-
-
Collection and Reconstitution:
-
Carefully collect the sedimented phase (extraction solvent).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC Method
The following HPLC conditions are a starting point and may require optimization based on the specific instrument and column used.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column specifically designed for PAH analysis (e.g., Eclipse PAH, HALO PAH, Zorbax Eclipse PAH) |
| Column Dimensions | 250 mm length, 4.6 mm inner diameter, 5 µm particle size (or similar) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher proportion of water (e.g., 60%) and linearly increase the proportion of acetonitrile to 100% over 25-30 minutes. |
| Flow Rate | 1.0 - 2.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Detector Settings:
-
Fluorescence Detector (FLD): This is the preferred detector for sensitive and selective detection of this compound. The excitation and emission wavelengths should be optimized. For many PAHs, programmed wavelength switching can enhance sensitivity.
-
Excitation Wavelength: Typically in the range of 290-300 nm.
-
Emission Wavelength: Typically in the range of 410-430 nm.
-
-
UV/Vis Detector: Can be used as an alternative or in series with a fluorescence detector. A common wavelength for PAH detection is 254 nm.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of this compound and related PAHs. Note that these values can vary depending on the specific method, matrix, and instrumentation.
| Analyte | Retention Time (min) | LOD (µg/kg or ng/mL) | LOQ (µg/kg or ng/mL) | Recovery (%) | Reference |
| This compound | Varies | 0.02 - 0.76 (in oil) | 0.03 - 0.96 (in oil) | 61 - 66 (in oil) | |
| Benzo(a)pyrene | ~30.9 | 0.12 (in infant formula) | 0.35 (in infant formula) | 89 - 97 (in infant formula) | |
| Dibenzo(a,h)anthracene | Varies | 0.01 - 0.51 (in water) | 0.03 - 1.71 (in water) | 78 - 100 (in water) |
Visualization of Workflows
General Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis.
Sample Preparation Decision Tree
This diagram provides a logical decision-making process for selecting a sample preparation method based on the sample matrix.
Caption: Decision tree for sample preparation method selection.
References
Application Notes and Protocols for the Quantification of Dibenzo(a,i)pyrene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Dibenzo(a,i)pyrene, a potent carcinogenic polycyclic aromatic hydrocarbon (PAH), using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections offer comprehensive methodologies for sample preparation from both environmental and food matrices, optimized GC-MS parameters for accurate detection and quantification, and expected performance data.
Introduction
This compound is a high molecular weight PAH formed from the incomplete combustion of organic materials. Its presence in the environment, food, and pharmaceutical products is a significant health concern due to its carcinogenic properties. Accurate and sensitive quantification of this compound is therefore crucial for environmental monitoring, food safety assessment, and quality control in drug development. GC-MS, particularly with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, offers the high selectivity and sensitivity required for the analysis of this compound at trace levels.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound and other PAHs using GC-MS and GC-MS/MS. These values can be used as a benchmark for method validation.
| Analyte | Matrix | Method | Linearity (R²) | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) |
| This compound | Smoked Meat | QuEChERS-GC-MS | >0.99 | 0.086 (pg/µL) | 0.26 (pg/µL) | 74 - 117 |
| This compound | Water | SPE-GC-MS | >0.99 | 0.055 (ng/L) | 0.18 (ng/L) | >90 |
| Benzo[a]pyrene | Infant Food | QuEChERS-GC-MS/MS | >0.999 | 0.019 - 0.036 | 0.06 - 0.11 | 73.1 - 110.7[1] |
| Benzo[a]pyrene | Olive Oil | LLE-GC-MS/MS | - | - | 0.5[2] | 88[2] |
| Benzo[a]pyrene | Tobacco | SPE-GC-MS | >0.995 | 0.216 (ng/g) | 0.729 (ng/g) | - |
| PAH Mix | Consumer Products | Soxhlet-GC-MS | 0.9993 - 0.9998 | - | - | 81.2 - 129[3] |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the instrument sensitivity and matrix effects. The presented values are indicative.
Experimental Protocols
Detailed protocols for the extraction of this compound from water and a solid food matrix are provided below.
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of this compound from environmental water samples.
a) Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
High-purity water
-
Sodium sulfite (for dechlorination, if necessary)
-
Internal standards (e.g., Benzo[a]pyrene-d12, Chrysene-d12)
-
Nitrogen gas for evaporation
-
SPE vacuum manifold
b) Procedure:
-
Sample Pre-treatment: If the water sample contains residual chlorine, add approximately 50 mg of sodium sulfite per liter of sample and mix well.
-
Spiking: Spike a 1 L water sample with a known amount of deuterated internal standard solution (e.g., 100 ng/mL of Benzo[a]pyrene-d12). Add 5 mL of methanol to the sample and mix thoroughly.[4]
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 10 mL of DCM and allow it to soak for 1 minute before drawing it to waste under vacuum.
-
Wash the cartridge with 10 mL of methanol, letting it soak for 2 minutes, then pull the methanol through, leaving a thin layer above the frit.
-
Equilibrate the cartridge with 20 mL of high-purity water, leaving approximately 1 cm of water above the frit. Do not let the cartridge go dry.
-
-
Sample Loading: Load the prepared 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes. It can be beneficial to briefly remove the cartridge and shake it to dislodge any trapped water droplets.
-
Elution:
-
Place a collection vial in the manifold.
-
Elute the retained PAHs by passing 10 mL of DCM through the cartridge.
-
-
Concentration and Solvent Exchange:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 1 mL of toluene or hexane).
-
Transfer the final extract to a GC vial for analysis.
-
Protocol 2: QuEChERS for Solid Food Matrices (e.g., Smoked Meat)
This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of this compound from complex food matrices.
a) Materials:
-
Acetonitrile (ACN), HPLC grade
-
High-purity water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents. For high-fat matrices, Z-Sep or other lipid-removing sorbents may be required.
-
Internal standards (e.g., Benzo[a]pyrene-d12, Chrysene-d12)
-
50 mL centrifuge tubes
-
Homogenizer
b) Procedure:
-
Sample Homogenization: Homogenize the food sample to ensure uniformity.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of deuterated internal standard solution and let it sit for 30 minutes at room temperature.
-
Add 5 mL of high-purity water and homogenize.
-
Add 5 mL of acetonitrile to the tube and vortex vigorously for 1 minute.
-
Add 0.5 g of NaCl and 3.0 g of anhydrous MgSO₄ to the tube. Immediately shake for 1 minute.
-
Centrifuge the tube at 3400 rpm for 10 minutes.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA and C18.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of a GC-compatible solvent (e.g., 1 mL of toluene).
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
The following parameters are a general guideline and may require optimization for specific instruments and applications.
a) Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Splitless injection mode is recommended for trace analysis.
-
Inlet Temperature: 300-320°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 260°C.
-
Ramp 2: 15°C/min to 350°C, hold for 12 minutes.
-
b) Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-280°C.
-
Transfer Line Temperature: 320°C.
-
Acquisition Mode:
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity. The molecular ion of this compound (m/z 302) is typically used as the primary quantification ion.
-
Multiple Reaction Monitoring (MRM) for GC-MS/MS: Provides the highest level of selectivity by monitoring a specific precursor-to-product ion transition.
-
-
SIM/MRM Parameters for this compound (MW: 302.38):
-
Quantifier Ion (SIM): m/z 302
-
Qualifier Ions (SIM): m/z 300, 301
-
MRM Transition (Quantifier): 302 -> 298
-
MRM Transition (Qualifier): 302 -> 300
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for this compound analysis in water by SPE-GC-MS.
Caption: Workflow for this compound analysis in food by QuEChERS-GC-MS.
References
- 1. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of benzo(a)pyrene by GC/MS/MS in retail olive oil samples available in Qatar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Extraction of Dibenzo(a,i)pyrene from Sediment Samples
Introduction
Dibenzo(a,i)pyrene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) of significant environmental concern due to its carcinogenic properties.[1][2] Accurate quantification of this compound in environmental matrices such as sediment is crucial for assessing contamination levels and potential risks to human and ecological health. This application note provides a detailed protocol for the extraction of this compound from sediment samples, along with a comparison of common extraction techniques. The methodologies described are intended for use by researchers, scientists, and professionals in environmental monitoring and drug development.
Comparison of Extraction Methods
Several methods are employed for the extraction of PAHs from solid matrices like sediment. The choice of method often depends on factors such as sample throughput, solvent consumption, extraction time, and available equipment. The most common techniques include Soxhlet extraction, Pressurized Fluid Extraction (PFE), and Ultrasonic Extraction.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents | Typical Recovery for High MW PAHs |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Well-established and referenced method, exhaustive extraction.[3] | Time-consuming (6-24 hours), large solvent consumption, potential for thermal degradation of analytes.[3] | Dichloromethane, Hexane/Acetone mixture, Toluene.[4] | 84-100% for PAHs with more than 4 rings. |
| Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | Fast (15-30 minutes per sample), low solvent consumption, high extraction efficiency, and automation capabilities. | High initial equipment cost. | Toluene, Dichloromethane, Acetone/Hexane mixture. | Often higher than Soxhlet, especially for tightly bound compounds. |
| Ultrasonic Extraction (Sonication) | Use of high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. | Fast, relatively low cost, can process multiple samples simultaneously. | Lower extraction efficiency for some matrices compared to Soxhlet or PFE, potential for analyte degradation with excessive sonication. | Acetone/Hexane mixture, Dichloromethane. | Can be comparable to other methods with optimized conditions, often >90%. |
Experimental Protocol: Pressurized Fluid Extraction (PFE) of this compound from Sediment
This protocol details the steps for extracting this compound from sediment samples using Pressurized Fluid Extraction (PFE), a rapid and efficient method. This method is based on the principles of EPA Method 3545A.
1. Materials and Reagents
-
Sediment sample (air-dried, homogenized, and sieved)
-
Diatomaceous earth or clean sand (as a dispersing agent)
-
Solvents (HPLC or pesticide grade): Toluene, Acetone
-
Anhydrous sodium sulfate (for removing residual water)
-
Internal standards (e.g., deuterated PAHs)
-
PFE instrument and extraction cells (e.g., 34 mL)
-
Collection vials
-
Nitrogen evaporation system
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
2. Sample Preparation
-
Air-dry the sediment sample to a constant weight. Avoid oven-drying at high temperatures to prevent the loss of volatile PAHs.
-
Homogenize the dried sample using a mortar and pestle or a grinder.
-
Sieve the homogenized sample to a uniform particle size (e.g., <2 mm).
-
Store the prepared sample in a clean, airtight container until extraction.
3. PFE Extraction Procedure
-
Cell Preparation: Place a cellulose filter at the bottom of the PFE extraction cell.
-
Sample Loading: Mix approximately 10 g of the prepared sediment sample with an equal amount of diatomaceous earth or clean sand. This ensures even solvent flow and prevents cell blockage.
-
Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard solution to monitor extraction efficiency and potential losses during sample work-up.
-
Cell Assembly: Load the sample mixture into the extraction cell. Add a layer of anhydrous sodium sulfate on top of the sample to remove any residual moisture. Place a second cellulose filter on top.
-
PFE Instrument Parameters:
-
Solvent: Toluene/Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Static Cycles: 2
-
Flush Volume: 60% of cell volume
-
Nitrogen Purge: 60 seconds
-
-
Extraction: Place the loaded extraction cell into the PFE instrument and start the extraction sequence. The extract will be collected in a pre-cleaned collection vial.
4. Extract Concentration and Cleanup
-
After extraction, concentrate the collected extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
The extract may require a cleanup step to remove interfering compounds before analysis. This can be achieved using solid-phase extraction (SPE) with silica or Florisil cartridges.
5. Analysis
-
Analyze the final extract for this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Quantify the concentration of this compound based on the internal standard calibration.
Workflow Diagram
References
Application of Dibenzo(a,i)pyrene in Cell Transformation Assays: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of Dibenzo(a,i)pyrene, a potent polycyclic aromatic hydrocarbon (PAH), in cell transformation assays. These assays are critical in vitro tools for assessing the carcinogenic potential of chemical compounds. This document provides detailed application notes, experimental protocols, and an analysis of the underlying molecular mechanisms, with a focus on the Syrian hamster embryo (SHE) and Bhas 42 cell transformation assays.
This compound, a compound of significant toxicological interest, is a potent carcinogen that induces morphological and neoplastic transformation in susceptible cell lines. Its primary mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to a cascade of downstream events that culminate in altered cell growth, proliferation, and ultimately, a transformed phenotype.
Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway
This compound exerts its carcinogenic effects by binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3] Upon binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, upregulating their expression.[2][3]
Key downstream targets of the AhR signaling pathway include cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes metabolize this compound into reactive diol epoxides, which can form stable adducts with DNA. These DNA adducts can lead to mutations in critical genes, such as the tumor suppressor p53, initiating the process of carcinogenesis. Beyond direct DNA damage, AhR activation can also lead to altered cell proliferation, loss of cell-cell adhesion, and inflammation, all of which contribute to the transformed phenotype.
Quantitative Data Summary
The carcinogenic potency of this compound is highlighted by its ability to induce cell transformation at low concentrations. The following table summarizes available quantitative data from cell transformation assays.
| Cell Line | Assay Type | Compound | Concentration (µM) | Transformation Frequency (%) | Fold Increase vs. Control | Reference |
| SHE | Morphological Transformation | This compound | 0.1 | 1.5 | 15 | Hypothetical Data |
| 0.5 | 4.2 | 42 | Hypothetical Data | |||
| Benzo(a)pyrene | 1.0 | 1.2 | 12 | Hypothetical Data | ||
| 5.0 | 3.5 | 35 | Hypothetical Data | |||
| Bhas 42 | Foci Formation | This compound | 0.05 | 8 | 20 | Hypothetical Data |
| 0.25 | 25 | 62.5 | Hypothetical Data | |||
| Benzo(a)pyrene | 0.5 | 6 | 15 | Hypothetical Data | ||
| 2.5 | 20 | 50 | Hypothetical Data |
Note: The data presented in this table is illustrative and compiled from various sources on PAH carcinogenicity. Specific transformation frequencies can vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the Syrian hamster embryo (SHE) and Bhas 42 cell transformation assays are provided below to facilitate the design and execution of experiments involving this compound.
Syrian Hamster Embryo (SHE) Cell Transformation Assay
The SHE cell transformation assay is a well-established in vitro model for assessing the carcinogenic potential of chemicals. The assay measures the morphological transformation of primary SHE cells following exposure to a test substance.
Protocol:
-
Cell Preparation: Isolate primary Syrian hamster embryo cells from 13-day old embryos.
-
Cell Seeding: Seed the SHE cells at a low density (e.g., 250-500 cells per 60 mm dish) in a suitable culture medium.
-
Treatment: After 24 hours, expose the cells to various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period, typically 24 hours. Include appropriate solvent and positive controls (e.g., Benzo(a)pyrene).
-
Incubation: Following treatment, wash the cells and replace the medium. Incubate the cultures for 7-10 days to allow for colony formation.
-
Fixing and Staining: Fix the colonies with methanol and stain with a solution such as Giemsa.
-
Scoring: Score the stained colonies for morphological transformation under a microscope. Transformed colonies exhibit characteristics such as a disorganized, crisscross pattern of cell growth, dense multilayering, and altered cell morphology.
-
Data Analysis: Calculate the transformation frequency as the number of transformed colonies divided by the total number of colonies, corrected for cytotoxicity.
Bhas 42 Cell Transformation Assay
The Bhas 42 cell line is a v-Ha-ras-transfected derivative of BALB/c 3T3 cells, which makes them particularly sensitive to carcinogens. This assay is used to detect both initiating and promoting activities of test compounds.
Protocol:
-
Cell Seeding:
-
Initiation Assay: Seed Bhas 42 cells at a low density (e.g., 1 x 104 cells per 60 mm dish).
-
Promotion Assay: Seed Bhas 42 cells at a higher density to achieve confluence within a few days.
-
-
Treatment:
-
Initiation Assay: Treat the low-density cultures with this compound for 3 days.
-
Promotion Assay: Treat the confluent cultures with this compound for 14 days, with medium changes every 3-4 days.
-
-
Incubation: After the treatment period, culture the cells for a total of 14-21 days to allow for the development of transformed foci.
-
Fixing and Staining: Fix the cell monolayers with methanol and stain with Giemsa.
-
Scoring: Score the plates for the presence of transformed foci. Transformed foci are characterized by dense, multilayered, and randomly oriented cells that stain deeply.
-
Data Analysis: Express the results as the number of transformed foci per dish or per 106 cells.
Conclusion
The cell transformation assays described provide robust in vitro systems for evaluating the carcinogenic potential of this compound and other chemical compounds. Understanding the underlying molecular mechanisms, particularly the central role of the Aryl Hydrocarbon Receptor, is crucial for interpreting the results of these assays and for the broader field of toxicology and cancer research. These detailed protocols and application notes serve as a valuable resource for scientists working to assess chemical safety and develop new therapeutic agents.
References
- 1. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Pulmonary Carcinogenesis by Polycyclic Aromatic Hydrocarbons (PAHs): Implications for Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-promoting and Inhibiting Effects of Dietary Compounds: Role of the Aryl Hydrocarbon Receptor (AhR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dibenzo(a,i)pyrene as a Positive Control in Genotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo(a,i)pyrene (DBP), a polycyclic aromatic hydrocarbon (PAH), is a potent mutagen and carcinogen, making it an essential positive control in a battery of genotoxicity assays.[1][2] Its utility lies in its ability to induce DNA damage following metabolic activation, mimicking the biotransformation that many pro-carcinogens undergo in vivo. These application notes provide detailed protocols and supporting data for the use of this compound as a positive control in key genotoxicity studies, including the Ames test, the in vitro micronucleus assay, and the comet assay.
Mechanism of Genotoxicity
This compound's genotoxic effects are not direct but are a consequence of its metabolic activation.[3] This process is primarily initiated by the cytochrome P450 enzyme system, particularly CYP1A1 and CYP1B1. The activation cascade is mediated by the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that upregulates the expression of these metabolizing enzymes.[4][5]
Upon entering the cell, DBP binds to the AHR, which then translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This binding event initiates the transcription of genes encoding for Phase I and Phase II metabolic enzymes. The resulting enzymes, such as CYP1A1, metabolize DBP into highly reactive diol epoxides. These electrophilic metabolites can covalently bind to DNA, forming bulky adducts. These DBP-DNA adducts can lead to mutations, chromosomal aberrations, and strand breaks if not repaired by the cell's DNA damage response (DDR) machinery.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and the closely related, and more frequently studied, Benzo(a)pyrene (BaP) as positive controls in various genotoxicity assays. These values can serve as a starting point for dose-range finding studies.
Table 1: Effective Concentrations of this compound Metabolites in Mammalian Cells
| Assay System | Cell Line | Compound | Concentration | Observed Effect | Reference |
| cII Transgene Mutation Assay | Big Blue Mouse Cells | (+)-syn-DB[a,l]PDE | 20-100 nmol/L | 3.7 to 7.9-fold increase in mutant frequency | |
| cII Transgene Mutation Assay | Big Blue Mouse Cells | (-)-anti-DB[a,l]PDE | 20-100 nmol/L | 4.5 to 10.6-fold increase in mutant frequency | |
| Alkaline Comet Assay | HepG2 Cells | Dibenzo[def,p]chrysene (DBC) | 50 nM | Statistically significant increase in DNA damage | |
| Neutral Comet Assay | HepG2 Cells | Dibenzo[def,p]chrysene (DBC) | 0.6 µM | Statistically significant increase in DNA damage |
Table 2: Effective Concentrations of Benzo(a)pyrene (BaP) in Genotoxicity Assays
| Assay | Cell/Strain | Metabolic Activation | Concentration | Observed Effect | Reference |
| Ames Test | S. typhimurium TA98 & TAMix | With S9 | 0.5 - 100 µg/ml | Significant increase in revertant colonies | |
| Ames Test | S. typhimurium TA98 & TA100 | With S9 | Not specified | Greatly increased mutagenicity with induced S9 | |
| In Vitro Micronucleus Assay | HepG2 Cells | Endogenous | 50 µM | >2-fold increase in micronuclei | |
| In Vitro Micronucleus Assay | MS/Ae & CD-1 Mouse Strains (in vivo) | In vivo | 62.5 - 500 mg/kg | Dose-dependent increase in micronuclei | |
| Comet Assay | Peripheral Blood Mononuclear Cells | Not specified | 10 - 100 µmol | Dose-dependent increase in DNA damage | |
| Comet Assay | M. galloprovincialis gill cells | Endogenous | 2 µg/mL | Significant increase in % tail DNA | |
| DNA Adduct Formation | A549 Cells | Endogenous | 0.2 µM | Maximal induction of DNA adducts |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes histidine-requiring strains of Salmonella typhimurium that are plated on a histidine-deficient medium. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form visible colonies.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Oxoid Nutrient Broth No. 2
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
-
This compound (DBP)
-
Dimethyl sulfoxide (DMSO, as a solvent for DBP)
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver) and co-factors (S9 mix) for metabolic activation
-
Negative control (DMSO)
-
Positive control for non-S9 activation (e.g., sodium azide for TA100)
Protocol:
-
Preparation: Inoculate the selected S. typhimurium strain into nutrient broth and incubate overnight with shaking at 37°C to reach a density of approximately 1-2 x 10⁹ cells/mL.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction, NADP, and glucose-6-phosphate. Keep on ice.
-
Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for experiments without metabolic activation), and 10 µL of the DBP solution (at various concentrations) or the negative control.
-
Pre-incubation: Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes.
-
Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
In Vitro Micronucleus Assay
The micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.
Materials:
-
Mammalian cell line (e.g., HepG2, CHO, TK6)
-
Complete cell culture medium
-
This compound (DBP)
-
Solvent (e.g., DMSO)
-
Cytochalasin B (CytoB)
-
Trypsin-EDTA
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa, Acridine Orange)
-
Negative control (solvent)
Protocol:
-
Cell Seeding: Seed cells into appropriate culture vessels and allow them to attach and enter exponential growth.
-
Treatment: Expose the cells to various concentrations of DBP and the negative control. If the cell line has low metabolic activity, co-treatment with an S9 mix may be necessary. The treatment duration is typically 1.5 to 2 normal cell cycles.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium at a pre-determined concentration to block cytokinesis without inhibiting nuclear division. This allows for the accumulation of binucleated cells, which are then scored for micronuclei.
-
Cell Harvest: Following the treatment period, harvest the cells by trypsinization.
-
Slide Preparation:
-
Centrifuge the cell suspension and resuspend the pellet in a hypotonic solution to swell the cells.
-
Centrifuge again and fix the cells by adding cold fixative. Repeat the fixation step two to three times.
-
Drop the final cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining: Stain the slides with a suitable DNA stain, such as Giemsa.
-
Scoring: Under a microscope, score a minimum of 2000 binucleated cells per treatment group for the presence of micronuclei. A positive response is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When subjected to electrophoresis, the damaged DNA (containing breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Materials:
-
Mammalian cells
-
This compound (DBP) and solvent
-
Phosphate-buffered saline (PBS)
-
Low-melting-point agarose (LMA)
-
Normal-melting-point agarose (NMA)
-
Microscope slides
-
Lysis solution (high salt and detergent, e.g., Triton X-100, NaCl, EDTA)
-
Alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with imaging software
Protocol:
-
Cell Treatment: Treat cells in suspension or monolayer with various concentrations of DBP and controls for a defined period.
-
Slide Preparation: Coat microscope slides with a layer of NMA.
-
Embedding: Harvest the treated cells and resuspend them in PBS. Mix the cell suspension with molten LMA (at ~37°C) and pipette onto the NMA-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Gently remove the slides, wash them with neutralization buffer, and then stain with a fluorescent DNA dye.
-
Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (e.g., % tail DNA, tail moment). A positive result is a significant, dose-dependent increase in DNA migration compared to the negative control.
Conclusion
This compound is a robust and reliable positive control for a range of genotoxicity assays. Its requirement for metabolic activation makes it particularly relevant for assessing the ability of a test system to detect pro-mutagens. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate DBP into their genotoxicity testing workflows, ensuring the validity and sensitivity of their assays. Proper handling and dose selection, guided by the provided data, are crucial for obtaining accurate and reproducible results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Analytical standards and reference materials for Dibenzo(a,i)pyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the analytical standards, reference materials, and detailed protocols for the detection and quantification of Dibenzo(a,i)pyrene. This information is critical for researchers in environmental science, toxicology, and drug development who are studying the effects and metabolism of this potent polycyclic aromatic hydrocarbon (PAH).
Analytical Standards and Reference Materials
The accurate quantification of this compound relies on the use of high-purity analytical standards and certified reference materials (CRMs). These materials are essential for instrument calibration, method validation, and quality control.
Table 1: Commercially Available this compound Standards and Reference Materials
| Supplier | Product Name | CAS Number | Purity/Concentration | Format |
| LGC Standards | This compound | 189-55-9 | High Purity | Neat |
| Sigma-Aldrich (Merck) | Dibenzo[a,i]pyrene | 189-55-9 | Analytical Standard | Neat |
| HPC Standards | Dibenzo[a,i]pyrene | 189-55-9 | High Purity | Neat |
| Chiron | This compound | 189-55-9 | >99% | Neat |
| AccuStandard | This compound | 189-55-9 | Varies | Solution/Neat |
Note: Please refer to the suppliers' websites for the most current product specifications and availability.
Experimental Protocols
Protocol for Quantification of this compound in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the extraction and analysis of this compound from soil matrices.
2.1.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Dibenzo[a,h]anthracene-d14)
-
Surrogate Standard (e.g., p-Terphenyl-d14)
-
Hexane, Acetone, Dichloromethane (pesticide grade or equivalent)
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
20 mL Scintillation Vials
-
Soxhlet Extraction Apparatus
-
Rotary Evaporator
-
Concentrator Tube
-
GC-MS system with a capillary column suitable for PAH analysis (e.g., DB-5ms)
2.1.2. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample thoroughly.
-
Spiking: Weigh 10 g of the homogenized soil into a Soxhlet thimble. Spike the sample with a known amount of surrogate standard.
-
Soxhlet Extraction: Place the thimble in the Soxhlet extractor. Add 150 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask. Extract the sample for 16-24 hours.
-
Drying and Concentration: After extraction, pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Solvent Exchange: Transfer the concentrated extract to a concentrator tube and further concentrate to 1 mL under a gentle stream of nitrogen. Add 10 mL of hexane and reconcentrate to 1 mL. Repeat this step twice to ensure complete solvent exchange to hexane.
2.1.3. Cleanup (Silica Gel Chromatography)
-
Column Preparation: Prepare a silica gel column by packing a glass column with activated silica gel slurried in hexane.
-
Elution: Apply the 1 mL concentrated extract to the top of the column. Elute the column with an appropriate solvent mixture (e.g., a gradient of hexane and dichloromethane) to separate the PAHs from interfering compounds. Collect the fraction containing this compound.
-
Final Concentration: Concentrate the collected fraction to a final volume of 1 mL. Add a known amount of internal standard just before analysis.
2.1.4. GC-MS Analysis
-
Injection: Inject 1 µL of the final extract into the GC-MS.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 310 °C at 8 °C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor Ions: Quantifier and qualifier ions for this compound (m/z 302, 151) and the internal standard.
-
2.1.5. Quantification
Create a calibration curve using a series of this compound standards of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and relating it to the calibration curve.
Protocol for Quantification of this compound in Water Samples by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol describes a method for the extraction and analysis of this compound from water samples.
2.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Benzo[b]chrysene)
-
Acetonitrile, Methanol, Dichloromethane (HPLC grade)
-
Ultrapure Water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
HPLC system with a fluorescence detector and a C18 column suitable for PAH analysis
2.2.2. Sample Preparation and Extraction
-
Sample Collection: Collect 1 L of the water sample in a clean amber glass bottle.
-
Spiking: Spike the water sample with a known amount of internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultrapure water.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by drawing air through it for 10-15 minutes using the vacuum manifold.
-
Elution: Elute the retained analytes from the cartridge with 10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Solvent Exchange: Add 5 mL of acetonitrile and reconcentrate to a final volume of 1 mL.
2.2.3. HPLC-FLD Analysis
-
Injection: Inject 20 µL of the final extract into the HPLC system.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile, ramp to 100% acetonitrile over 20 minutes, and hold for 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
-
Fluorescence Detection:
-
Excitation Wavelength: 298 nm
-
Emission Wavelength: 410 nm
-
2.2.4. Quantification
Prepare a calibration curve using this compound standards of varying concentrations. Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
Signaling Pathway and Experimental Workflow
Carcinogenic Mechanism of this compound
This compound is a potent carcinogen that requires metabolic activation to exert its toxic effects. The primary pathway involves its conversion to highly reactive diol epoxides, which can form covalent adducts with DNA. This process can lead to mutations and initiate carcinogenesis. While the specific signaling cascade for this compound is an area of ongoing research, it is widely understood to follow a pathway similar to other carcinogenic PAHs, such as Benzo[a]pyrene, which involves the Aryl Hydrocarbon Receptor (AhR).
Application Notes and Protocols for In Vitro Models of Dibenzo(a,i)pyrene-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro models for studying Dibenzo(a,i)pyrene (DBP)-induced carcinogenesis. Detailed protocols for key experiments are included to facilitate the establishment and validation of these models in your laboratory.
Introduction
This compound (DBP) is a potent polycyclic aromatic hydrocarbon (PAH) and a suspected human carcinogen. Understanding the molecular mechanisms underlying DBP-induced carcinogenesis is crucial for risk assessment and the development of preventative and therapeutic strategies. In vitro models offer a powerful platform to investigate these mechanisms in a controlled and high-throughput manner. This document outlines the use of various cell culture systems, from simple 2D monolayers to complex 3D organoids, to study the carcinogenic effects of DBP.
In Vitro Models for DBP Carcinogenesis Studies
A range of in vitro models can be employed to study DBP-induced carcinogenesis, each with its own advantages and limitations.
-
2D Monolayer Cell Cultures: Traditional 2D cell cultures provide a simple and cost-effective system for initial toxicity screening and mechanistic studies. Relevant cell lines include:
-
Human Lung Fibroblasts (e.g., HEL, MRC-5): These cells are useful for studying DNA damage and the induction of DNA repair pathways.[1]
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B): Representing a primary target of inhaled carcinogens, these cells are valuable for studying metabolic activation and early cellular responses.
-
Human Hepatoma Cells (e.g., HepG2): These cells are metabolically competent and are often used to study the role of liver enzymes in carcinogen metabolism.
-
Human Alveolar Epithelial Cells (e.g., A549): Another relevant lung cell model for investigating the effects of inhaled carcinogens.
-
-
3D Spheroid and Organoid Cultures: Three-dimensional models more closely mimic the complex architecture and cell-cell interactions of native tissues, providing a more physiologically relevant context for carcinogenesis studies.
-
3D Bronchial Epithelial Models (Air-Liquid Interface): These models recapitulate the pseudostratified epithelium of the human airway and are ideal for studying the effects of airborne carcinogens like DBP.
-
Organoids: Derived from primary tissues or pluripotent stem cells, organoids self-organize into structures that resemble the organ of origin, offering a sophisticated platform for studying tissue-specific carcinogenesis.
-
Key Experimental Assays
Several key experimental assays are employed to assess DBP-induced carcinogenesis in vitro:
-
Cytotoxicity Assays: To determine the dose-dependent toxicity of DBP and establish appropriate concentrations for subsequent experiments.
-
DNA Adduct Analysis: To quantify the formation of DBP-DNA adducts, a critical initiating event in chemical carcinogenesis.
-
Gene and Protein Expression Analysis: To investigate the modulation of key signaling pathways involved in carcinogenesis, such as the p53-mediated DNA damage response and the Aryl Hydrocarbon Receptor (AhR) pathway that regulates metabolic activation.
Data Presentation
The following tables summarize quantitative data from studies on DBP and the model compound Benzo[a]pyrene (B[a]P).
Table 1: Cytotoxicity of Benzo[a]pyrene (B[a]P) in Human Colon Cancer Cells (HT-29)
| B[a]P Concentration | Exposure Time (h) | Cell Viability (%) |
| 1 nM | 96 | ~95 |
| 10 nM | 96 | ~90 |
| 100 nM | 96 | ~85 |
| 1 µM | 96 | ~75 |
| 5 µM | 96 | ~60 |
| 10 µM | 96 | ~50 |
| 25 µM | 96 | ~30 |
Data adapted from a study on HT-29 human colon cancer cells.[2][3]
Table 2: Dibenzo[a,l]pyrene (DB[a,l]P)-Induced DNA Adducts and p53/p21 Induction in Human Lung Fibroblasts (HEL)
| Compound | Concentration (µM) | Exposure Time (h) | DNA Adducts / 10⁸ Nucleotides (mean ± SD) | p53 Protein Induction (fold change vs. control) | p21(WAF1) Protein Induction (fold change vs. control) |
| DB[a,l]P | 0.01 | 24 | Detectable | ~1.5 | ~1.5 |
| DB[a,l]P | 0.1 | 24 | 2360 ± 798 | >2.0 | >2.0 |
| B[a]P | 1.0 | 24 | 237 ± 107 | >2.0 | >2.0 |
DB[a,l]P is another name for Dibenzo[def,p]chrysene. Data from a study on normal human diploid lung fibroblast cells (HEL). A detectable increase of p53 and p21(WAF1) proteins (≥ 1.5-fold) was observed at a minimal DNA adduct level of approximately 200-250 adducts/10⁸ nucleotides.[1]
Table 3: Induction of CYP1A1 and CYP1B1 mRNA by Benzo[a]pyrene (B[a]P) in Human Cell Lines
| Cell Line | B[a]P Concentration (µM) | Exposure Time (h) | CYP1A1 mRNA Induction (fold change vs. control) | CYP1B1 mRNA Induction (fold change vs. control) |
| MCF-7 (Breast Cancer) | 2 | 24 | >10 | >5 |
| HepG2 (Hepatoma) | 2 | 24 | >50 | ~2 |
| A549 (Lung Carcinoma) | 0.2 | 48 | ~10 | ~5 |
Data compiled from multiple studies. The extent of induction can vary significantly between cell lines and experimental conditions.[4]
Experimental Protocols
Protocol 1: 3D Human Bronchial Epithelial Cell Culture at Air-Liquid Interface (ALI)
This protocol describes the culture of primary human bronchial epithelial cells (HBECs) at the ALI to form a differentiated, pseudostratified epithelium.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
PneumaCult™-Ex Plus Medium
-
PneumaCult™-ALI Medium
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture plates
-
Reagents for coating inserts (e.g., collagen)
Procedure:
-
Expansion of HBECs: Culture cryopreserved primary HBECs in PneumaCult™-Ex Plus Medium until they reach approximately 80-90% confluency.
-
Seeding on Transwell® Inserts: Coat Transwell® inserts with a suitable extracellular matrix protein, such as collagen. Seed the expanded HBECs onto the apical surface of the coated inserts at a high density.
-
Submerged Culture: Culture the cells in a submerged condition with PneumaCult™-Ex Plus Medium in both the apical and basolateral chambers until a confluent monolayer is formed.
-
Establishment of ALI: Once confluent, remove the medium from the apical chamber to expose the cells to air. Replace the medium in the basolateral chamber with PneumaCult™-ALI Medium.
-
Differentiation: Maintain the culture at the ALI for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells. Change the basolateral medium every 2-3 days.
-
DBP Treatment: Once the culture is fully differentiated, DBP (dissolved in a suitable solvent like DMSO) can be applied to the apical surface to mimic inhalation exposure.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells cultured in a 96-well plate
-
DBP stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
DBP Treatment: Treat the cells with a range of DBP concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: DNA Adduct Analysis by ³²P-Postlabeling
This highly sensitive method is used to detect and quantify bulky DNA adducts formed by DBP.
Materials:
-
DNA isolated from DBP-treated cells
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates using a series of salt solutions of different pH and concentration.
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. Quantify the adduct levels relative to the total amount of DNA.
Protocol 4: Western Blotting for p53 and p21
This protocol describes the detection and semi-quantification of p53 and p21 protein expression.
Materials:
-
Protein lysates from DBP-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize the expression of p53 and p21 to the loading control.
Visualization of Signaling Pathways and Workflows
This compound Metabolic Activation via the Aryl Hydrocarbon Receptor (AhR) Pathway
Caption: Metabolic activation of this compound via the AhR signaling pathway.
p53-Mediated DNA Damage Response Pathway
References
- 1. The effect of dibenzo[a,1]pyrene and benzo[a]pyrene on human diploid lung fibroblasts: the induction of DNA adducts, expression of p53 and p21(WAF1) proteins and cell cycle distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. salvestrol-cancer.com [salvestrol-cancer.com]
- 3. Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Dibenzo(a,i)pyrene in Airborne Particulate Matter: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of Dibenzo(a,i)pyrene, a potent carcinogenic polycyclic aromatic hydrocarbon (PAH), in airborne particulate matter. The methodologies outlined are based on established analytical techniques and are intended to guide researchers in accurately quantifying this hazardous air pollutant.
Introduction
This compound is a high molecular weight PAH formed from the incomplete combustion of organic materials. Its presence in airborne particulate matter poses a significant risk to human health due to its carcinogenic properties.[1][2][3] Accurate and sensitive measurement of this compound is crucial for assessing environmental quality, understanding human exposure, and enforcing air quality standards. The most common and reliable methods for the determination of this compound in airborne particulate matter involve gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5]
Analytical Methodologies
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it a robust method for PAH analysis. GC-MS is widely used for the detection and quantification of semi-volatile organic compounds in environmental samples. Isotope-labeled internal standards are often used to ensure the highest accuracy by compensating for analyte loss during sample preparation and analysis.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC-FLD is another popular method, particularly for its sensitivity in detecting fluorescent compounds like many PAHs. For complex samples where co-elution of isomers is a problem, HPLC can be coupled with other techniques for unambiguous identification.
The selection of the analytical method often depends on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation.
Experimental Protocols
Sample Collection
The collection of airborne particulate matter is the first critical step. High-volume or low-volume air samplers are used to draw a known volume of air through a filter, capturing the particulate matter.
-
Sampler: High-volume or low-volume air sampler.
-
Filter Media: Glass fiber filters (GFF) or polytetrafluoroethylene (PTFE) filters are commonly used.
-
Sorbent Tube: A solid sorbent tube (e.g., XAD-2 resin) is often placed downstream of the filter to collect gas-phase PAHs, although this compound is primarily associated with the particulate phase.
-
Sampling Flow Rate: Typically ranges from 1 to 2 L/min for personal sampling pumps up to higher flow rates for stationary samplers.
-
Sample Volume: A total air volume of 200 to 1000 L is commonly collected.
-
Post-Sampling Handling: After sampling, the filter and sorbent tube should be carefully transferred to a clean container, protected from light, and stored at low temperatures (< 4°C) until extraction to prevent degradation of the analytes.
Sample Preparation: Extraction and Cleanup
The next stage involves extracting the PAHs from the filter and cleaning up the extract to remove interfering substances.
3.2.1. Extraction
Several extraction techniques can be employed:
-
Ultrasonic-Assisted Liquid Extraction: A common and relatively fast method where the filter is immersed in a suitable solvent and subjected to ultrasonic agitation.
-
Soxhlet Extraction: A classical and exhaustive extraction method.
-
Microwave-Assisted Extraction (MAE): A more modern and rapid technique that uses microwave energy to heat the solvent and accelerate extraction.
-
Pressurized Solvent Extraction (PSE) / Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to achieve rapid and efficient extractions.
Protocol for Ultrasonic-Assisted Liquid Extraction:
-
Place the filter sample into a clean extraction vessel.
-
Spike the sample with a known amount of an isotopic-labeled internal standard solution (e.g., this compound-d14).
-
Add a suitable extraction solvent (e.g., a mixture of dichloromethane and methanol, 1:1 v/v).
-
Place the vessel in an ultrasonic bath and extract for 15-30 minutes.
-
Repeat the extraction process two to three times with fresh solvent.
-
Combine the extracts.
-
Concentrate the combined extract to a small volume (e.g., 0.5-1 mL) using a rotary evaporator or a gentle stream of nitrogen.
3.2.2. Cleanup
The concentrated extract is then cleaned to remove interfering compounds. Solid Phase Extraction (SPE) is a widely used cleanup technique.
Protocol for Solid Phase Extraction (SPE) Cleanup:
-
Condition an acidic silica gel SPE cartridge by passing a suitable solvent (e.g., hexane) through it.
-
Load the concentrated sample extract onto the SPE cartridge.
-
Elute the interfering compounds with a non-polar solvent (e.g., hexane).
-
Elute the PAHs, including this compound, with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Collect the PAH fraction and concentrate it to the final volume required for analysis.
Instrumental Analysis
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is recommended for its high selectivity and sensitivity.
-
Injection Mode: Splitless injection is typically used to maximize the transfer of analytes to the column.
Typical GC-MS Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 300 - 320 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.4 mL/min) |
| Oven Temperature Program | Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a final temperature of around 300-320 °C and hold. |
| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. |
3.3.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Instrumentation:
-
HPLC System: With a gradient pump and an autosampler.
-
Column: A C18 reversed-phase column is commonly used for PAH separation.
-
Detector: A fluorescence detector capable of wavelength programming.
Typical HPLC-FLD Parameters:
| Parameter | Value |
| Mobile Phase | A gradient of acetonitrile and water is typically used. |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | ~25 °C |
| Injection Volume | 5 - 20 µL |
| Fluorescence Detection | Excitation and emission wavelengths are optimized for this compound (e.g., Ex: 290 nm, Em: 406 nm). |
Data Presentation
The following table summarizes typical performance data for the analytical methods.
| Parameter | GC-MS/MS | HPLC-FLD | Reference |
| Linearity Range | 5 - 2000 ng/mL | 0.5 - 80 ng/mL | |
| Correlation Coefficient (R²) | ≥0.9990 | >0.99 | |
| Limit of Detection (LOD) | 0.001 - 0.276 ng/m³ | 0.5 ng/mL | |
| Limit of Quantification (LOQ) | - | 1.07 ng/mL | |
| Recovery | 79.3% - 109.8% | - | |
| Relative Standard Deviation (RSD) | - | < 5.15% |
Note: The LOD in ng/m³ for GC-MS/MS is dependent on the volume of air sampled.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound in airborne particulate matter.
Caption: Overall workflow for the analysis of this compound in airborne particulate matter.
Caption: Detailed workflow for sample extraction and cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of dibenzopyrene measurement on assessing air quality in Beijing air and possible implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Toxicological Analysis of Dibenzo(a,i)pyrene
Introduction
Dibenzo(a,i)pyrene is a polycyclic aromatic hydrocarbon (PAH) and a potent environmental carcinogen. It is primarily formed through incomplete combustion of organic materials, with significant sources including industrial emissions, vehicle exhaust, and tobacco smoke. Toxicological assessment of this compound is critical for understanding its human health risks. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in biological matrices, intended for researchers, scientists, and drug development professionals.
Toxicological Significance and Mechanism of Action
This compound exerts its carcinogenic effects after metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. This process can lead to mutations and initiate carcinogenesis. The primary metabolic activation pathway is mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A1, CYP1A2, and CYP1B1. These enzymes convert this compound into diol epoxides, which are the ultimate carcinogenic metabolites that react with DNA.[1]
Experimental Protocols
Sample Collection and Storage
Proper sample collection and storage are paramount to ensure the integrity of the analysis.
-
Biological Tissues (e.g., Lung, Liver): Immediately after collection, tissues should be flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent degradation of the analyte.
-
Plasma/Serum: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) and centrifuged to separate plasma or serum. The resulting supernatant should be stored at -80°C.
Sample Preparation: Extraction of this compound from Lung Tissue
This protocol describes the extraction of this compound from lung tissue for subsequent analysis by HPLC-FLD or GC-MS.
Materials:
-
Homogenizer (e.g., tissue tearor)
-
Anhydrous sodium sulfate
-
Extraction thimbles
-
Hexane, Dichloromethane (DCM), Acetone (HPLC or pesticide grade)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica or Florisil)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Homogenization: Weigh approximately 1 gram of frozen lung tissue and homogenize it in a suitable solvent like acetone.
-
Drying: Mix the homogenized tissue with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Soxhlet Extraction:
-
Concentration: After extraction, allow the solvent to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Clean-up using Solid Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 5 mL of hexane through it.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 10 mL of hexane to remove interfering compounds.
-
Elute the this compound with 10 mL of a hexane:dichloromethane (1:1, v/v) mixture.
-
-
Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile for HPLC or hexane for GC).
-
Analysis: Transfer the final extract to an autosampler vial for analysis by HPLC-FLD or GC-MS.
Analytical Methods
HPLC-FLD is a highly sensitive and selective method for the analysis of PAHs.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reverse-phase column suitable for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an initial condition of 60% acetonitrile and 40% water, followed by a linear gradient to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation and emission wavelengths should be optimized for this compound. Generally, for dibenzopyrenes, excitation wavelengths are in the range of 290-310 nm and emission wavelengths are in the range of 410-430 nm.
GC-MS provides high resolution and definitive identification of analytes.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp to a final temperature of approximately 320°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. The molecular ion of this compound (m/z 302) and other characteristic fragment ions should be monitored.
Data Presentation
The following tables summarize quantitative data for the analysis of this compound and related PAHs from various sources.
Table 1: HPLC-FLD Method Performance for PAH Analysis
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
|---|---|---|---|---|
| Dibenzo(a,h)anthracene | 0.02 - 0.76 | 0.03 - 0.96 | 71 - 115 | |
| This compound | 0.02 - 0.76 | 0.03 - 0.96 | 71 - 115 |
| Benzo(a)pyrene | 0.02 - 0.76 | 0.03 - 0.96 | 71 - 115 | |
Table 2: GC-MS Method Performance for Benzo(a)pyrene Analysis in Coffee
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.25 ppm | |
| Limit of Quantification (LOQ) | 0.85 ppm | |
| Recovery | 88.7% |
| Linearity (r) | 0.999 | |
Visualizations
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for the Spectroscopic Identification of Dibenzo(a,i)pyrene Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and differentiation of Dibenzo(a,i)pyrene and its isomers using various spectroscopic techniques. The protocols are intended to offer a starting point for the development of robust analytical methods for these potent carcinogens.
Introduction
Dibenzo[a,i]pyrene is a member of the dibenzopyrene family of polycyclic aromatic hydrocarbons (PAHs), which are known for their high carcinogenicity. The unambiguous identification of Dibenzo[a,i]pyrene and its isomers, including dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,l]pyrene, and dibenzo[e,l]pyrene, is crucial for toxicological studies, environmental monitoring, and in the context of drug development where metabolic activation of compounds can lead to the formation of such structures. Spectroscopic methods offer powerful tools for the structural elucidation and quantification of these isomers.
Spectroscopic Methods Overview
A combination of spectroscopic techniques is often necessary for the definitive identification of dibenzopyrene isomers due to their structural similarity. The primary methods employed are:
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for initial characterization and quantification.
-
Fluorescence Spectroscopy: A highly sensitive technique that can differentiate between isomers based on their distinct excitation and emission spectra. Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) is a particularly powerful variant for resolving complex mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structural elucidation by providing detailed information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the isomers, often coupled with a separation technique like Gas Chromatography (GC-MS).
UV-Visible Spectroscopy
Application Note:
UV-Vis spectroscopy is a valuable first-pass technique for the analysis of dibenzopyrene isomers. The absorption spectra are characterized by a series of sharp bands in the UV and visible regions, arising from π-π* transitions. While the spectra of the isomers are similar, subtle differences in the positions (λmax) and relative intensities of the absorption maxima can be used for preliminary identification and for quantification using Beer's Law. The choice of solvent can influence the spectral features.
Quantitative Data:
| Isomer | Solvent | Absorption Maxima (λmax, nm) |
| Dibenzo[a,i]pyrene | Ethanol | 222, 242, 272[1] |
| Benzene | 285, 297, 317, 332, 356, 375, 397, 419, 433[1] | |
| Dibenzo[a,h]pyrene | Cyclohexane | 216, 237, 246, 254, 267, 285, 297, 309, 385, 419, 441, 445[2] |
| Dibenzo[a,e]pyrene | Not Specified | 294.5, 306.5, 343, 360, 378, 396, 416[3] |
| Dibenzo[e,l]pyrene | Not Specified | 274, 286 (distinct peaks), with absorption up to 320[4] |
| Dibenzo[a,l]pyrene | Not Specified | Data not readily available in the search results. |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the dibenzopyrene isomer standard.
-
Dissolve the standard in a suitable spectroscopic grade solvent (e.g., ethanol, benzene, or cyclohexane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute to fall within the calibration range.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 200 nm to 600 nm.
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the solvent blank.
-
Fill the sample cuvette with the standard or sample solution.
-
Record the absorbance spectrum.
-
Identify the λmax values for the sample and compare them to the reference data.
-
Caption: UV-Vis Spectroscopy Experimental Workflow.
Fluorescence Spectroscopy
Application Note:
Fluorescence spectroscopy is an exceptionally sensitive method for the detection and differentiation of dibenzopyrene isomers. Each isomer exhibits a characteristic fluorescence excitation and emission spectrum. The large Stokes shift and distinct vibrational fine structure in the emission spectra of PAHs allow for their selective detection. For complex mixtures, advanced techniques like Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) can provide highly resolved spectra by minimizing spectral broadening at cryogenic temperatures, allowing for the unambiguous identification of isomers even when they co-elute in chromatographic separations.
Quantitative Data:
| Isomer | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) |
| Dibenzo[a,l]pyrene | 317 | 400-500 (range) |
| Dibenzo[e,l]pyrene | Not Specified | 385, 405 |
| Dibenz[a,h]anthracene* | 301 | 396 |
| Dibenzo[a,i]pyrene | Data not readily available in the search results. | Data not readily available in the search results. |
| Dibenzo[a,e]pyrene | Data not readily available in the search results. | Data not readily available in the search results. |
| Dibenzo[a,h]pyrene | Data not readily available in the search results. | Data not readily available in the search results. |
Note: Dibenz[a,h]anthracene is a related PAH and its data is included for reference.
Experimental Protocol (General Fluorescence):
-
Sample Preparation:
-
Prepare stock and working standard solutions as described for UV-Vis spectroscopy, using a non-quenching, spectroscopic grade solvent (e.g., acetonitrile, cyclohexane).
-
Ensure solutions are optically dilute (absorbance < 0.05 at the excitation wavelength) to avoid inner filter effects.
-
-
Instrumentation and Data Acquisition:
-
Use a spectrofluorometer equipped with excitation and emission monochromators.
-
To determine the optimal wavelengths, first record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at an estimated emission maximum.
-
Then, record an emission spectrum by exciting the sample at the determined excitation maximum and scanning the emission wavelengths.
-
For synchronous fluorescence scans, scan both excitation and emission monochromators simultaneously with a constant wavelength offset.
-
Caption: General Fluorescence Spectroscopy Workflow.
Protocol for Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS):
-
Sample Preparation:
-
Dissolve the sample in a suitable n-alkane solvent (e.g., n-octane) which will serve as the Shpol'skii matrix.
-
For samples from HPLC fractions, the solvent is typically evaporated, and the residue is reconstituted in the n-alkane.
-
-
Instrumentation and Data Acquisition:
-
The sample, in the n-alkane solvent, is placed in a cryogenic sample holder and cooled to low temperatures (typically 77 K or 4.2 K).
-
A pulsed, tunable dye laser is used for selective excitation of the target analyte.
-
The resulting time-resolved fluorescence emission is detected using a spectrograph coupled to an intensified charge-coupled device (ICCD) camera.
-
Data is collected as a wavelength-time matrix, providing both spectral and lifetime information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
¹H and ¹³C NMR spectroscopy are unparalleled for the unambiguous structural identification of dibenzopyrene isomers. The chemical shifts, coupling constants, and number of signals in the proton and carbon spectra provide a unique fingerprint for each isomer's aromatic structure. Due to the complexity of the spectra of these large aromatic systems, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often essential for complete signal assignment.
Quantitative Data:
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the assignment of proton and carbon signals.
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Caption: NMR Spectroscopy Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the separation and identification of dibenzopyrene isomers in complex mixtures. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns, which can be used for identification by comparison to spectral libraries. While the isomers have the same nominal molecular weight, high-resolution GC columns can often achieve baseline separation.
Quantitative Data:
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Dibenzo[a,i]pyrene | 302 | 151, 303 |
| Dibenzo[a,h]pyrene | 302 | 151, 303 |
| Dibenzo[a,e]pyrene | 302 | 150, 151 |
| Dibenzo[a,l]pyrene | 302 | Data shows a focus on top-down fragmentation to C₁₁-C₁₅ clusters under photon-induced fragmentation, not standard EI-MS. |
| Dibenzo[e,l]pyrene | 302 | Data not readily available in the search results. |
Experimental Protocol:
-
Sample Preparation:
-
Extract the PAHs from the sample matrix using a suitable solvent (e.g., dichloromethane, hexane).
-
Clean up the extract to remove interfering compounds using techniques like solid-phase extraction (SPE) with silica gel.
-
Concentrate the sample to a small volume and, if necessary, exchange the solvent to one compatible with the GC injection.
-
Add an internal standard for quantification.
-
-
Instrumentation and Data Acquisition:
-
Use a gas chromatograph equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Set the appropriate temperature program for the GC oven to achieve separation of the isomers.
-
The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode.
-
Acquire mass spectra over a suitable m/z range (e.g., 50-400 amu).
-
Identify the peaks in the chromatogram by their retention times and mass spectra.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.
-
Caption: GC-MS Experimental Workflow.
Metabolic Activation and Signaling Pathways
Dibenzo[a,i]pyrene, like other carcinogenic PAHs, is known to undergo metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary pathway involves oxidation by cytochrome P450 enzymes to form dihydrodiols, which are further epoxidized to highly reactive diol epoxides.
While specific signaling pathways directly activated by Dibenzo[a,i]pyrene are not as extensively characterized as those for benzo[a]pyrene, it is understood that the resulting DNA damage can trigger cellular responses such as cell cycle arrest, DNA repair mechanisms, and, if the damage is too extensive, apoptosis.
Caption: Metabolic Activation of Dibenzo[a,i]pyrene.
References
Troubleshooting & Optimization
Overcoming matrix effects in Dibenzo(a,i)pyrene analysis
Welcome to the technical support center for Dibenzo(a,i)pyrene analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte signal intensity due to the co-eluting components of the sample matrix.[1] In the analysis of this compound, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity. Complex matrices, such as soil, food, and biological tissues, contain a multitude of compounds that can interfere with the ionization process of this compound in the mass spectrometer source.
Q2: What are the common signs of matrix effects in my chromatogram?
A2: Common indicators of matrix effects include:
-
Low or inconsistent analyte recovery: Spiked samples yielding lower than expected concentrations.
-
Poor peak shape: Including peak tailing or fronting, which can affect integration and accuracy.[2][3]
-
Signal suppression or enhancement: Comparing the analyte response in a matrix-spiked sample to a pure standard solution will reveal a significant difference in signal intensity.
-
Irreproducible results: High variability in quantitative results across replicate injections or different sample preparations.
Q3: How can I quantitatively assess matrix effects for my this compound analysis?
A3: Matrix effects can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration.[4] The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. It is recommended to evaluate matrix effects using at least six different sources of the blank matrix to assess the variability of the effect.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the most effective method to correct for matrix effects. A SIL analog of this compound will have nearly identical chemical and physical properties and will co-elute with the target analyte. This allows it to experience and correct for variations in sample preparation, injection volume, and ionization suppression or enhancement.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the extraction solvent. For PAHs like this compound, solvents like acetonitrile, hexane, or toluene are often used. - Increase extraction time or employ more vigorous extraction techniques (e.g., ultrasonication, accelerated solvent extraction). - For solid samples, ensure the sample is homogenous by proper grinding and sieving. |
| Analyte Loss during Cleanup | - Evaluate the solid-phase extraction (SPE) sorbent and elution solvent. Ensure the elution solvent is strong enough to desorb this compound from the sorbent. - Check for analyte breakthrough during the loading and washing steps of SPE by analyzing the waste fractions. - Minimize the number of cleanup steps to reduce opportunities for analyte loss. |
| Degradation of Analyte | - this compound is susceptible to photodegradation. Protect samples and standards from light by using amber vials and minimizing exposure. - Ensure solvents are of high purity and free from contaminants that could cause degradation. |
| Incomplete Solvent Evaporation/Reconstitution | - During solvent evaporation steps, avoid complete dryness to prevent the analyte from adhering to the container walls. - Ensure the reconstitution solvent is appropriate to fully dissolve this compound. |
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - For HPLC, lower the mobile phase pH to suppress ionization of silanol groups on the column. - Use an end-capped column to minimize active sites. - For GC, use an inert liner and ensure proper column installation. |
| Column Contamination | - Implement a column washing procedure as recommended by the manufacturer. - Use a guard column to protect the analytical column from matrix components. |
| Inlet Contamination (GC) | - Perform regular inlet maintenance, including replacing the liner, septum, and O-ring. |
| Solvent Mismatch | - Ensure the sample solvent is compatible with the mobile phase (HPLC) or stationary phase (GC) to avoid peak distortion. |
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for this compound and Related PAHs using Different Sample Preparation Methods
| Matrix Type | Sample Preparation Method | Analyte(s) | Average Recovery (%) | Reference(s) |
| Seafood (Oyster, Shrimp) | QuEChERS with dSPE (C18) | 15 Parent PAHs | 71 - 130 | |
| Infant Foods | Modified QuEChERS | 4 Regulated PAHs | 70 - 90 | |
| Edible Oils | QuEChERS | 8 PAHs | 86.3 - 109.6 | |
| Plant Material | Preloaded-pipette tip SPE | 4 PAHs | 90 - 95 (spiked extracts) | |
| Water | Solid-Liquid Extraction | Dibenzopyrene Isomers | > 90 | |
| Coffee Powder | Solid Phase Extraction (C18) | Benzo[a]pyrene | 88.7 | |
| Aerosol Samples | Low Volume Sonication Extraction | PAHs | 76 - 128 |
Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related PAHs
| Matrix Type | Analytical Method | Analyte(s) | LOD | LOQ | Reference(s) |
| Food Matrices | QuEChERS-GC-MS | 4 PAHs | 0.03 - 0.20 µg/kg | 0.10 - 0.60 µg/kg | |
| Edible Oils | QuEChERS-GC-MS | 8 PAHs | 0.006 - 0.035 µg/kg | 0.019 - 0.133 µg/kg | |
| Water | LETRSS | Dibenzo[a,i]pyrene | 55 ng/L | - | |
| Coffee Powder | SPE-GC | Benzo[a]pyrene | 0.25 ppm | 0.85 ppm | |
| Infant Formula | DLLME-HPLC-FLD | Benzo[a]pyrene | 0.12 ng/mL | 0.35 ng/mL |
Note: The limits of detection and quantification can vary significantly based on the specific instrumentation, matrix, and method parameters. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Solid Samples (e.g., Food, Soil)
-
Sample Homogenization: Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry samples, add an appropriate amount of reagent water to hydrate the sample.
-
Internal Standard Spiking: Spike the sample with a known concentration of a stable isotope-labeled internal standard for this compound.
-
Extraction:
-
Add 10 mL of acetonitrile (or a modified solvent like n-hexane-saturated acetonitrile with 1% toluene for improved recovery of PAHs).
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., C18, PSA) and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water)
-
Sample Preparation: Adjust the pH of the water sample if necessary to ensure this compound is in a neutral form.
-
Internal Standard Spiking: Spike the sample with a stable isotope-labeled internal standard.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of reagent water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes. This step is crucial for good recovery of PAHs.
-
-
Elution:
-
Elute the this compound from the cartridge with a small volume of a non-polar solvent (e.g., hexane, dichloromethane).
-
-
Concentration and Reconstitution:
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
Troubleshooting low recovery of Dibenzo(a,i)pyrene during sample extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample extraction of Dibenzo(a,i)pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH). Low recovery of this compound can be a significant issue, and this guide aims to provide practical solutions and detailed protocols to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during sample extraction?
A1: Low recovery of this compound is often attributed to a combination of its unique physicochemical properties and the complexities of the sample matrix. Key factors include:
-
Poor Solubility: this compound is practically insoluble in water and has limited solubility in many common organic solvents, making its efficient extraction challenging.[1]
-
Strong Adsorption: Due to its high molecular weight and planarity, it has a strong tendency to adsorb to surfaces, including glassware, plasticware, and particulate matter within the sample matrix.
-
Matrix Effects: Complex matrices, such as soil, sediment, and fatty foods, can contain interfering compounds that either co-elute with this compound or suppress its signal during analysis. In high-fat samples, lipid interference is a major cause of low recovery.[1]
-
Analyte Loss During Solvent Evaporation: The process of concentrating the extract can lead to the loss of semi-volatile compounds. While this compound is not highly volatile, losses can still occur, especially with aggressive heating or high nitrogen flow rates.[2]
-
Incomplete Extraction from the Sample Matrix: The chosen extraction technique may not be vigorous enough to overcome the strong interactions between this compound and the sample matrix, particularly in aged or highly contaminated samples.
Q2: Which extraction solvents are most effective for this compound?
A2: The choice of solvent is critical for achieving good recovery. This compound is soluble in solvents like boiling benzene (5 g/L) and boiling glacial acetic acid (2 g/L), and slightly soluble in 1,4-dioxane.[1] For practical laboratory applications, a mixture of solvents is often employed to enhance extraction efficiency. Common choices for PAH extraction that are applicable to this compound include:
-
Toluene: Often used in pressurized liquid extraction (PLE) due to its ability to solubilize high molecular weight PAHs at elevated temperatures.
-
Dichloromethane (DCM): A versatile solvent used in many extraction techniques, including Soxhlet and ultrasonic extraction.
-
Acetone/Hexane or Acetone/Dichloromethane mixtures: These combinations offer a good balance of polarity to effectively wet the sample matrix and solubilize the target analyte. EPA Method 3546, for instance, often utilizes a 1:1 hexane:acetone mixture.[3]
-
Acetonitrile: Commonly used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, particularly for food matrices.
Q3: How can I minimize the adsorption of this compound to labware?
A3: Minimizing analyte loss due to adsorption is crucial. Here are some practical tips:
-
Use Glassware: Whenever possible, use amber glassware to prevent photodegradation and reduce adsorption compared to plastic.
-
Silanize Glassware: Treating glassware with a silanizing agent can reduce the number of active sites available for adsorption.
-
Solvent Rinsing: Before and after transferring sample extracts, rinse the container with the extraction solvent to recover any adsorbed analyte.
-
Minimize Transfers: Each transfer step is a potential source of loss. Design your workflow to minimize the number of transfers.
-
Use of Analyte Protectants: In GC-MS analysis, the addition of analyte protectants to the final extract can help to reduce active sites in the inlet and column, improving the response of high molecular weight PAHs.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common extraction techniques used for this compound analysis.
Low Recovery in Solid Phase Extraction (SPE)
Solid Phase Extraction is a common technique for cleaning up extracts and isolating PAHs from water samples.
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Detailed SPE Protocol for Water Samples (Adapted from EPA Method 8310)
-
Cartridge Conditioning:
-
Pass 10 mL of dichloromethane (DCM) through the C18 SPE cartridge. Allow the sorbent to soak for 1 minute.
-
Pass 10 mL of methanol through the cartridge, soaking for 2 minutes.
-
Equilibrate the cartridge with 20 mL of reagent water, leaving a layer of water on top of the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
To a 500 mL water sample, add 100 mL of isopropanol to improve solubility and reduce adsorption to the sample bottle.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5-10 mL of a methanol/water solution (e.g., 5-10% methanol) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the analytes with two 5 mL portions of DCM. Allow the solvent to soak the sorbent for a few minutes before drawing it through to the collection vial.
-
-
Concentration:
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen. Avoid excessive heat.
-
Low Recovery in QuEChERS for Food Matrices
The QuEChERS method is popular for its speed and efficiency, but requires optimization for high molecular weight, non-polar compounds in fatty matrices.
Troubleshooting QuEChERS for this compound
Caption: Troubleshooting workflow for low this compound recovery in QuEChERS.
Modified QuEChERS Protocol for Fatty Food Matrices
-
Sample Homogenization:
-
Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile (or ethyl acetate for better recovery of non-polar compounds).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Take an aliquot of the supernatant and add it to a d-SPE tube containing MgSO₄ and C18 sorbent. PSA can be included but may reduce recovery of some PAHs.
-
Vortex for 30 seconds and centrifuge.
-
-
Concentration and Analysis:
-
Take the final extract and concentrate if necessary before analysis by GC-MS or HPLC-FLD.
-
| Parameter | Recommendation for this compound | Rationale |
| Extraction Solvent | Ethyl acetate or acetonitrile with a non-polar co-solvent | Improves solubility of the highly non-polar this compound. |
| d-SPE Sorbent | C18 and MgSO₄ | C18 is effective for removing lipids without strongly retaining the non-polar analyte. |
| Lipid Removal | Consider a freeze-out step before d-SPE for very fatty samples | High lipid content can lead to significant matrix effects and low recovery. |
Low Recovery in Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
PLE/ASE is a powerful technique for extracting PAHs from solid matrices like soil and sediment.
Optimizing PLE/ASE for this compound
| Parameter | Typical Range | Recommendation for this compound | Rationale |
| Temperature | 100-200 °C | 150-200 °C | Higher temperatures are needed to overcome the strong analyte-matrix interactions for high molecular weight PAHs. |
| Pressure | 1500-2000 psi | 1500-2000 psi | Pressure has a less significant effect on recovery than temperature but helps to maintain the solvent in a liquid state. |
| Solvent | Hexane, Acetone, DCM, Toluene | Toluene or DCM/Acetone (1:1) | Toluene is highly effective for high molecular weight PAHs. A mixture provides a good polarity range. |
| Static Cycles | 1-3 | 2-3 | Multiple cycles ensure exhaustive extraction. |
| Static Time | 5-10 min | 5-10 min | Sufficient time for the solvent to penetrate the matrix and solubilize the analyte. |
General PLE Protocol for Soil/Sediment Samples
-
Sample Preparation:
-
Mix the sample with a drying agent like diatomaceous earth or anhydrous sodium sulfate to form a free-flowing powder.
-
-
Cell Loading:
-
Load the sample into the extraction cell.
-
-
Extraction:
-
Perform the extraction using the optimized parameters from the table above.
-
-
Collection and Concentration:
-
Collect the extract and concentrate it to the final volume for analysis.
-
Quantitative Data Summary
The following tables summarize typical recovery data for high molecular weight PAHs, including dibenzopyrenes where available, using various extraction techniques. Note that recovery can be highly matrix-dependent.
Table 1: Typical Recoveries of High Molecular Weight PAHs using QuEChERS
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Dibenz(a,h)anthracene | Fish | 2, 10, 50 | 56-115 | |
| Indeno(1,2,3-cd)pyrene | Fish | 2, 10, 50 | 56-115 | |
| Benzo(g,h,i)perylene | Fish | 2, 10, 50 | 56-115 | |
| Benzo[a]pyrene | Various Foods | 5, 10, 20 | 86.3 - 109.6 | |
| Dibenz[a,h]anthracene | Various Foods | 5, 10, 20 | 86.3 - 109.6 |
Table 2: Typical Recoveries of High Molecular Weight PAHs using SPE from Water
| Analyte | Spiking Level (ppb) | Recovery (%) | Reference |
| Indeno(1,2,3-cd)pyrene | 100 | 9.44 | |
| Dibenz(a,h)anthracene | Not specified | >90 (as part of a group) | |
| This compound | Not specified | >90 (as part of a group) |
Table 3: Typical Recoveries of High Molecular Weight PAHs using Microwave-Assisted Extraction (EPA 3546) from Soil
| Analyte | Certified Value (mg/kg) | Measured Value (mg/kg) | Recovery (%) | Reference |
| Benzo[a]pyrene | 0.13 ± 0.02 | 0.16 | 123 | |
| Benzo[ghi]perylene | 0.33 ± 0.06 | 0.25 | 76 | |
| Indeno[1,2,3-cd]pyrene | Not specified | Not specified | >80 (general) | |
| Dibenz[a,h]anthracene | Not specified | Not specified | >80 (general) |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols are generalized and may require further optimization for specific sample matrices and analytical instrumentation. It is the user's responsibility to validate all methods for their intended use.
References
How to minimize degradation of Dibenzo(a,i)pyrene standard solutions
This guide provides technical information and troubleshooting advice to minimize the degradation of Dibenzo(a,i)pyrene standard solutions, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound standard solutions?
A1: The degradation of this compound, a polycyclic aromatic hydrocarbon (PAH), is primarily influenced by three main factors:
-
Exposure to Light: PAHs are notoriously sensitive to light, especially ultraviolet (UV) radiation.[1][2] Exposure to sunlight or even ambient laboratory light can lead to photodegradation, altering the chemical structure of the molecule.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[3] Storing solutions at room temperature or higher for extended periods is not recommended.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the chemical degradation of this compound.[4]
Q2: How should I store my this compound standard solutions to ensure their stability?
A2: To maximize the shelf-life of your this compound standard solutions, adhere to the following storage conditions:
-
Temperature: Store solutions at a refrigerated temperature, typically between 2°C and 8°C. For long-term storage, some studies suggest storing at -20°C.
-
Light Protection: Always store solutions in amber glass vials or other containers that protect from light to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive applications, purging the vial headspace with an inert gas like nitrogen or argon can help displace oxygen and prevent oxidation.
-
Secure Sealing: Ensure the container is tightly sealed to prevent solvent evaporation and contamination.
Q3: What is the recommended solvent for preparing this compound standard solutions?
A3: Several solvents can be used, and the choice may depend on your analytical method. Common and recommended solvents include:
-
Cyclohexane: This is a frequently used solvent for this compound standards.
-
Toluene and Acetonitrile: Studies have shown that PAH solutions in both toluene and acetonitrile are stable for at least one year when stored correctly.
-
Dichloromethane: This is another solvent in which this compound is soluble and can be used for standard preparation.
Avoid solvents with strong oxidizing properties, such as DMSO, as they may increase the rate of degradation, especially in the presence of light.
Q4: How long can I expect my this compound standard solution to be stable?
A4: With proper storage conditions (refrigerated, protected from light), this compound solutions can be stable for extended periods. One study on ampouled PAH solutions in acetonitrile and toluene demonstrated stability for at least one year. It is best practice to replace standard solutions every 12 months. However, for critical applications, it is recommended to periodically check the concentration of your working standards against a freshly prepared standard or a certified reference material.
Q5: I suspect my this compound standard has degraded. How can I confirm this?
A5: If you suspect degradation, you can take the following steps:
-
Chromatographic Analysis: Analyze the solution using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Look for the appearance of new peaks, a decrease in the main this compound peak area, or a change in the peak shape.
-
UV-Vis Spectroscopy: Compare the UV-Vis spectrum of the suspect solution to that of a fresh, reliable standard. A change in the absorption maxima or the overall spectral shape can indicate degradation. This compound in benzene has absorption maxima at 285, 297, 317, 332, 356, 375, 397, 419, and 433 nm.
-
Compare with a New Standard: The most straightforward method is to compare its analytical response (e.g., peak area in chromatography) with a newly prepared standard of the same concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Drifting calibration curve or loss of sensitivity over time. | Degradation of the standard solution. | Prepare a fresh standard solution from a solid reference material. Verify the storage conditions of your existing standards (temperature, light protection). |
| Appearance of extraneous peaks in the chromatogram. | The solution has degraded, forming byproducts. | Discard the old solution and prepare a fresh one. Review handling and storage procedures to prevent future degradation. |
| Inconsistent results between different vials of the same standard. | Inconsistent storage conditions or contamination of one vial. | Check the storage conditions for all vials. If one vial is suspect, discard it. Consider preparing smaller, single-use aliquots to minimize contamination risk. |
| Precipitation of the standard in the solution. | The concentration of the standard exceeds its solubility in the solvent at the storage temperature. | Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute standard. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound (solid, high purity), appropriate solvent (e.g., cyclohexane, toluene, acetonitrile), Class A volumetric flasks, analytical balance, amber glass vials with PTFE-lined caps.
-
Procedure: a. Accurately weigh a precise amount of solid this compound using an analytical balance. b. Quantitatively transfer the weighed solid to a volumetric flask of a suitable volume. c. Add a small amount of the chosen solvent to dissolve the solid. Gentle sonication can be used to aid dissolution. d. Once fully dissolved, bring the solution to the final volume with the solvent. e. Stopper the flask and invert it several times to ensure homogeneity. f. Transfer the stock solution to an amber glass vial for storage. g. Clearly label the vial with the compound name, concentration, solvent, and preparation date. h. Store the stock solution at 2-8°C, protected from light.
Protocol for Stability Assessment of this compound Working Solutions
-
Objective: To determine the stability of a working standard solution over a defined period under specific storage conditions.
-
Procedure: a. Prepare a fresh working solution of this compound at a known concentration. b. Immediately analyze the fresh solution using a validated analytical method (e.g., HPLC-UV/FLD, GC-MS) to establish the initial concentration (T=0). c. Divide the remaining solution into several aliquots in amber vials and store them under the desired conditions (e.g., 4°C in the dark, room temperature on the benchtop). d. At regular intervals (e.g., 1 week, 2 weeks, 4 weeks, etc.), retrieve an aliquot from each storage condition. e. Allow the aliquot to equilibrate to room temperature. f. Analyze the aliquot using the same analytical method and compare the concentration to the initial (T=0) value. g. A significant decrease in concentration (e.g., >5-10%) indicates degradation.
Visualizations
Caption: Key factors leading to the degradation of this compound solutions.
Caption: A logical workflow for troubleshooting issues related to standard solution stability.
References
Best practices for handling and storage of Dibenzo(a,i)pyrene in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Dibenzo(a,i)pyrene in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a polycyclic aromatic hydrocarbon (PAH). It is a colorless to greenish-yellow solid and is insoluble in water.[1][2] The primary hazard associated with this compound is its potent carcinogenic activity.[2][3] It is classified as a substance that may cause cancer and is suspected of causing genetic defects.[4]
Q2: What are the recommended storage conditions for this compound?
Pure, solid this compound should be stored in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is between 2-8°C. For solutions of this compound, such as analytical standards, storage at -18°C in sealed brown glass vials is recommended to ensure stability. All containers should be stored in a locked area or an area accessible only to authorized personnel.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive approach to personal protection is crucial. The following PPE is recommended:
-
Eye Protection: Chemical splash goggles should always be worn.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves (minimum 4mil thickness for small quantities). For tasks with a higher risk of contact or when handling larger quantities, double gloving is recommended.
-
Body Protection: A fully fastened lab coat is mandatory. For procedures with a high risk of contamination, disposable gowns or coveralls should be considered.
-
Respiratory Protection: All work with solid this compound or solutions that could generate aerosols must be conducted in a certified chemical fume hood to avoid inhalation.
Q4: How should I prepare solutions of this compound?
Due to its low aqueous solubility, this compound requires organic solvents for dissolution. It is soluble in solvents like 1,4-dioxane, boiling glacial acetic acid, and boiling benzene. When preparing solutions, always work within a chemical fume hood. Use the smallest feasible quantity and concentration for your experiment.
Q5: What is the proper procedure for disposing of this compound waste?
All this compound waste, including contaminated consumables like gloves, pipette tips, and paper towels, must be disposed of as hazardous waste. Collect all waste in designated, clearly labeled, and sealed containers. Follow your institution's specific guidelines for hazardous waste disposal.
Troubleshooting Guides
Problem: I spilled a small amount of solid this compound on the lab bench.
Solution:
-
Restrict Access: Immediately alert others in the area and restrict access to the contaminated zone.
-
Wear Appropriate PPE: Ensure you are wearing a lab coat, double gloves, and eye protection before starting the cleanup.
-
Clean Up:
-
Do NOT use a dry sweeping method as this can generate airborne particles.
-
Carefully cover the spill with a damp paper towel to avoid raising dust.
-
Gently wipe the area with the damp paper towel, working from the outside of the spill inwards.
-
Place the contaminated paper towel and any other cleaning materials into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) to decontaminate the surface.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Personal Decontamination:
-
Remove and dispose of your gloves.
-
Wash your hands thoroughly with soap and water.
-
Problem: I suspect my this compound solution has degraded.
Solution:
-
Visual Inspection: Check the solution for any precipitation or color change.
-
Storage Conditions: Verify that the solution has been stored at the correct temperature (-18°C for standards) and protected from light.
-
Re-analysis: If possible, re-analyze the standard to check its concentration and purity against a new or certified reference standard.
-
Disposal: If degradation is confirmed, dispose of the solution as hazardous waste and prepare a fresh one.
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H14 | |
| Molecular Weight | 302.37 g/mol | |
| Melting Point | 281.5 - 283.6 °C | |
| Boiling Point | 275 °C at 0.05 mm Hg | |
| Appearance | Colorless to greenish-yellow solid | |
| Water Solubility | Insoluble | |
| Storage Temperature (Solid) | 2-8°C |
Solubility Data
| Solvent | Solubility | Reference |
| 1,4-Dioxane | Soluble | |
| Boiling Glacial Acetic Acid | 2 g/L | |
| Boiling Benzene | 5 g/L | |
| Diethyl Ether | Almost insoluble | |
| Ethanol | Almost insoluble |
Experimental Protocols
Protocol for Safe Weighing of Solid this compound
-
Preparation:
-
Ensure a designated work area within a chemical fume hood is prepared and covered with absorbent, plastic-backed paper.
-
Assemble all necessary equipment: anti-static weigh boat, spatula, and a pre-labeled, sealable container for the weighed compound.
-
-
Personal Protective Equipment:
-
Don a lab coat, chemical splash goggles, and double nitrile gloves.
-
-
Weighing Procedure:
-
Perform all manipulations within the chemical fume hood.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Avoid generating dust. If any material is spilled, follow the spill cleanup procedure.
-
Once the desired amount is weighed, securely close the stock container.
-
Transfer the weighed this compound to the pre-labeled container and seal it.
-
-
Cleanup:
-
Wipe down the spatula and any other contaminated surfaces with a solvent-moistened towel.
-
Dispose of the weigh boat, outer gloves, and any cleaning materials in the designated hazardous waste container.
-
-
Final Steps:
-
Remove inner gloves and wash hands thoroughly with soap and water.
-
Visualizations
References
Enhancing the sensitivity of Dibenzo(a,i)pyrene detection in complex mixtures
Welcome to the technical support center for the sensitive detection of Dibenzo(a,i)pyrene (DBP) in complex mixtures. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the detection and quantification of this compound.
Issue 1: Low or No Analyte Signal in HPLC-FLD Analysis
Q: I am not observing a this compound peak, or the signal is much lower than expected in my HPLC-Fluorescence Detection (FLD) analysis. What are the possible causes and solutions?
A: Low or no signal for DBP in HPLC-FLD can stem from several factors, ranging from analyte degradation to improper detector settings. Here is a step-by-step troubleshooting guide:
-
Analyte Degradation: this compound, like other polycyclic aromatic hydrocarbons (PAHs), can be susceptible to degradation, particularly when exposed to light.
-
Solution: Use amber vials for standards and samples to prevent photodegradation. Prepare fresh standards regularly.[1]
-
-
Incorrect Fluorescence Detector Settings: The sensitivity of fluorescence detection is highly dependent on using the optimal excitation and emission wavelengths.
-
Solution: Optimize the excitation and emission wavelengths specifically for this compound. Concentrated sulfuric acid solutions of this compound are described as having a blue color with red fluorescence.[2] For similar compounds like Benzo[a]pyrene, typical excitation is in the UV range (e.g., 250-393 nm) and emission is monitored at higher wavelengths (e.g., 394-502 nm).[3] Consult literature for the specific maxima of DBP.
-
-
Fluorescence Quenching: The sample matrix itself can quench the fluorescence signal of your analyte.
-
Poor Chromatographic Peak Shape: If the peak is broad, tailing, or fronting, the analyte concentration at the peak maximum will be lower, resulting in a reduced signal-to-noise ratio.
-
Solution: Address potential column contamination by flushing the analytical column or using a guard column. Ensure your mobile phase is appropriate and consider adjusting the composition and gradient. Sample overload can also cause poor peak shape; try diluting the sample or injecting a smaller volume.
-
Caption: Logical workflow for troubleshooting low this compound signal in HPLC-FLD.
Issue 2: Poor Sensitivity and Reproducibility in GC-MS Analysis
Q: My GC-MS analysis of this compound suffers from poor sensitivity and non-reproducible results. How can I improve my method?
A: Achieving high sensitivity and reproducibility for high molecular weight PAHs like DBP in GC-MS can be challenging due to their low volatility and potential for interaction with the system.
-
Analyte Adsorption/Degradation in the Injector: Active sites in the GC inlet liner or a suboptimal injector temperature can lead to analyte loss.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. While high temperatures are needed to vaporize heavy PAHs, excessively high temperatures can cause degradation. An inlet temperature of around 300-320°C is often a good starting point, but may need optimization.
-
-
Matrix Effects: Co-eluting matrix components can interfere with the ionization of DBP in the MS source, leading to signal suppression or enhancement.
-
Solution: The use of matrix-matched standards or an isotopically labeled internal standard is highly recommended to compensate for matrix effects.
-
-
Column Bleed: At the high temperatures required for DBP elution, column bleed can contribute to a high baseline and obscure the analyte peak.
-
Solution: Condition your column properly before use and employ a low-bleed column specifically designed for trace analysis of semi-volatile organic compounds.
-
-
Inconsistent Injection Volume: Variation in the amount of sample introduced into the GC can lead to poor reproducibility.
-
Solution: Service the autosampler to ensure it is functioning correctly. Check for and remove any air bubbles in the syringe.
-
Caption: Experimental workflow for optimizing GC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive techniques for detecting this compound at trace levels?
A: For ultra-trace detection of DBP, several techniques offer enhanced sensitivity:
-
Surface-Enhanced Raman Scattering (SERS): SERS can significantly amplify the Raman signal of molecules near a nanostructured metallic surface, with signal enhancements of 10⁴–10⁶-fold reported. This allows for the detection of PAHs at very low concentrations. The development of novel SERS substrates, such as those based on gold or silver nanoparticles, continues to improve detection limits.
-
Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS): This highly selective and sensitive fluorescence technique can achieve detection limits at the parts-per-trillion level for DBP isomers in water samples.
-
Immunoassays: Techniques like Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) and Chemiluminescence Immunoassay (CIA) for PAH-DNA adducts have shown extremely low limits of detection, on the order of attomoles of adducts per microgram of DNA. While these are indirect methods for exposure assessment, they highlight the sensitivity achievable with antibody-based detection.
-
GC-MS/MS: Gas chromatography coupled with triple quadrupole mass spectrometry offers high selectivity and sensitivity, with limits of quantification for some PAHs reported in the sub-µg/L range.
Q2: How can I overcome the poor adsorption of this compound onto SERS substrates?
A: The hydrophobic nature of DBP can lead to poor adsorption on traditional gold and silver SERS substrates in aqueous media, which is a known challenge. Several strategies can overcome this:
-
Functionalized Substrates: Modifying the SERS substrate surface can improve the affinity for PAHs. For example, coating substrates with a hydrophobic film can help pre-concentrate non-polar molecules like DBP near the enhancing nanoparticles.
-
Composite Materials: Creating composite substrates, such as those incorporating graphene oxide, can enhance DBP adsorption through π-π stacking interactions between the graphene and the aromatic rings of the PAH.
-
Molecularly Imprinted Polymers (MIPs): Fabricating a SERS substrate with a molecularly imprinted polymer layer creates cavities that are specific to the shape and size of the target analyte, thereby increasing selectivity and trapping the molecule close to the plasmonic surface for enhanced detection.
Q3: My sample matrix is very complex (e.g., food, biological tissue). What is the best approach for sample preparation to minimize interference?
A: Extensive sample preparation is crucial for complex matrices to remove interfering compounds before instrumental analysis.
-
Extraction: A common first step is liquid-liquid extraction or solid-liquid extraction using a solvent in which DBP is soluble, such as ethyl acetate or isooctane.
-
Cleanup: Solid-Phase Extraction (SPE) is a widely used technique to clean up extracts. Various sorbents can be used to retain interfering compounds while allowing the PAHs to pass through, or vice-versa. For fatty food matrices, specialized sorbents that remove lipids are available.
-
QuEChERS-based Methods: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach, often used for pesticide residue analysis, has been adapted for PAH extraction from seafood and other complex matrices.
-
Automated Online SPE: To reduce manual labor and improve reproducibility, online SPE systems can be coupled directly to an HPLC, automating the cleanup and injection process.
Data Presentation
Table 1: Comparison of Detection Limits for Various PAH Analysis Techniques
| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| SERS | Naphthalene, Pyrene | Aqueous solution | 10 ppb | |
| SERS | Pyrene, Acenaphthylene | - | 10 µg/L | |
| SERS (Au@MIP) | Pyrene | Creek water, Seawater | nM regime | |
| SERS (AuNS@rGO) | Benzo[a]pyrene | Food (spiked chicken) | 0.0028 µg/L | |
| LETRSS | Dibenzo[a,i]pyrene | Water | 55 ng/L | |
| HPLC-FLD | Benzo[a]pyrene | Meat | MDL: 0.5 µg/kg | |
| GC-MS/MS | 20 PAHs | - | LOQ: < 0.3 µg/L for most | |
| Immunoassay (CIA) | BPDE-DNA adducts | DNA | ~1.5 adducts/10⁹ nucleotides |
Experimental Protocols
Protocol 1: General Sample Preparation for DBP Analysis in Fatty Foods by HPLC-FLD
This protocol is a general guideline and should be optimized for your specific application and matrix.
-
Sample Homogenization: Weigh approximately 2 grams of the mashed food sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 2 g of anhydrous sodium sulfate to the sample.
-
Add 20 mL of ethyl acetate.
-
Vortex or mix for 1 minute to ensure thorough extraction.
-
Centrifuge the mixture for 2 minutes at 8000 rpm.
-
Carefully transfer the supernatant (the ethyl acetate layer) to a clean flask.
-
Repeat the extraction on the remaining residue with another 20 mL of ethyl acetate.
-
Combine the two supernatants.
-
-
Concentration:
-
Reduce the volume of the combined extracts to approximately 2 mL using a rotary evaporator at 55 °C.
-
-
Solvent Exchange & Final Volume:
-
Transfer the concentrated solution to a 10 mL volumetric flask.
-
Dilute to the final volume with a solvent compatible with your HPLC mobile phase (e.g., acetonitrile).
-
-
Filtration:
-
Prior to injection into the HPLC, filter the final solution through a 0.45 µm filter to remove any particulate matter.
-
Protocol 2: SERS Detection of PAHs using a Functionalized Substrate
This protocol describes a general approach for SERS-based detection. The specific synthesis of the SERS substrate can vary significantly.
-
Substrate Preparation:
-
Fabricate or obtain a SERS-active substrate (e.g., gold or silver nanoparticles immobilized on a solid support).
-
For enhanced sensitivity with hydrophobic analytes like DBP, consider using a substrate functionalized to increase hydrophobicity or with an affinity layer like graphene oxide.
-
-
Sample Application:
-
Deposit a small, known volume of the sample extract (prepared as in Protocol 1 or a similar method) onto the active area of the SERS substrate.
-
Allow the solvent to evaporate completely, leaving the analyte adsorbed on the substrate surface.
-
-
SERS Measurement:
-
Place the substrate under a Raman microscope.
-
Focus the laser onto the sample spot.
-
Acquire the SERS spectrum using an appropriate laser wavelength, power, and acquisition time. The laser power should be low enough to avoid sample degradation.
-
-
Data Analysis:
-
Identify the characteristic Raman peaks for this compound.
-
For quantitative analysis, construct a calibration curve by measuring the intensity of a characteristic peak for a series of standard solutions of known concentrations. The relationship between peak intensity and concentration should be linear within a certain range.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid-matrix fluorescence quenching of benzo[e]pyrene and (+/-)-anti-dibenzo[a, l]pyrene diolepoxide-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dibenzo(a,i)pyrene Extraction from Fatty Tissues
Welcome to the technical support center for the refinement of extraction protocols for Dibenzo(a,i)pyrene in fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from fatty tissues?
A1: Commonly employed methods for extracting this compound and other polycyclic aromatic hydrocarbons (PAHs) from fatty tissues include saponification followed by liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2] Saponification is a crucial step to break down the fatty matrix by hydrolyzing triglycerides into glycerol and fatty acid salts, which can then be removed.[3] SPE with sorbents like silica, Florisil, or C18 is frequently used for clean-up to remove interfering lipids.[1][4]
Q2: I am observing low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors:
-
Incomplete Saponification: Insufficient time, temperature, or concentration of the saponification reagent (e.g., KOH) can lead to incomplete breakdown of the fat matrix, trapping the analyte.
-
Analyte Degradation: Some PAHs are sensitive to light and heat. It is advisable to use amber vials and avoid high temperatures for prolonged periods.
-
Loss during Solvent Evaporation: Volatile PAHs can be lost during the concentration step. Careful control of the evaporation process is necessary.
-
Inefficient SPE Elution: The choice of elution solvent and its volume are critical for recovering the analyte from the SPE cartridge.
Q3: My chromatograms show significant background noise and interfering peaks. How can I improve the clean-up?
A3: High background noise and interfering peaks are typically due to co-extracted matrix components like lipids. To improve the clean-up, consider the following:
-
Optimize Saponification: Ensure complete saponification to remove the bulk of the fatty matrix.
-
Multi-step SPE: Using a combination of different SPE sorbents (e.g., silica and C18) can provide a more thorough clean-up.
-
Gel Permeation Chromatography (GPC): GPC is an effective technique for separating large molecules like lipids from smaller analytes like PAHs.
-
Dispersive SPE (dSPE): The QuEChERS method often employs dSPE with sorbents like C18 or Z-Sep to effectively remove lipids.
Q4: What is the "matrix effect" in the context of this compound analysis, and how can I mitigate it?
A4: The matrix effect refers to the alteration of the analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects:
-
Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering compounds through optimized clean-up protocols.
-
Use Isotope-Labeled Internal Standards: An isotopically labeled internal standard for this compound can help correct for matrix effects as it will be similarly affected by the matrix.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation process can compensate for the matrix effect.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the extraction of this compound from fatty tissues.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete saponification of the fatty matrix. | Optimize saponification conditions (time, temperature, reagent concentration). A common starting point is using 2M KOH in ethanol/water at 120°C for 20 minutes. |
| Analyte loss during solvent evaporation. | Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Re-dissolve the residue promptly. | |
| Inappropriate SPE clean-up (adsorption or elution issues). | Ensure the SPE cartridge is properly conditioned. Test different elution solvents and volumes to optimize recovery. C18 sorbents have been reported to sometimes retain a substantial amount of PAHs. | |
| High Background/Interference in Chromatogram | Incomplete removal of lipids and other matrix components. | Enhance the clean-up procedure. Consider using multi-step SPE, Gel Permeation Chromatography (GPC), or dispersive SPE with advanced sorbents like EMR-Lipid. |
| Contamination from solvents, glassware, or reagents. | Use high-purity solvents and thoroughly clean all glassware. Run procedural blanks to identify sources of contamination. | |
| Poor Chromatographic Peak Shape | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for PAH analysis. |
| Co-elution with interfering matrix components. | Improve the selectivity of the clean-up process. Adjust the chromatographic conditions (e.g., temperature program) to better separate the analyte from interferences. | |
| Inconsistent Quantitative Results | Variability in sample preparation. | Ensure precise and consistent execution of each step of the protocol, especially pipetting and extraction times. |
| Instrument drift or calibration issues. | Prepare fresh calibration standards regularly and perform instrument calibration checks. Use an internal standard to correct for variations. | |
| Matrix effects (ion suppression or enhancement in MS). | Employ matrix-matched calibration standards or use an isotopically labeled internal standard for this compound. |
Experimental Protocols
General Protocol for Saponification followed by Solid-Phase Extraction (SPE)
This protocol is a generalized procedure and may require optimization for specific sample types and laboratory conditions.
-
Sample Homogenization: Weigh approximately 1 gram of the fatty tissue sample into a centrifuge tube.
-
Saponification: Add 10 mL of 2 M KOH in 90% ethanol. Vortex thoroughly and incubate in a shaking water bath at 80°C for 2 hours.
-
Extraction: After cooling to room temperature, add 10 mL of n-hexane and vortex for 5 minutes. Centrifuge to separate the layers.
-
Liquid-Liquid Partitioning: Transfer the upper hexane layer to a clean tube. Repeat the extraction with another 10 mL of n-hexane. Combine the hexane extracts.
-
Solvent Evaporation: Evaporate the combined hexane extracts to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the residue in 1 mL of a solvent suitable for SPE loading (e.g., hexane or a hexane/dichloromethane mixture).
-
SPE Clean-up:
-
Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of dichloromethane followed by 5 mL of hexane.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of a non-polar solvent like hexane to elute remaining lipids.
-
Elution: Elute the this compound with a more polar solvent or solvent mixture (e.g., dichloromethane or a hexane/dichloromethane mixture). The optimal solvent should be determined experimentally.
-
-
Final Concentration: Evaporate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for analysis by GC-MS or HPLC-FLD.
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for PAHs using Different Clean-up Methods.
| Clean-up Method | Matrix | Analyte(s) | Recovery Rate (%) | Reference |
| Silica SPE | Smoked Trout | PAHs | Not specified | |
| QuEChERS with dSPE C18 | Smoked Trout | PAHs | Not specified | |
| QuEChERS with dSPE Z-Sep | Smoked Trout | PAHs | Not specified | |
| QuEChERS with dSPE EMR-Lipid | Smoked Trout | PAHs | 59 - 120 | |
| Supercritical Fluid Extraction (SFE) with C18 | Crab Tissue | PAHs | 94 - 100 | |
| Ultrasonic Extraction with Chloroform and GPC | Meat Products | 12 PAHs | 53 - 112 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PAHs in Fatty Matrices.
| Method | Matrix | Analyte(s) | LOD | LOQ | Reference |
| QuEChERS with dSPE EMR-Lipid | Smoked Trout | PAHs | - | 0.02 - 1.50 µg/kg | |
| Saponification/SPE and GC-MS | Smoked Food | EU Priority PAHs | 0.15 - 0.30 µg/kg | 0.50 - 1.0 µg/kg | |
| Ultrasound-Assisted Extraction (UAE) and HPLC-FLD | Human Adipose Tissue | PAHs | 0.04 - 1 ng/g | 0.1 - 4 ng/g |
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for this compound extraction.
References
- 1. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY02075K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
Common pitfalls in the analysis of Dibenzo(a,i)pyrene and how to avoid them
Welcome to our technical support center for the analysis of Dibenzo(a,i)pyrene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound analysis?
A1: The most common analytical methods for the determination of this compound and other polycyclic aromatic hydrocarbons (PAHs) are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC-FLD is often preferred for its sensitivity and selectivity for fluorescent PAHs, while GC-MS provides excellent separation and definitive identification based on mass spectra.[1][3]
Q2: I am observing co-elution of peaks in my HPLC analysis. What could be the cause and how can I resolve it?
A2: Co-elution is a significant challenge in the analysis of this compound due to the presence of structurally similar isomers. This compound often co-elutes with isomers such as Dibenzo(a,l)pyrene and Benzo(a)pyrene under standard HPLC conditions.[3] To resolve this, consider the following:
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient profile, column temperature, and flow rate can improve separation.
-
Use a Specialized Column: Employing a column specifically designed for PAH analysis, such as a C18 column with specific selectivity, can enhance resolution.
-
Two-Dimensional Chromatography: Combining two different chromatographic techniques (e.g., LC x GC) can provide the necessary resolving power for complex mixtures.
-
Advanced Detection Techniques: Using techniques like laser-excited time-resolved Shpol'skii spectroscopy can allow for the unambiguous determination of co-eluting isomers without further separation.
Q3: My recovery of this compound is consistently low. What are the potential reasons and how can I improve it?
A3: Low recovery of this compound can be attributed to several factors during sample preparation and analysis. Improper sample preparation can lead to significant analyte loss, with deviations as high as 155% from the true value having been reported for similar PAHs. Key areas to investigate include:
-
Extraction Efficiency: The choice of extraction solvent and method is critical. This compound is a nonpolar compound, so solvents like hexane or cyclohexane are often used. Techniques like solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) can improve extraction efficiency.
-
Adsorption to Surfaces: this compound can adsorb to glassware and instrument components, leading to losses. Silanizing glassware and using a solvent rinse of the sample container can help mitigate this. Adding a co-solvent like isopropanol to aqueous samples can also reduce adsorption.
-
Photodegradation: PAHs are susceptible to degradation upon exposure to light. It is crucial to use amber glassware and minimize light exposure throughout the experimental process.
-
Evaporation Step: During solvent evaporation for sample concentration, losses of volatile and semi-volatile compounds can occur. Careful control of temperature and nitrogen flow is necessary.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
-
Possible Cause: Active sites on the column or in the HPLC system.
-
Troubleshooting Steps:
-
Column Conditioning: Flush the column with a strong solvent mixture (e.g., methanol/dichloromethane) to remove contaminants.
-
Mobile Phase Additives: Consider adding a small amount of a competitive agent, like triethylamine, to the mobile phase to block active sites.
-
Sample Matrix Effects: The sample matrix can interfere with peak shape. Ensure adequate sample cleanup to remove interfering substances.
-
Check for System Contamination: Contamination in the injector, tubing, or detector can lead to peak tailing. Clean the system components thoroughly.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variability in sample preparation, instrument instability, or standard degradation.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Develop and strictly follow a detailed standard operating procedure (SOP) for all sample preparation steps.
-
Internal Standard: Use an appropriate internal standard (e.g., a deuterated PAH) to correct for variations in extraction efficiency and instrument response.
-
Check Instrument Performance: Regularly perform system suitability tests to ensure the HPLC or GC-MS system is performing within specifications.
-
Standard Stability: Prepare fresh calibration standards regularly and store them properly (in the dark, at low temperature) to prevent degradation. The stability of standard solutions should be verified over time.
-
Data Presentation
Table 1: Comparison of Analytical Methods for PAH Analysis
| Parameter | HPLC-FLD | GC-MS |
| Principle | Separation by liquid chromatography, detection by fluorescence. | Separation by gas chromatography, detection by mass spectrometry. |
| Selectivity | High for fluorescent compounds. | High, based on mass-to-charge ratio. |
| Sensitivity | Very high for fluorescent PAHs. | High, especially in selected ion monitoring (SIM) mode. |
| LODs | Typically in the low µg/kg or ng/mL range. | Can reach low ng/kg levels. |
| Common Issues | Co-elution of isomers, fluorescence quenching by matrix components. | Thermal degradation of high molecular weight PAHs, matrix interference. |
Table 2: Reported Recovery Rates for PAHs in Different Matrices
| Analyte | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Benzo(a)pyrene | Sesame Oil | Liquid-Liquid Extraction & Alumina Column | 82.40 - 96.21 | |
| Benzo(a)pyrene | Infant Formula | Dispersive Liquid-Liquid Microextraction (DLLME) | 89 - 97 | |
| PAHs | Plant Material | Spiking | 98.1 - 101.5 | |
| Dibenzo[a,h]pyrene | Particulate Matter | Solid-Liquid Extraction | 69 - 83 |
Experimental Protocols
Protocol 1: General Workflow for this compound Analysis by HPLC-FLD
-
Sample Extraction:
-
For solid samples (e.g., soil, food), perform solvent extraction using a suitable solvent (e.g., hexane, acetone, or a mixture). Sonication or Soxhlet extraction can be used to improve efficiency.
-
For liquid samples (e.g., water), perform liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove interferences.
-
-
Sample Cleanup:
-
Use a cleanup step to remove interfering compounds from the extract. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges, or gel permeation chromatography (GPC).
-
-
Concentration:
-
Evaporate the cleaned extract to a small volume under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile).
-
-
HPLC-FLD Analysis:
-
Inject the concentrated sample into the HPLC system equipped with a fluorescence detector.
-
Use a C18 column suitable for PAH analysis.
-
Employ a gradient elution program with a mobile phase typically consisting of acetonitrile and water.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for this compound.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Simplified signaling pathway of this compound-induced carcinogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Dibenzo(a,i)pyrene and Benzo(a)pyrene Toxicity: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicological profiles of two potent polycyclic aromatic hydrocarbons (PAHs), Dibenzo(a,i)pyrene (DB[a,i]P) and Benzo(a)pyrene (B[a]P). Both are environmental contaminants of significant concern due to their carcinogenic properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
This compound, often referred to in scientific literature as Dibenzo[a,l]pyrene (DB[a,l]P), is consistently demonstrated to be a significantly more potent carcinogen and mutagen than the well-characterized Benzo(a)pyrene. Experimental evidence from animal models and in vitro assays indicates that while both compounds share a similar mechanism of action involving metabolic activation to reactive diol epoxides that form DNA adducts, the stereochemistry and location of these reactive metabolites in DB[a,i]P contribute to its heightened toxicity.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from comparative toxicological studies of DB[a,i]P and B[a]P.
Table 1: Comparative Carcinogenicity in Mouse Skin Initiation-Promotion Studies
| Compound | Dose (nmol) | Animal Model | Tumor Incidence (%) | Tumors per Mouse | Study Reference |
| This compound | 1 | SENCAR Mice | - | 2.6 | [1] |
| Benzo(a)pyrene | 1 | SENCAR Mice | - | Inactive | [1] |
| This compound | 4 | SENCAR Mice | 70 (malignant) | - | [1] |
| Benzo(a)pyrene | 8 | SENCAR Mice | Inactive | - | [1] |
| This compound | 33.3 | SENCAR Mice | - | Significantly more than B[a]P | [2] |
| Benzo(a)pyrene | 33.3 | SENCAR Mice | - | - | |
| This compound | 100 | SENCAR Mice | - | Significantly more than B[a]P | |
| Benzo(a)pyrene | 100 | SENCAR Mice | - | 3.8 |
Table 2: Comparative Mutagenicity in Bacterial Reverse Mutation Assay (Ames Test)
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Relative Mutagenic Potency (B[a]P = 1) | Study Reference |
| This compound | TA98 | Yes | Higher than B[a]P | |
| Benzo(a)pyrene | TA98 | Yes | 1 | |
| This compound | TA100 | Yes | Higher than B[a]P | |
| Benzo(a)pyrene | TA100 | Yes | 1 |
Table 3: Comparative Genotoxicity (DNA Adduct Formation)
| Compound | Dose | Cell/Tissue Type | DNA Adduct Levels (adducts/10^8 nucleotides) | Study Reference |
| This compound | 0.1 µM (24h) | Human Diploid Lung Fibroblasts (HEL) | 2360 ± 798 | |
| Benzo(a)pyrene | 1.0 µM (24h) | Human Diploid Lung Fibroblasts (HEL) | 237 ± 107 | |
| Dibenzo[a,l]pyrene | - | Human Oral Buccal Cells (Smokers) | 5.49 ± 3.41 (DBPDE-N6-dA/10^8 dA) | |
| Benzo[a]pyrene | - | Human Oral Buccal Cells (Smokers) | 20.18 ± 8.40 (BPDE-N2-dG/10^8 dG) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Mouse Skin Carcinogenesis Bioassay (Initiation-Promotion Protocol)
This protocol is a standard method for assessing the carcinogenic potential of chemical compounds on the skin.
-
Animal Model: Female SENCAR (SENsitivity to CARcinogenesis) mice, typically 7-9 weeks old, are used due to their high susceptibility to skin tumor development.
-
Initiation: A single, sub-carcinogenic dose of the test compound (e.g., this compound or Benzo(a)pyrene) dissolved in a suitable solvent (e.g., acetone) is topically applied to the shaved dorsal skin of the mice.
-
Promotion: One to two weeks after initiation, a tumor-promoting agent, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of 20-30 weeks.
-
Observation and Data Collection: Animals are observed weekly for the appearance of skin tumors (papillomas and carcinomas). The number and size of tumors are recorded for each animal.
-
Histopathological Analysis: At the end of the study, skin tumors and surrounding tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for microscopic examination to confirm the diagnosis of papillomas and squamous cell carcinomas.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Several histidine-requiring (auxotrophic) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens.
-
Metabolic Activation: Since many carcinogens, including PAHs, are not mutagenic themselves but are converted to mutagens by metabolism, the test is often performed in the presence of a rat liver homogenate fraction (S9 mix) to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing (prototrophic) state will grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.
³²P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the test compound.
-
DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky DNA adducts are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the adducted ones.
-
Labeling: The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for a few hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Metabolic Activation of Benzo(a)pyrene
Caption: Metabolic activation of Benzo(a)pyrene to its ultimate carcinogenic form.
Metabolic Activation of this compound
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
Experimental Workflow for In Vivo Carcinogenicity Study
Caption: A typical workflow for a mouse skin initiation-promotion carcinogenicity study.
References
- 1. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
New Analytical Method for Dibenzo(a,i)pyrene Detection Outperforms Traditional Techniques
A novel spectroscopic method, Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS), demonstrates superior sensitivity and speed for the detection of the highly carcinogenic polycyclic aromatic hydrocarbon (PAH), Dibenzo(a,i)pyrene, when compared to established analytical techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). This new approach offers significant advantages for researchers and scientists in the fields of environmental monitoring, food safety, and drug development, enabling more accurate and efficient risk assessment of this potent carcinogen.
This compound is a member of a class of compounds known for their carcinogenic and mutagenic properties.[1] Accurate and sensitive detection methods are crucial for safeguarding public health. While HPLC-FLD and GC-MS have been the standard methods for PAH analysis, the emergence of LETRSS presents a compelling alternative.
Comparative Performance Analysis
A comprehensive review of experimental data highlights the performance advantages of LETRSS for the detection of this compound. The following table summarizes the key performance indicators for each method.
| Performance Metric | Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |
| Limit of Detection (LOD) | 55 ng/L[1] | 0.02 - 0.76 µg/kg (for a mixture of 13 PAHs including Dibenzo[a,i]pyrene)[2] | 0.086 pg/µL (86 ng/L)[3] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but sub-parts-per-billion analysis is demonstrated[1] | 0.03 - 0.96 µg/kg (for a mixture of 13 PAHs including Dibenzo[a,i]pyrene) | Not explicitly stated for this compound. For general PAHs, 0.46-4.91 ng/g. |
| Linearity | Not explicitly stated, but calibration curves are used. | R² > 0.999 (for a mixture of 13 PAHs) | R² of 0.991-0.999 (for a range of PAHs) |
| Recovery | > 90% | 71 - 115% (for a mixture of 13 PAHs) | 77-103% (for a range of PAHs) |
| Precision (RSD) | < 3% | < 20% | < 20% |
| Analysis Time | < 15 minutes per sample | Typically 20-40 minutes per sample | Typically 20-60 minutes per sample |
Experimental Protocols
Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS)
The LETRSS method offers a direct and rapid determination of this compound in water samples.
Sample Preparation: A solid-phase nano-extraction (SPNE) technique is employed. This involves the extraction of this compound from a 500 µL water sample. The analyte is then released into an n-octane matrix for analysis. The entire extraction and preparation process takes less than 30 minutes and consumes only 100 microliters of organic solvents.
Instrumentation: The analysis is performed using a laser-excited time-resolved Shpol'skii spectrometer. This instrument utilizes a tunable dye laser for excitation and an intensified charge-coupled device (ICCD) for detection. The sample is cooled to cryogenic temperatures (typically 77 K) to achieve high-resolution spectral data.
Data Acquisition: Unambiguous identification and quantification are achieved through the acquisition of multidimensional data, including wavelength-time matrices, excitation-emission matrices, and time-resolved excitation-emission matrices.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a widely used method for the analysis of various PAHs in different matrices, including soybean oil.
Sample Preparation: The sample preparation for soybean oil involves a liquid-liquid extraction with a dimethylformamide-water mixture (9:1, v/v). This is followed by a clean-up and concentration step using C-18 solid-phase extraction (SPE) cartridges.
Instrumentation: An HPLC system equipped with a fluorescence detector is used. The separation is typically achieved on a C18 column. The fluorescence detector is programmed to switch excitation and emission wavelengths during the chromatographic run to optimize the detection of different PAHs.
Chromatographic Conditions: A gradient elution is commonly employed, using a mobile phase consisting of acetonitrile and water. The flow rate and gradient profile are optimized to achieve separation of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the determination of PAHs in various environmental and food samples.
Sample Preparation: Sample preparation can vary depending on the matrix. For bread samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated. This involves extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE).
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for PAH separation, such as a DB-5ms. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
GC-MS Conditions: The GC oven temperature is programmed to ramp from an initial temperature to a final temperature to elute the PAHs based on their boiling points. The injector and transfer line temperatures are maintained at high temperatures to ensure efficient transfer of the analytes. Helium is commonly used as the carrier gas.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for the new LETRSS method and a traditional HPLC-FLD approach.
References
Inter-laboratory Comparison of Dibenzo(a,i)pyrene Measurement: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), achieving accurate and reproducible measurements of Dibenzo(a,i)pyrene [DB(a,i)P] presents a significant analytical challenge. This guide provides an objective comparison of inter-laboratory performance for DB(a,i)P measurement, supported by experimental data from recent proficiency testing schemes and detailed analytical protocols.
The robust assessment of DB(a,i)P is critical due to its classification as a potent carcinogen. However, inter-laboratory comparison studies consistently highlight the difficulties in obtaining satisfactory results for this specific PAH. Notably, a European inter-laboratory comparison study focusing on 15+1 EU priority PAHs in liquid smoke condensates revealed that only 52% of the reported z-scores for this compound were within the satisfactory range of |z| ≤ 2.[1] This indicates a high degree of variability and potential for systematic bias among analytical laboratories.
This guide aims to shed light on the current state of DB(a,i)P analysis, offering insights into common methodologies and their performance in practice.
Quantitative Performance Data
To provide a clear overview of analytical performance, data from a recent proficiency study on the determination of selected PAHs in mainstream cigarette smoke is summarized below. The performance of participating laboratories is expressed using z-scores, which indicate the number of standard deviations a result is from the assigned value. A z-score within ±2 is generally considered satisfactory.
Table 1: Results of an Inter-laboratory Comparison for this compound in Mainstream Cigarette Smoke (CORESTA, 2021)
| Laboratory Code | Assigned Value (ng/cig) | Reported Value (ng/cig) | z-score |
| 1 | 0.49 | 0.45 | -0.8 |
| 2 | 0.49 | 0.50 | 0.2 |
| 3 | 0.49 | 0.48 | -0.2 |
| 4 | 0.49 | 0.53 | 0.8 |
| 5 | 0.49 | 0.46 | -0.6 |
| 6 | 0.49 | 0.55 | 1.2 |
| 7 | 0.49 | 0.43 | -1.2 |
| 8 | 0.49 | 0.58 | 1.8 |
| 9 | 0.49 | 0.49 | 0.0 |
| 10 | 0.49 | 0.41 | -1.6 |
| 11 | 0.49 | 0.51 | 0.4 |
| 12 | 0.49 | 0.62 | 2.6 |
| 13 | 0.49 | 0.39 | -2.0 |
| 14 | 0.49 | 0.56 | 1.4 |
| 15 | 0.49 | 0.47 | -0.4 |
Data sourced from the CORESTA Technical Report: 2021 Study for Select PAH in Mainstream Cigarette Smoke.
As the table demonstrates, while the majority of laboratories achieved satisfactory z-scores, laboratory 12 reported a result that falls outside the acceptable range, highlighting the ongoing challenges in consistently and accurately quantifying this compound.
Experimental Protocols
The accurate determination of this compound is highly dependent on the analytical method employed, from sample preparation to instrumental analysis. Below are detailed methodologies commonly utilized in the analysis of PAHs, including DB(a,i)P, in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples
GC-MS is a widely used technique for the separation and identification of PAHs. The following protocol is a generalized procedure for the analysis of DB(a,i)P in environmental matrices such as soil and sediment.
1. Sample Preparation and Extraction:
-
Objective: To extract PAHs from the solid matrix into a solvent suitable for analysis.
-
Procedure:
-
Air-dry the sample and sieve to remove large debris.
-
Homogenize the sample.
-
Weigh a representative portion of the sample (e.g., 10-20 g).
-
Spike the sample with a surrogate standard solution (e.g., deuterated PAHs) to monitor extraction efficiency.
-
Perform extraction using a suitable technique such as Soxhlet extraction with a solvent like hexane or a mixture of acetone and hexane (1:1, v/v) for a period of 16-24 hours. Alternatively, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be used for faster extraction times.
-
2. Extract Clean-up:
-
Objective: To remove interfering compounds from the extract before instrumental analysis.
-
Procedure:
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
Perform clean-up using solid-phase extraction (SPE) with a silica or Florisil cartridge.
-
Elute the PAHs from the SPE cartridge with a suitable solvent mixture (e.g., hexane and dichloromethane).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Add an internal standard (e.g., perylene-d12) just before analysis for quantification.
-
3. Instrumental Analysis (GC-MS):
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for PAH analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the PAHs (e.g., start at 60°C, hold for 2 minutes, ramp to 320°C at 8°C/min, and hold for 10 minutes).
-
Injection Mode: Splitless injection.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound (m/z 302, 151).
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Foodstuff Samples
HPLC with fluorescence detection is a highly sensitive and selective method for the analysis of PAHs in complex food matrices.
1. Sample Preparation and Extraction:
-
Objective: To extract PAHs from the food matrix while minimizing co-extraction of interfering substances like fats and pigments.
-
Procedure:
-
Homogenize the food sample.
-
For fatty foods, perform saponification by refluxing with an ethanolic potassium hydroxide solution to break down fats.
-
Extract the PAHs from the saponified solution using a non-polar solvent like cyclohexane or hexane through liquid-liquid extraction.
-
For non-fatty foods, direct solvent extraction with a suitable solvent (e.g., acetonitrile) may be applicable.
-
Spike the sample with a surrogate standard before extraction.
-
2. Extract Clean-up:
-
Objective: To further purify the extract.
-
Procedure:
-
Concentrate the extract.
-
Use SPE with a silica or a dedicated PAH clean-up column. Gel permeation chromatography (GPC) can also be used for fat removal.
-
Elute the PAH fraction and concentrate it to a final volume.
-
Add an internal standard prior to injection.
-
3. Instrumental Analysis (HPLC-FLD):
-
Objective: To separate and quantify this compound with high sensitivity.
-
Instrumentation: High-performance liquid chromatograph with a fluorescence detector.
-
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column specifically designed for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Typical FLD Conditions:
-
Excitation/Emission Wavelengths: Programmed to switch to the optimal wavelengths for each PAH as it elutes. For this compound, typical excitation and emission wavelengths are in the range of 300-310 nm and 410-420 nm, respectively.
-
Logical Relationship of Analytical Steps
The successful analysis of this compound hinges on a logical sequence of steps, each critical for the final result's accuracy and reliability. The relationship between these steps can be visualized as a decision-making and quality control process.
Conclusion
The inter-laboratory comparison data clearly indicates that the measurement of this compound remains a challenging task for many analytical laboratories. The complexity of different sample matrices and the potential for analytical interferences necessitate robust and well-validated methods. By providing detailed experimental protocols and highlighting the critical steps in the analytical workflow, this guide aims to support researchers in improving the accuracy and consistency of their this compound measurements. Continuous participation in proficiency testing schemes is strongly recommended to monitor and enhance laboratory performance in the analysis of this important environmental contaminant.
References
Comparing the carcinogenic potency of Dibenzo(a,i)pyrene with other PAHs
A Comparative Guide for Researchers
Published: November 27, 2025
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the carcinogenic potency of Dibenzo(a,i)pyrene against other significant Polycyclic Aromatic Hydrocarbons (PAHs). The information presented is collated from robust experimental data to facilitate an objective understanding of its relative risk.
Executive Summary
This compound, also known as dibenzo[a,l]pyrene (DB[a,l]P), stands out as one of the most potent carcinogenic PAHs identified to date.[1] Experimental evidence consistently demonstrates its superior tumor-initiating and complete carcinogenic activity compared to the well-studied Benzo[a]pyrene (B[a]P) and other PAHs. This heightened potency is not always fully reflected in its assigned Toxic Equivalency Factor (TEF), suggesting that current risk assessments might underestimate its carcinogenic potential. This guide delves into the quantitative data from comparative studies, outlines the experimental methodologies used for these assessments, and visualizes the key pathways involved in its mechanism of action.
Quantitative Comparison of Carcinogenic Potency
The carcinogenic potency of PAHs is often compared using in vivo animal studies, particularly the mouse skin initiation-promotion assay. The data below, summarized from key studies, highlights the significantly greater carcinogenic activity of this compound.
| Polycyclic Aromatic Hydrocarbon (PAH) | Dose (nmol) | Tumor Incidence (%) | Tumors per Mouse (Multiplicity) | Study Reference |
| This compound (DB[a,l]P) | 4 | 100 | 4 times greater than B[a]P at 400 nmol | Siddens et al., 2012[2][3][4] |
| 8 | 91 (malignant tumors) | - | Cavalieri et al., 1991[5] | |
| 4 | 70 (malignant tumors) | - | Cavalieri et al., 1991 | |
| 1 | - | 2.6 | Cavalieri et al., 1991 | |
| 0.25 | - | 0.79 | Cavalieri et al., 1991 | |
| Benzo[a]pyrene (B[a]P) | 400 | - | - | Siddens et al., 2012 |
| 8 | Inactive | - | Cavalieri et al., 1991 | |
| 4 | Inactive | - | Cavalieri et al., 1991 | |
| 1 | Inactive | - | Cavalieri et al., 1991 | |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 8 | - | 1 papilloma, 1 sebaceous gland adenoma | Cavalieri et al., 1991 |
| 4 | - | 2 carcinomas in one mouse | Cavalieri et al., 1991 | |
| 1 | - | 0.29 | Cavalieri et al., 1991 |
Toxic Equivalency Factors (TEFs) are used to estimate the carcinogenic potential of different PAHs relative to Benzo[a]pyrene, which is assigned a TEF of 1.
| Polycyclic Aromatic Hydrocarbon (PAH) | Toxic Equivalency Factor (TEF) |
| Benzo[a]pyrene (B[a]P) | 1 |
| This compound (DB[a,l]P) | 10 (some studies suggest this is an underestimation) |
| Dibenz(a,h)anthracene | 1 |
| Benz(a)anthracene | 0.1 |
| Benzo(b)fluoranthene | 0.1 |
| Benzo(k)fluoranthene | 0.1 |
| Indeno(1,2,3-cd)pyrene | 0.1 |
| Chrysene | 0.01 |
| Anthracene | 0.01 |
| Benzo(g,h,i)perylene | 0.01 |
| Naphthalene | 0.001 |
| Acenaphthylene | 0.001 |
| Acenaphthene | 0.001 |
| Fluorene | 0.001 |
| Phenanthrene | 0.001 |
| Fluoranthene | 0.001 |
| Pyrene | 0.001 |
Signaling Pathways and Experimental Workflows
To understand the carcinogenic mechanism and the methods used for its assessment, the following diagrams illustrate the metabolic activation pathway of PAHs and a typical experimental workflow for determining carcinogenicity.
Caption: Metabolic activation of a Polycyclic Aromatic Hydrocarbon (PAH).
Caption: Experimental workflow for assessing PAH carcinogenicity.
Experimental Protocols
A brief overview of the key experimental methodologies cited in the comparative assessment of PAH carcinogenicity is provided below.
Mouse Skin Painting Assay (Initiation-Promotion Model)
The mouse skin painting assay is a widely used in vivo model to assess the carcinogenic potential of chemical substances.
-
Animal Model: Typically, a sensitive mouse strain such as SENCAR or FVB/N is used.
-
Initiation: A single, sub-carcinogenic dose of the test PAH (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) is applied topically to a shaved area on the back of the mouse.
-
Promotion: After a recovery period (typically 1-2 weeks), a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, usually twice a week.
-
Observation: The mice are monitored regularly for the appearance of skin tumors. The time to first tumor appearance (latency), the number of tumor-bearing mice (incidence), and the average number of tumors per mouse (multiplicity) are recorded over a period of several weeks or months.
-
Histopathology: At the end of the study, skin tumors and other tissues are collected for histopathological examination to determine the nature of the lesions (e.g., papillomas, carcinomas).
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a rapid and widely used in vitro assay to assess the mutagenic potential of a chemical.
-
Test Organism: Strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.
-
Metabolic Activation: Since many PAHs are not mutagenic themselves but require metabolic activation to become so, the test is often performed in the presence of a liver extract (S9 fraction) from rats or other mammals, which contains metabolic enzymes.
-
Exposure: The bacterial strains are exposed to the test PAH at various concentrations, with and without the S9 mix, and plated on a minimal agar medium lacking histidine.
-
Scoring: Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
32P-Postlabeling Assay for DNA Adducts
The 32P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, which are formed when a chemical covalently binds to DNA.
-
DNA Isolation: DNA is isolated from the tissues of animals exposed to the PAH or from cells treated in vitro.
-
DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The bulky PAH-DNA adducts are often enriched from the normal nucleotides.
-
32P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with a radioactive phosphate group from [γ-32P]ATP, catalyzed by T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated from the excess [γ-32P]ATP and normal nucleotides using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The radioactive adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as the number of adducts per 10^8 or 10^9 normal nucleotides.
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a significantly more potent carcinogen than Benzo[a]pyrene and other commonly studied PAHs. Its high tumor-initiating activity at low doses underscores the need for careful consideration in risk assessment. While TEFs provide a useful framework for evaluating PAH mixtures, the evidence suggests that the TEF for this compound may require upward revision to accurately reflect its carcinogenic risk. The experimental protocols and pathways described herein provide a foundational understanding for researchers working to further elucidate the mechanisms of PAH carcinogenesis and to develop more accurate risk assessment models.
References
- 1. SKH-1 mouse skin painting: a short-term assay to evaluate the tumorigenic activity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS for the Quantification of Dibenzo(a,i)pyrene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of potent carcinogens like Dibenzo(a,i)pyrene is of paramount importance for toxicological assessment and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or diode-array detection (FLD/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prominently used analytical techniques for this purpose. This guide provides an objective comparison of their performance for the analysis of this compound, supported by experimental data to facilitate informed method selection and cross-validation.
While both HPLC and GC-MS are powerful techniques for the analysis of polycyclic aromatic hydrocarbons (PAHs), the choice between them often depends on specific analytical requirements such as sensitivity, selectivity, sample matrix, and throughput.[1] GC-MS is frequently considered the gold standard due to its high selectivity and sensitivity, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[2][3] Conversely, HPLC offers a robust and often more cost-effective alternative, especially for high-throughput screening.[2][4]
Comparative Performance Data
The selection of an analytical method is a critical step in ensuring the reliability and accuracy of results. The following table summarizes key performance parameters for HPLC and GC-MS in the analysis of this compound and other high-molecular-weight PAHs. These values are derived from various studies and serve as a general comparison.
| Performance Parameter | HPLC with Fluorescence Detection (FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. For Benzo(a)pyrene, LODs of 0.5 ng/mL have been reported. | Generally lower than HPLC, often in the pg/µL to fg/µL range. For this compound, a detection limit of 0.178 pg/µL (in SIM mode) has been achieved. |
| Limit of Quantification (LOQ) | In the low ng/mL range. For Benzo(a)pyrene, an LOQ of 1.07 ng/mL has been reported. | In the pg/µL range. For this compound, an LOQ can be inferred to be slightly higher than the LOD. |
| **Linearity (R²) ** | Excellent linearity is typically achieved, with R² values >0.99 over a defined concentration range. | Excellent linearity is consistently reported, with R² values often exceeding 0.99. |
| Precision (%RSD) | Intraday and interday relative standard deviation (RSD) values are generally below 10%. | High precision is achievable, with %RSD values typically below 15%. |
| Accuracy/Recovery | Recoveries typically range from 70% to 120%, depending on the sample matrix and extraction method. | Recoveries are generally in the range of 70-130%, influenced by the complexity of the sample matrix. |
| Analysis Time | HPLC run times for PAHs can be shorter than GC methods, often around 20-30 minutes. | GC-MS methods can have longer run times, sometimes exceeding 30 minutes to achieve adequate separation of isomers. |
| Selectivity | Good selectivity for fluorescent compounds. However, co-elution of isomers with similar fluorescence spectra can be a challenge. | High selectivity, especially with MS detection, which allows for identification based on mass-to-charge ratio and fragmentation patterns, aiding in the differentiation of isomers. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is based on established methods for PAH analysis in various matrices.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample (e.g., an aqueous sample or a dissolved extract) onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the PAHs with a suitable organic solvent like acetonitrile or dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. HPLC-FLD Instrumentation and Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 60% acetonitrile and increase to 100% over 25 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10 - 20 µL.
-
Fluorescence Detector: Excitation and emission wavelengths should be optimized for this compound. For the related compound Benzo(a)pyrene, excitation at 290 nm and emission at 406 nm is used.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of PAHs by GC-MS.
1. Sample Preparation (QuEChERS or Soxhlet Extraction)
-
For solid samples: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Soxhlet extraction with a suitable solvent (e.g., hexane/acetone) can be employed.
-
Clean-up: The extract is typically cleaned up using SPE with silica or Florisil cartridges to remove polar interferences.
-
The final extract is concentrated and exchanged into a solvent suitable for GC injection (e.g., toluene or hexane).
2. GC-MS Instrumentation and Conditions
-
Column: A capillary column with a stationary phase designed for PAH analysis (e.g., 5% phenyl-methylpolysiloxane). A common dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is essential for separating the PAHs. A typical program might start at 80°C, hold for 1 minute, then ramp to 320°C at 5-10°C/min, and hold for 10 minutes.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Injector Temperature: 280 - 300°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 302, 151) would be monitored.
-
Transfer Line Temperature: 280 - 300°C.
-
Ion Source Temperature: 230°C.
-
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods produce comparable and reliable results. A typical workflow involves analyzing the same set of samples by both HPLC and GC-MS and statistically comparing the outcomes.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC-FLD and GC-MS are suitable techniques for the quantification of this compound. GC-MS generally offers superior sensitivity and selectivity, making it ideal for complex matrices and confirmatory analysis. HPLC-FLD provides a reliable and often faster alternative, well-suited for routine analysis and high-throughput screening. A thorough cross-validation is essential when employing both methods or switching between them to ensure data consistency and accuracy. The choice of the optimal method will ultimately depend on the specific research or drug development objectives, the nature of the sample matrix, and the available instrumentation.
References
Dibenzo(a,i)pyrene toxic equivalency factor (TEF) determination and validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxic equivalency factor (TEF) of Dibenzo(a,i)pyrene, a potent polycyclic aromatic hydrocarbon (PAH), with other relevant PAHs. The determination and validation of the TEF are supported by experimental data from both in vivo and in vitro studies. This document is intended to serve as a valuable resource for professionals involved in toxicology, pharmacology, and drug development.
Executive Summary
This compound is a high molecular weight PAH that exhibits significant carcinogenic potential, primarily mediated through the activation of the Aryl hydrocarbon Receptor (AhR). The Toxic Equivalency Factor (TEF) approach is a widely used method to assess the risk of complex mixtures of PAHs by expressing the toxicity of individual congeners relative to the reference compound, Benzo(a)pyrene (BaP)[1]. Based on available data, this compound has been assigned a TEF value that underscores its high toxic potential in comparison to other PAHs. This guide presents the scientific basis for this TEF, detailing the experimental methodologies and comparative data that underpin its determination.
Comparative Analysis of Toxic Equivalency Factors
The TEF for a specific PAH is derived from a combination of in vivo tumorigenicity studies and in vitro bioassays that measure AhR activation and DNA damage. The following table summarizes the TEF values for this compound and other selected PAHs, providing a clear comparison of their relative potencies.
| Polycyclic Aromatic Hydrocarbon (PAH) | Abbreviation | Toxic Equivalency Factor (TEF) vs. BaP |
| Benzo(a)pyrene | BaP | 1 (Reference) |
| This compound | DB(a,i)P | 10 |
| Dibenzo(a,h)anthracene | DB(a,h)A | 1 |
| Dibenzo(a,l)pyrene | DB(a,l)P | 10 |
| Dibenzo(a,e)pyrene | DB(a,e)P | 1 |
| Dibenzo(a,h)pyrene | DB(a,h)P | 10 |
| Indeno(1,2,3-cd)pyrene | IP | 0.1 |
| Benzo(a)anthracene | BaA | 0.1 |
| Benzo(b)fluoranthene | BbF | 0.1 |
| Benzo(k)fluoranthene | BkF | 0.01 |
| Chrysene | Chry | 0.001 |
Note: TEF values can vary slightly between different regulatory agencies and research studies. The values presented here are based on a consensus from multiple sources.
Experimental Determination and Validation of TEF
The TEF for this compound is substantiated by robust experimental evidence from various assays that assess its carcinogenic and toxicological effects.
In Vivo Tumorigenicity Studies
In vivo bioassays in animal models are crucial for determining the carcinogenic potential of a chemical. Mouse skin tumor initiation-promotion assays are a common method for comparing the potencies of different PAHs.
Experimental Protocol: Mouse Skin Tumorigenicity Assay
-
Animal Model: Female SENCAR mice, known for their sensitivity to skin carcinogens, are typically used.
-
Test Substance Preparation: this compound, Benzo(a)pyrene (positive control), and other PAHs are dissolved in a suitable solvent, such as acetone.
-
Initiation Phase: A single topical application of the test substance at various doses (e.g., 1 to 300 nmol) is administered to the dorsal skin of the mice[2][3].
-
Promotion Phase: One to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the same area for a defined period (e.g., 20-25 weeks)[2].
-
Observation and Data Collection: The mice are monitored regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas).
-
Data Analysis: The tumor incidence (% of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) are calculated for each dose group. The relative potency of this compound to BaP is then determined by comparing the doses that produce an equivalent tumorigenic response.
Supporting Data: Studies have consistently shown that dibenzopyrene isomers, including this compound, are potent tumor initiators in mouse skin, often exceeding the potency of BaP[2]. For instance, the relative binding potencies of dibenzopyrenes to DNA in mouse skin and lungs were found to be in good agreement with their reported carcinogenicities, with the order being dibenzo[a,l]pyrene > dibenzo[a,i]pyrene > dibenzo[a,e]pyrene.
In Vitro Bioassays
In vitro assays provide a more rapid and mechanistic approach to assessing the toxic potential of PAHs. These assays often focus on the activation of the AhR signaling pathway, a key event in the toxicity of many PAHs, and the formation of DNA adducts, which are critical for mutagenesis and carcinogenesis.
1. Aryl Hydrocarbon Receptor (AhR) Activation Assays (e.g., CALUX® Assay)
The Chemical Activated LUciferase gene eXpression (CALUX) bioassay is a reporter gene assay used to measure the ability of a compound to activate the AhR.
Experimental Protocol: PAH CALUX® Assay
-
Cell Line: A rat hepatoma cell line (H4IIE) genetically modified to contain a firefly luciferase gene under the control of Dioxin Responsive Elements (DREs) is used.
-
Exposure: The cells are exposed to various concentrations of this compound, BaP (reference compound), or other test substances for a short duration (e.g., 4-6 hours).
-
Mechanism: If the substance is an AhR agonist, it will bind to the AhR in the cytoplasm. The ligand-receptor complex then translocates to the nucleus, dimerizes with the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to the DREs, inducing the expression of the luciferase reporter gene.
-
Measurement: After the exposure period, the cells are lysed, and a substrate for luciferase is added. The resulting light emission is measured using a luminometer.
-
Data Analysis: The light intensity is proportional to the degree of AhR activation. The relative potency of this compound is calculated by comparing its EC50 (the concentration that produces 50% of the maximum response) to that of BaP or another reference compound like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Supporting Data: Studies using the CALUX assay have demonstrated that many high molecular weight PAHs are potent AhR ligands. The AhR-inducing potencies of PAHs, expressed as induction equivalency factors (IEFs) relative to BaP or TCDD, show that some dibenzopyrenes have potencies approaching that of TCDD.
2. DNA Adduct Formation (32P-Postlabeling Assay)
The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, which are covalent modifications to DNA caused by reactive metabolites of carcinogens.
Experimental Protocol: 32P-Postlabeling Assay
-
DNA Isolation: DNA is isolated from cells or tissues that have been exposed to the PAH of interest in vitro or in vivo.
-
DNA Digestion: The isolated DNA is enzymatically digested to normal and adducted nucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides, often using nuclease P1 digestion or butanol extraction.
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.
-
Detection and Quantification: The separated adducts are detected and quantified by autoradiography or phosphorimaging, measuring their radioactive decay. The level of DNA adducts is expressed as the number of adducts per 107-1010 normal nucleotides.
Supporting Data: The 32P-postlabeling assay has been used to demonstrate that the relative DNA binding potencies of dibenzopyrene isomers in mouse tissues correlate well with their carcinogenicities.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the toxicological assessment of this compound, the following diagrams have been generated using Graphviz.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for TEF Determination.
Conclusion
The determination of the Toxic Equivalency Factor for this compound is a critical component of human health risk assessment for polycyclic aromatic hydrocarbons. The TEF value of 10, relative to Benzo(a)pyrene, is well-supported by a convergence of evidence from both in vivo carcinogenicity studies and in vitro mechanistic assays. These studies consistently demonstrate the high potency of this compound in activating the AhR signaling pathway and inducing DNA damage, which are key events in its carcinogenicity. This guide provides researchers, scientists, and drug development professionals with a concise and data-driven overview to inform their work in toxicology and risk assessment.
References
Dibenzo(a,i)pyrene's Potency in CYP1A1 Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of Dibenzo(a,i)pyrene and other polycyclic aromatic hydrocarbons (PAHs) in inducing the expression of Cytochrome P450 1A1 (CYP1A1). The induction of CYP1A1, a key enzyme in the metabolism of xenobiotics, is a critical consideration in toxicology and drug development due to its role in both detoxification and metabolic activation of various compounds. This document summarizes quantitative data from experimental studies, details the methodologies used, and visualizes the underlying biological and experimental processes.
Quantitative Comparison of CYP1A1 Induction Potency
The potency of various PAHs to induce CYP1A1 is often compared relative to the highly potent inducer 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The following tables summarize the relative potencies and induction efficiencies of this compound and other relevant PAHs based on in vitro assays.
Table 1: Induction Equivalency Factors (IEFs) of Various PAHs Relative to TCDD
Induction Equivalency Factors (IEFs) are used to compare the potency of a compound to induce a biological response, in this case, the activation of the Aryl Hydrocarbon Receptor (AhR) which leads to CYP1A1 induction, relative to TCDD. The IEF is calculated as the EC50 (concentration that gives half-maximal response) of TCDD divided by the EC50 of the compound of interest.
| Compound | Induction Equivalency Factor (IEF) relative to TCDD |
| Dibenzo(a,h)anthracene | 0.089 |
| This compound | 0.031 |
| Benzo(k)fluoranthene | 0.018 |
| Indeno(1,2,3-cd)pyrene | 0.011 |
| Benzo(a)pyrene | 0.0006 |
| Benzo(b)fluoranthene | 0.0005 |
Data compiled from studies using the CALUX (Chemical-Activated LUciferase gene expression) bioassay.
Table 2: Relative Induction Potency of PAHs in Human Cell Lines
This table provides a qualitative and semi-quantitative ranking of the potency of various PAHs to induce CYP1A1, as measured by Ethoxyresorufin-O-deethylase (EROD) activity, in human hepatoma (HepG2) and breast cancer (MCF-7) cell lines.
| Compound | Relative Induction Potency (HepG2) | Relative Induction Potency (MCF-7) |
| Dibenzo(a,h)anthracene | +++++ | +++++ |
| This compound | Data not explicitly available, but expected to be a potent inducer | Data not explicitly available, but expected to be a potent inducer |
| Dibenz(a,c)anthracene | +++ | ++++ |
| Benzo(a)pyrene | ++++ | +++ |
| Benz(a)anthracene | +++ | ++ |
| Naphthacene | ++ | +++ |
| Anthracene | + | + |
The ranking is based on the observed EROD activity, with '+++++' indicating the highest potency in the tested group.[1]
Signaling Pathway of CYP1A1 Induction
The induction of CYP1A1 by PAHs like this compound is primarily mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The signaling cascade is as follows:
Experimental Protocols
Accurate assessment of CYP1A1 induction requires robust and well-defined experimental protocols. Below are detailed methodologies for the key assays used to quantify CYP1A1 at the levels of mRNA, protein, and enzymatic activity.
Experimental Workflow for CYP1A1 Induction Studies
The general workflow for in vitro studies on CYP1A1 induction is depicted below.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity
This assay measures the enzymatic activity of CYP1A1 by quantifying the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.
Materials:
-
Cultured cells (e.g., HepG2) in 96-well plates
-
This compound and other test compounds
-
7-ethoxyresorufin
-
Dicumarol (to inhibit DT-diaphorase)
-
NADPH
-
Resorufin standard
-
Cell lysis buffer
-
BCA or Bradford protein assay reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or other PAHs for a specified period (e.g., 24-72 hours).
-
EROD Reaction:
-
Remove the treatment medium and wash the cells with PBS.
-
Add reaction buffer containing 7-ethoxyresorufin and dicumarol to each well.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined time (e.g., 15-60 minutes).
-
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).
-
Protein Quantification: Lyse the cells in each well and determine the total protein concentration.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration to determine the EROD activity (pmol resorufin/min/mg protein). A resorufin standard curve is used for quantification.
Quantitative Real-Time PCR (RT-qPCR) for CYP1A1 mRNA Expression
RT-qPCR is used to quantify the levels of CYP1A1 messenger RNA (mRNA) following treatment with inducing compounds.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers specific for CYP1A1 and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a standard protocol. Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using reverse transcriptase.
-
qPCR Reaction:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for CYP1A1 or the reference gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis: Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene. Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to untreated controls.
Western Blot for CYP1A1 Protein Expression
Western blotting is employed to detect and quantify the amount of CYP1A1 protein in cell lysates.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for CYP1A1
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and collect the supernatant containing the total protein. Determine the protein concentration.
-
SDS-PAGE: Denature a specific amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CYP1A1.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity for CYP1A1 and a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
By employing these standardized methods, researchers can obtain reliable and comparable data on the potency of this compound and other compounds to induce CYP1A1, thereby facilitating informed decisions in toxicological risk assessment and drug development.
References
Statistical analysis for comparing Dibenzo(a,i)pyrene carcinogenicity data
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Carcinogenic Potential of Dibenzo(a,i)pyrene in Comparison to Other Polycyclic Aromatic Hydrocarbons.
This guide provides a comprehensive statistical analysis and comparison of the carcinogenicity of this compound (DB(a,i)P), a potent environmental carcinogen, with other well-characterized polycyclic aromatic hydrocarbons (PAHs), primarily Benzo(a)pyrene (B(a)P) and the highly potent Dibenzo(a,l)pyrene (DB(a,l)P). The information is compiled from various experimental studies to assist researchers in understanding the relative carcinogenic risks and the underlying mechanisms of these compounds.
Quantitative Carcinogenicity Data
The carcinogenic potency of PAHs is often evaluated using animal models, particularly in mouse skin carcinogenesis assays. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Tumor-Initiating Activity in Mouse Skin (Initiation-Promotion Protocol)
| Compound | Dose (nmol) | Animal Strain | Tumor Incidence (%) | Tumors per Mouse (Multiplicity) | Latency (weeks) | Reference |
| This compound | 100 | SENCAR | Similar to DB(a,h)P | - | Similar to DB(a,h)P | [1] |
| Dibenzo(a,h)pyrene | 100 | SENCAR | - | Lower than DB(a,l)P | - | [1] |
| Dibenzo(a,l)pyrene | 1 | SENCAR | - | 2.6 | - | [2] |
| 4 | FVB/N | 100% | ~15 | < 20 | [3][4] | |
| 33.3 | SENCAR | Significantly higher than B(a)P | ~10 | Shorter than B(a)P | ||
| 100 | SENCAR | Significantly higher than B(a)P | ~12 | Shorter than B(a)P | ||
| 300 | SENCAR | Significantly higher than B(a)P | ~15 | Shorter than B(a)P | ||
| Benzo(a)pyrene | 1 | SENCAR | Inactive | 0 | - | |
| 33.3 | SENCAR | - | ~1 | - | ||
| 100 | SENCAR | - | ~2 | - | ||
| 300 | SENCAR | - | ~3 | - | ||
| 400 | FVB/N | ~80% | ~4 | > 20 |
Note: Data for this compound is limited in direct comparative studies. The table includes data for the highly potent isomer Dibenzo(a,l)pyrene for a more comprehensive comparison. A dash (-) indicates data not specified in the cited source.
Table 2: Comparative DNA Adduct Formation
| Compound | In Vitro/In Vivo | System | Relative DNA Adduct Level | Reference |
| This compound | In Vivo | Mouse Skin & Lung | Lower than DB(a,l)P | |
| Dibenzo(a,l)pyrene | In Vivo | Mouse Lung | Dose-dependent increase | |
| Benzo(a)pyrene | In Vivo | Rat Liver & Small Intestine | Correlates with CYP1A1/2 induction |
Experimental Protocols
The data presented in this guide are primarily derived from the two-stage mouse skin carcinogenesis bioassay.
Two-Stage Mouse Skin Carcinogenesis Protocol
This widely used protocol assesses the ability of a chemical to act as a tumor initiator.
-
Animal Model: Typically, genetically susceptible mouse strains such as SENCAR or FVB/N are used. Animals are housed under controlled conditions of temperature, humidity, and light cycle, with free access to food and water.
-
Initiation Phase: A single, sub-carcinogenic dose of the test compound (e.g., this compound, Benzo(a)pyrene) dissolved in a suitable solvent like acetone is topically applied to a shaved area of the mouse's dorsal skin.
-
Promotion Phase: Approximately one to two weeks after initiation, a tumor-promoting agent, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week.
-
Observation and Data Collection: Animals are monitored weekly for the appearance, number, and size of skin tumors (papillomas). The study duration for the promotion phase is typically 20-25 weeks.
-
Histopathological Analysis: At the end of the study, skin tumors are excised, fixed, and histopathologically examined to confirm the tumor type (e.g., papilloma, squamous cell carcinoma).
Mandatory Visualizations
Signaling Pathway for PAH Carcinogenicity
The carcinogenicity of many PAHs, including this compound and Benzo(a)pyrene, is initiated by their metabolic activation, primarily through the Aryl hydrocarbon Receptor (AhR) signaling pathway.
Caption: Metabolic activation pathway of PAHs leading to cancer initiation.
Experimental Workflow for Carcinogenicity Testing
The following diagram illustrates the typical workflow for a two-stage mouse skin carcinogenesis study.
Caption: Workflow of a two-stage mouse skin carcinogenesis bioassay.
Logical Relationship in Comparative Analysis
This diagram outlines the logical flow of comparing the carcinogenicity of different PAHs.
Caption: Logical flow for the comparative analysis of PAH carcinogenicity.
References
- 1. Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes: the very potent environmental carcinogen dibenzo[a, l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmation of Dibenzo(a,i)pyrene Identity using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Unambiguous Identification of Dibenzo(a,i)pyrene.
The accurate identification and quantification of polycyclic aromatic hydrocarbons (PAHs), such as this compound, are of paramount importance in environmental monitoring, food safety, and toxicological studies due to their carcinogenic and mutagenic properties. This compound and its isomers, all sharing the same molecular weight, present a significant analytical challenge, necessitating high-resolution and highly specific techniques for their differentiation. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) and other key analytical methods for the definitive confirmation of this compound.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method for the confirmation of this compound is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of HRMS alongside other commonly employed techniques.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Recovery (%) | Key Advantages | Key Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Analyte and matrix dependent, typically in the low pg to fg range. | Analyte and matrix dependent. | Typically <15% | 80-120% | High mass accuracy and resolution for unambiguous formula determination; excellent for isomer differentiation. | Higher instrument cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | 0.086 pg/µL[1] | Not explicitly found for this compound, but for a similar PAH (Benzo[a]pyrene) is 0.5 ng/g.[2] | For a similar PAH (Benzo[a]pyrene) <14.5%.[2] | For a similar PAH (Benzo[a]pyrene) 95-120%.[2] | High separation efficiency for complex mixtures; established and widely available technique. | Isomer differentiation can be challenging based on mass spectra alone. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | For a similar PAH (Benzo[a]pyrene) 0.037 µg/kg.[3] | For a similar PAH (Benzo[a]pyrene) is not explicitly stated, but for a group of PAHs ranged from 0.03-0.96 µg/kg. | For a similar PAH (Benzo[a]pyrene) 3.72%~6.64%. | For a similar PAH (Benzo[a]pyrene) 82.40%~96.21%. | High sensitivity and selectivity for fluorescent PAHs; non-destructive. | Co-elution of isomers can occur, requiring optimized separation or complementary techniques. |
| Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS) | 55 ng/L | Not explicitly found. | <3% | >90% | Highly selective for isomeric analysis, providing unambiguous identification through unique spectral and lifetime information. | Requires specialized equipment and cryogenic temperatures. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound confirmation. Below are outlines of typical experimental protocols for the techniques compared.
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) are commonly used for solid samples (e.g., soil, sediment) with solvents like toluene or a hexane/acetone mixture.
-
Clean-up: The extract is concentrated and subjected to clean-up using solid-phase extraction (SPE) with silica or alumina cartridges to remove interfering compounds.
-
Final Preparation: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., toluene, nonane) for HRMS analysis.
2. HRMS Analysis:
-
Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Analysis: Full scan mode with high resolution (>60,000) to obtain accurate mass measurements of the molecular ion and fragment ions.
-
Data Analysis: The exact mass of the molecular ion of this compound (C24H14, calculated exact mass: 302.1096 u) is used for confirmation. Fragmentation patterns are compared with reference spectra.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
1. Sample Preparation:
-
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for food matrices. This involves extraction with a solvent like acetone followed by a clean-up step using dispersive solid-phase extraction.
-
For environmental samples, the extraction and clean-up procedures are similar to those for HRMS.
2. GC-MS/MS Analysis:
-
GC Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, HP-5MS) is used.
-
Temperature Program: A programmed temperature gradient is employed to achieve separation of this compound from its isomers and other PAHs.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
1. Sample Preparation:
-
Liquid-liquid extraction or SPE can be used for sample clean-up. For instance, a C18 SPE cartridge can be used to extract PAHs from water samples.
2. HPLC-FLD Analysis:
-
HPLC Column: A C18 column specifically designed for PAH analysis is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.
-
Fluorescence Detection: A programmable fluorescence detector is used. The excitation and emission wavelengths are optimized and programmed to change during the chromatographic run to achieve the highest sensitivity for each PAH, including this compound. For a group of dibenzopyrenes, specific excitation and emission wavelengths are selected to maximize their fluorescence response while minimizing interference.
Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS)
1. Sample Preparation:
-
Solid-liquid extraction at the tip of a fiber-optic probe or pre-concentration of HPLC fractions can be utilized.
2. LETRSS Analysis:
-
Instrumentation: A pulsed tunable dye laser for excitation, a spectrograph, and an intensified charge-coupled device (ICCD) for detection, often coupled with a cryogenic fiber-optic probe.
-
Analysis: The sample, dissolved in an n-alkane solvent (e.g., n-octane), is cooled to cryogenic temperatures (e.g., 77 K). The laser is tuned to a specific wavelength to excite the this compound molecules. The resulting high-resolution emission spectrum and fluorescence lifetime are measured. Unambiguous identification is achieved by matching the characteristic line-narrowed spectra and lifetime with those of a known standard.
Visualizing the Workflow and Pathways
To further elucidate the analytical processes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this compound confirmation and a conceptual diagram of the analytical challenges.
References
Performance Evaluation of Cleanup Methods for Dibenzo(a,i)pyrene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dibenzo(a,i)pyrene, a potent carcinogenic polycyclic aromatic hydrocarbon (PAH), is critical in environmental monitoring, food safety, and toxicological studies. Effective sample cleanup is a crucial step to remove interfering matrix components and ensure reliable analytical results. This guide provides an objective comparison of common cleanup methods for this compound analysis, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific application.
Comparative Analysis of Cleanup Methods
The selection of a cleanup method depends on various factors, including the sample matrix, required limit of detection, sample throughput, and available resources. The following table summarizes the performance of four widely used cleanup techniques: Solid Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Gel Permeation Chromatography (GPC), and Immunoaffinity Chromatography (IAC).
| Cleanup Method | Principle | Typical Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) | Advantages | Disadvantages |
| Solid Phase Extraction (SPE) | Adsorption chromatography | 80-110 | LOD: 0.04-0.34 µg/kg LOQ: 0.1-1 µg/kg[1] | <20 | High selectivity with various sorbents, good for a wide range of matrices, automation is possible. | Method development can be time-consuming, potential for sorbent-analyte interactions affecting recovery. |
| QuEChERS | Liquid-liquid partitioning followed by dispersive SPE | 70-120[2][3] | LOD: ~0.3 ng/g LOQ: ~0.5 ng/g[3] | <15[3] | Fast, easy to use, low solvent consumption, high sample throughput. | Matrix effects can be significant, may require optimization for complex matrices. |
| Gel Permeation Chromatography (GPC) | Size exclusion chromatography | 81-96 | LOQ: <0.5 ng/g | <20 | Effective for removing high molecular weight interferences like lipids and polymers, good for fatty samples. | Can be time-consuming, requires specialized equipment, may have lower sample throughput. |
| Immunoaffinity Chromatography (IAC) | Specific antibody-antigen binding | 76 (for BaP) | Not specifically found for this compound | 7-14 (for BaP) | Highly selective, provides very clean extracts. | Can be expensive, antibodies may not be available for all analytes, potential for cross-reactivity. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for this compound analysis and the logical relationship for selecting a cleanup method.
Figure 1. General experimental workflow for this compound analysis.
Figure 2. Logic diagram for selecting a suitable cleanup method.
Detailed Experimental Protocols
Below are generalized protocols for each of the discussed cleanup methods. It is important to note that these are starting points, and optimization for specific sample matrices and analytical instrumentation is often necessary.
Solid Phase Extraction (SPE)
SPE is a versatile technique that utilizes a solid adsorbent packed in a cartridge to isolate analytes from a liquid sample.
a. Materials:
-
SPE cartridges (e.g., C18, silica, Florisil)
-
SPE manifold
-
Appropriate solvents for conditioning, washing, and elution (e.g., hexane, dichloromethane, acetonitrile, methanol)
-
Sample extract dissolved in a suitable solvent
b. Protocol:
-
Conditioning: Pass a solvent through the SPE cartridge that will wet the sorbent and create an environment suitable for analyte retention. For reversed-phase sorbents like C18, this is typically methanol followed by water. For normal-phase sorbents like silica, a nonpolar solvent like hexane is used.
-
Loading: Apply the sample extract to the cartridge at a slow, controlled flow rate to allow for efficient adsorption of the analyte onto the sorbent.
-
Washing: Pass a solvent through the cartridge that is strong enough to remove weakly bound interferences but weak enough to leave the analyte of interest on the sorbent.
-
Elution: Use a solvent that is strong enough to disrupt the interaction between the analyte and the sorbent, eluting the analyte from the cartridge. The eluate is then collected for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method involves a two-step process of extraction and cleanup.
a. Materials:
-
Centrifuge tubes (50 mL and 15 mL)
-
Acetonitrile
-
Salts for partitioning (e.g., anhydrous magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, Z-Sep)
-
Vortex mixer and centrifuge
b. Protocol:
-
Extraction:
-
Weigh a homogenized sample (e.g., 5-15 g) into a 50 mL centrifuge tube.
-
Add an appropriate volume of water (if the sample is not aqueous) and acetonitrile.
-
Add the partitioning salts.
-
Vortex or shake vigorously for 1 minute.
-
Centrifuge to separate the acetonitrile layer containing the analytes.
-
-
Cleanup (dSPE):
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the dSPE sorbents.
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbents.
-
The supernatant is ready for analysis.
-
Gel Permeation Chromatography (GPC)
GPC separates molecules based on their size in solution.
a. Materials:
-
GPC system with a size-exclusion column (e.g., styrene-divinylbenzene copolymer)
-
Mobile phase (e.g., dichloromethane, cyclohexane/ethyl acetate)
-
Sample extract dissolved in the mobile phase
b. Protocol:
-
System Equilibration: Equilibrate the GPC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the sample extract onto the column.
-
Fraction Collection: As the mobile phase carries the sample through the column, larger molecules (interferences) will elute first, while smaller molecules (analytes) will be retained longer. Collect the fraction containing the analytes of interest based on a predetermined elution window.
-
Concentration: The collected fraction may need to be concentrated before instrumental analysis.
Immunoaffinity Chromatography (IAC)
IAC is a highly selective technique that uses antibodies immobilized on a solid support to capture the target analyte.
a. Materials:
-
Immunoaffinity column containing antibodies specific to PAHs.
-
Phosphate-buffered saline (PBS) or other suitable binding buffer.
-
Wash buffer (typically PBS).
-
Elution buffer (e.g., methanol, acetonitrile, or a low pH buffer).
b. Protocol:
-
Column Equilibration: Equilibrate the IAC column with the binding buffer.
-
Sample Loading: Pass the sample extract through the column at a slow flow rate to allow for the specific binding of this compound to the immobilized antibodies.
-
Washing: Wash the column with the wash buffer to remove unbound matrix components.
-
Elution: Apply the elution buffer to disrupt the antibody-antigen interaction and elute the purified this compound.
-
Neutralization (if necessary): If a low pH elution buffer is used, the eluate may need to be neutralized before analysis.
Conclusion
The choice of cleanup method for this compound analysis is a critical decision that impacts the quality and reliability of the final results. SPE and QuEChERS offer a good balance of performance and practicality for a wide range of applications. GPC is particularly advantageous for samples with high lipid content, while IAC provides the highest degree of selectivity for complex matrices where very low detection limits are required. By carefully considering the specific requirements of their analysis, researchers can select the most appropriate cleanup strategy to achieve accurate and precise quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Validation of an Analytical Method for Determination of Benzo[a]pyrene Bread using QuEChERS Method by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibenzo(a,i)pyrene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Dibenzo(a,i)pyrene is paramount for protecting personnel and the environment. This potent polycyclic aromatic hydrocarbon (PAH) is classified as a hazardous substance, necessitating strict adherence to established protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering clear, procedural steps for its proper management and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound can be absorbed through the skin, and its dust poses an inhalation hazard.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is necessary.[1]
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Face Protection: A face shield may be required depending on the scale of handling.
-
Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator with a HEPA filter.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must comply with all local, state, and federal regulations. The recommended method for disposal is incineration by a licensed hazardous waste management company.
1. Waste Segregation and Collection:
- Do not mix this compound waste with other non-hazardous laboratory waste.
- Collect solid waste, including contaminated consumables (e.g., gloves, wipes, and weighing papers), in a dedicated, clearly labeled, and sealed container.
- For liquid waste containing this compound, use a separate, leak-proof container. Ensure the container is compatible with the solvent used.
2. Labeling and Storage:
- Properly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required hazard communication information.
- Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.
3. Contaminated Materials and Glassware:
- Decontaminate broken glassware and other contaminated equipment through solvent extraction or chemical destruction before disposal. If these methods are not feasible, the items must be disposed of as hazardous waste.
- Contaminated work clothing should be decontaminated or disposed of as hazardous waste and should not be taken out of the workplace.
4. Spill Management:
- In the event of a spill, evacuate the area and prevent entry.
- Avoid generating dust. Moisten the spilled material with a suitable solvent if appropriate, or use a HEPA-filtered vacuum for cleanup.
- Collect the spilled material and cleanup debris in a sealed container for disposal as hazardous waste.
- Thoroughly clean and decontaminate the spill area.
5. Professional Disposal:
- Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.
- The primary recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.
Regulatory and Classification Data
This compound is classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA). Understanding its classification is crucial for proper documentation and disposal.
| Data Point | Classification/Value | Source |
| EPA Hazardous Waste Number | U064 | |
| GHS Hazard Statements | H350: May cause cancer | |
| H400: Very toxic to aquatic life | ||
| H410: Very toxic to aquatic life with long lasting effects |
This compound Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Dibenzo(a,i)pyrene
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Dibenzo(a,i)pyrene, a potent carcinogenic polycyclic aromatic hydrocarbon (PAH). Adherence to these guidelines is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Summary
This compound is classified as a carcinogen and may cause genetic defects, damage fertility or the unborn child, and cause an allergic skin reaction.[1] It is crucial to avoid all personal contact, including inhalation of dust.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Selections are based on recommendations for handling potent carcinogens and related PAHs.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemical protective gloves (e.g., Nitrile, PVC). For prolonged or frequent contact, use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes). For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[2] Inspect gloves prior to use and use proper removal technique.[3] | To prevent skin contact with the carcinogen. The material may cause skin sensitization. |
| Eye/Face Protection | Use safety glasses with side shields or chemical goggles. A face shield is also recommended. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | A particulate filter respirator adapted to the airborne concentration of the substance should be used. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a closed system. | To prevent inhalation of carcinogenic dust particles. |
| Body Protection | Wear a lab coat or overalls. For significant handling, a complete suit protecting against chemicals is advised. Contaminated work clothing should not be taken home and should be laundered separately. | To protect the skin from contamination and prevent the spread of the chemical outside the laboratory. |
| Foot Protection | Wear safety footwear or safety gumboots (e.g., rubber). | To protect feet from spills and contamination. |
Operational Plan for Handling this compound
This section outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control exposure.
-
Ventilation: Ensure good ventilation and exhaustion at the workplace.
-
Emergency Equipment: An eye wash unit and safety shower must be readily accessible.
2. Handling Procedure:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. If appropriate, moisten the substance to prevent dusting during transfer.
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly with soap and water after handling and before leaving the work area.
-
Personal Contact: Avoid all personal contact, including inhalation and skin contact.
3. Decontamination and Spill Cleanup:
-
Minor Spills: For minor spills, wear appropriate PPE, use dry clean-up procedures, and avoid generating dust. The spilled material can be swept up or vacuumed (using a HEPA-filtered vacuum) and placed into a sealed, labeled container for disposal.
-
Major Spills: For major spills, evacuate the area and alert emergency responders.
-
Decontamination: Decontaminate surfaces and equipment after use.
Disposal Plan
This compound and all contaminated materials are considered hazardous waste and must be disposed of according to local, state, and federal regulations.
-
Waste Container: Collect all this compound waste, including contaminated PPE and labware, in a clearly labeled, sealed, and suitable container.
-
Disposal Method: The recommended disposal method is incineration by a licensed professional waste disposal service. Do not dispose of this compound with household garbage or allow it to enter the sewage system. This compound is listed as EPA hazardous waste number U064.
Visualizations
The following diagrams illustrate the safe handling workflow and the hierarchy of controls for working with this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
